4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-bromo-N-ethyl-3-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-3-11-14(12,13)8-4-5-9(10)7(2)6-8/h4-6,11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGXMQLKBPEGMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655719 | |
| Record name | 4-Bromo-N-ethyl-3-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094563-49-1 | |
| Record name | 4-Bromo-N-ethyl-3-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide
An In-depth Technical Guide to the Synthesis of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive, field-proven methodology for the , a substituted aromatic sulfonamide with potential applications as a versatile building block in medicinal chemistry and drug development. The narrative details a robust two-step synthetic pathway, commencing with the regioselective chlorosulfonation of commercially available 4-bromotoluene to yield the key intermediate, 4-bromo-3-methylbenzene-1-sulfonyl chloride. The subsequent step involves the nucleophilic substitution reaction of this sulfonyl chloride with ethylamine to afford the target compound. This document elucidates the causal mechanisms behind experimental choices, provides detailed, step-by-step protocols, and emphasizes safety considerations. All procedures are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility for researchers and drug development professionals.
Introduction: The Significance of Substituted Benzenesulfonamides
The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a vast array of therapeutic agents.[1][2] Its prevalence stems from its ability to act as a bioisostere for carboxylic acids and its capacity to engage in strong hydrogen bonding interactions with biological targets, such as enzyme active sites.[3][4] Compounds incorporating this functional group exhibit a wide spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][3]
The target molecule, 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide, presents a unique substitution pattern that makes it an attractive intermediate for further synthetic elaboration. The presence of a bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of molecular diversity. The N-ethyl group modulates the compound's lipophilicity and hydrogen-bonding potential, which are critical parameters in tuning drug-like properties. This guide offers a logical and efficient pathway for its synthesis, empowering researchers to access this valuable chemical entity.
Strategic Overview: A Two-Step Synthetic Approach
A logical and efficient synthesis of the target molecule is achieved through a two-step process. The strategy hinges on the creation of a key intermediate, 4-bromo-3-methylbenzenesulfonyl chloride, which is subsequently reacted with ethylamine. This retrosynthetic analysis breaks down the synthesis into manageable and well-precedented chemical transformations.
Caption: Retrosynthetic analysis of the target compound.
Part I: Synthesis of 4-bromo-3-methylbenzene-1-sulfonyl chloride
The initial and most critical step is the introduction of the sulfonyl chloride group onto the 4-bromotoluene backbone. This is accomplished via an electrophilic aromatic substitution reaction using chlorosulfonic acid.
Causality of Experimental Design:
-
Starting Material: 4-bromotoluene is selected due to its commercial availability and the directing effects of its substituents.
-
Regioselectivity: The methyl group is an activating ortho-, para-director, while the bromine atom is a deactivating ortho-, para-director. The powerful electrophile, chlorosulfonic acid (or its equilibrium species), will preferentially substitute at the position most activated by the electron-donating methyl group, which is the C3 position (ortho to methyl, meta to bromo). This leads to the desired 4-bromo-3-methyl isomer as the major product.[5] A minor isomeric product, 2-bromo-5-methylbenzenesulfonyl chloride, is also formed but can be managed during purification.
-
Reaction Conditions: The reaction is conducted at low temperatures (ice bath) to control the high reactivity of chlorosulfonic acid and to minimize side reactions. Dichloromethane (CH2Cl2) serves as an inert solvent.[5]
Caption: Reaction scheme for the synthesis of the key sulfonyl chloride intermediate.
Experimental Protocol: Chlorosulfonation
Safety Precaution: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.
-
Reaction Setup: Equip a three-necked, round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried.
-
Reagent Preparation: In the flask, dissolve 4-bromotoluene (15 mmol, 2.61 g) in 25 mL of dichloromethane (CH2Cl2). Cool the solution in an ice-water bath to 0°C.
-
Addition of Chlorosulfonic Acid: In a separate, dry beaker, carefully measure chlorosulfonic acid (103 mmol, 7.00 mL) and dilute with 12 mL of CH2Cl2. Transfer this solution to the dropping funnel.
-
Reaction Execution: Add the chlorosulfonic acid solution dropwise to the stirred 4-bromotoluene solution over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir overnight, with the temperature gradually rising to approximately 10°C.[5] The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture onto crushed ice (approx. 200 g) in a beaker with vigorous stirring. The sulfonyl chloride will precipitate as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral. Dry the crude product under vacuum. The product is often a mixture of isomers but can be used in the next step, with purification of the final product being more efficient.[5]
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume (mL) | Mass (g) |
| 4-bromotoluene | 171.04 | 15 | ~1.9 | 2.61 |
| Chlorosulfonic Acid | 116.52 | 103 | 7.00 | 12.0 |
| Dichloromethane | 84.93 | - | 37 | - |
Part II: Synthesis of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide
The final step is the formation of the sulfonamide bond via a nucleophilic attack of ethylamine on the electrophilic sulfur atom of the sulfonyl chloride.
Causality of Experimental Design:
-
Nucleophile: Ethylamine is a primary amine and a sufficiently strong nucleophile to react readily with the sulfonyl chloride. It is often used as a solution in a solvent like water or THF.
-
Base: A base, such as sodium carbonate or pyridine, is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[6] This prevents the protonation of the ethylamine nucleophile, which would render it unreactive.
-
Solvent System: A biphasic system (e.g., water and an organic solvent) or a polar aprotic solvent can be used. The reaction is typically straightforward and proceeds to completion at room temperature.
Experimental Protocol: Sulfonamide Formation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the crude 4-bromo-3-methylbenzene-1-sulfonyl chloride (10 mmol, 2.70 g) in a suitable solvent such as 30 mL of tetrahydrofuran (THF).
-
Addition of Amine: To the stirred solution, add ethylamine (70% solution in water, 20 mmol, ~2.5 mL) dropwise.
-
Base Addition: Add a base, such as pyridine (20 mmol, 1.6 mL) or triethylamine, to the mixture to act as an acid scavenger.
-
Reaction Execution: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction's completion by TLC, observing the disappearance of the starting sulfonyl chloride.
-
Work-up:
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Add 50 mL of ethyl acetate and 50 mL of 1M HCl(aq). Transfer the mixture to a separatory funnel and shake.
-
Separate the layers and wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the crude product. Purify the solid residue by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide.
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume (mL) | Mass (g) |
| 4-bromo-3-methylbenzene-1-sulfonyl chloride | 269.54 | 10 | - | 2.70 |
| Ethylamine (70% in H2O) | 45.08 | 20 | ~2.5 | - |
| Pyridine | 79.10 | 20 | 1.6 | 1.58 |
| Tetrahydrofuran (THF) | 72.11 | - | 30 | - |
Characterization and Results
The final product should be characterized to confirm its identity and purity.
-
Appearance: White to off-white solid.
-
Yield: Typically moderate to high (60-85% over two steps).
-
Characterization Techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, connectivity, and isomeric purity.
-
Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺).
-
Infrared (IR) Spectroscopy: To identify key functional groups, particularly the S=O stretches of the sulfonamide (~1350 and 1160 cm⁻¹) and the N-H stretch (~3250 cm⁻¹).
-
Melting Point (MP): To assess the purity of the final compound.
-
Conclusion
This guide outlines a reliable and scalable two-step synthesis for 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide. The methodology leverages a regioselective chlorosulfonation followed by a standard sulfonamide formation, employing readily available starting materials and well-understood reaction mechanisms. The detailed protocols and causal explanations provided herein are intended to equip researchers and drug development professionals with the practical knowledge required to successfully synthesize this valuable chemical intermediate for further exploration in various discovery programs.
References
-
Yuan, G., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]
-
John, P., et al. (2010). 4-Bromo-N-cyclohexylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]
-
Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry. Available from: [Link]
-
El-Gazzar, A. B. A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances. Available from: [Link]
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Taylor & Francis Online. (2022). Design and synthesis of some new benzoylthioureido benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
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MDPI. (2023). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. Molecules. Available from: [Link]
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A Technical Guide to the Spectroscopic Characterization of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide
Abstract
This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical interpretation of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. By explaining the causality behind expected spectral features and providing validated experimental protocols, this guide serves as an authoritative resource for the structural elucidation of this and similar aromatic sulfonamide compounds.
Introduction and Molecular Structure
4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide is a substituted aromatic sulfonamide. The structural confirmation of such molecules is paramount in chemical synthesis and drug development, relying on a synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation allows for unambiguous characterization. This guide will explore the predicted spectral data for this molecule, offering insights into how its specific structural features translate into observable spectroscopic signals.
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's connectivity and chemical environments.
The Architectural Versatility of Substituted Benzenesulfonamides: A Technical Guide to Unlocking Their Biological Potential
Introduction: The Enduring Scaffold of Benzenesulfonamide
The benzenesulfonamide moiety, a deceptively simple aromatic ring appended with a sulfonamide group (-SO₂NH₂), represents one of the most prolific and enduring scaffolds in medicinal chemistry. Its journey from an antibacterial agent to a versatile pharmacophore targeting a multitude of disease states is a testament to its remarkable chemical tractability and profound biological significance.[1][2] This guide provides an in-depth exploration of the diverse biological activities of substituted benzenesulfonamides, offering researchers, scientists, and drug development professionals a technical framework for their evaluation. We will delve into the core mechanisms of action, present field-proven experimental protocols, and underscore the critical structure-activity relationships (SAR) that govern their therapeutic efficacy.
Section 1: The Cornerstone of Carbonic Anhydrase Inhibition
The most extensively documented biological activity of benzenesulfonamides is their potent inhibition of carbonic anhydrases (CAs), a superfamily of zinc-containing metalloenzymes.[3][4] These enzymes are fundamental to a vast array of physiological processes, including pH homeostasis, CO₂ transport, and electrolyte secretion.[4][5] Consequently, their dysregulation is implicated in numerous pathologies, making them prime therapeutic targets.[3][6]
Mechanism of Action: A Tale of Zinc Binding
Primary benzenesulfonamides exert their inhibitory effect by coordinating with the Zn²⁺ ion located in the enzyme's active site. The sulfonamide group (-SO₂NH₂), upon deprotonation to -SO₂NH⁻, acts as a mimic of the transition state of the CO₂ hydration reaction. This binding event displaces the zinc-bound water molecule, effectively halting the catalytic cycle.[3][7] The substituents on the benzene ring play a crucial role in dictating the affinity and isoform selectivity of the inhibitor by forming additional interactions with the hydrophilic and hydrophobic residues lining the active site cavity.[7]
Diagram 1: Mechanism of Carbonic Anhydrase Inhibition
Caption: Competitive inhibition of carbonic anhydrase by a benzenesulfonamide derivative.
Therapeutic Applications and Isoform Selectivity
The clinical utility of benzenesulfonamide-based CA inhibitors (CAIs) is extensive, encompassing treatments for glaucoma, epilepsy, altitude sickness, and certain types of cancer.[3][6][7][8] The existence of at least 15 human CA isoforms, with varying tissue distribution and physiological roles, presents a significant challenge and opportunity for drug design: achieving isoform selectivity to minimize off-target side effects.[7] For instance, targeting the tumor-associated isoforms CA IX and XII is a key strategy in oncology, as their overexpression contributes to the acidic microenvironment of solid tumors, promoting proliferation and metastasis.[6][9][10]
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol outlines a stopped-flow spectrophotometric method to determine the inhibitory potency (Kᵢ) of substituted benzenesulfonamides against various CA isoforms.
1.3.1. Principle: This assay measures the enzyme-catalyzed hydration of CO₂, which results in a pH change monitored by a colorimetric indicator. The rate of this reaction is inversely proportional to the inhibitor concentration.
1.3.2. Materials and Reagents:
-
Purified human CA isoforms (e.g., hCA I, II, IX, XII)
-
4-Nitrophenylacetate (NPA) as substrate
-
HEPES buffer (pH 7.4)
-
Test compounds (substituted benzenesulfonamides) dissolved in DMSO
-
Stopped-flow spectrophotometer
1.3.3. Step-by-Step Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the CA isozymes in HEPES buffer. Dissolve the benzenesulfonamide derivatives in DMSO to create stock solutions.
-
Reaction Mixture Preparation: In a cuvette, mix the HEPES buffer, a known concentration of the CA isozyme, and varying concentrations of the test compound. Allow for a pre-incubation period of 10 minutes to facilitate enzyme-inhibitor binding.
-
Initiation of Reaction: Rapidly mix the enzyme-inhibitor solution with a solution of NPA in the stopped-flow instrument.
-
Data Acquisition: Monitor the increase in absorbance at 400 nm over time, which corresponds to the formation of the 4-nitrophenolate anion.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curves. Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Convert IC₅₀ values to Kᵢ values using the Cheng-Prusoff equation.
1.3.4. Self-Validation and Trustworthiness:
-
Include a known, potent CA inhibitor (e.g., acetazolamide) as a positive control to validate the assay's sensitivity and reproducibility.
-
Run a negative control with DMSO alone to account for any solvent effects.
-
Ensure the final DMSO concentration in the reaction mixture is low (<1%) to avoid enzyme denaturation.
Section 2: The Expanding Frontier of Anticancer Activity
Beyond CA inhibition, substituted benzenesulfonamides have emerged as promising anticancer agents through various other mechanisms.[11][12][13] Their structural versatility allows for the fine-tuning of their activity against different cancer cell lines, including drug-resistant strains.[11]
Diverse Mechanisms of Antineoplastic Action
-
Tubulin Polymerization Inhibition: Certain benzenesulfonamide derivatives have been shown to bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11]
-
Kinase Inhibition: The benzenesulfonamide scaffold can be incorporated into molecules that target specific protein kinases involved in cancer cell signaling pathways.
-
Induction of Apoptosis: Many derivatives induce programmed cell death through the modulation of pro- and anti-apoptotic proteins.
Diagram 2: Anticancer Mechanisms of Benzenesulfonamides
Caption: Multifaceted anticancer mechanisms of substituted benzenesulfonamides.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing the cytotoxic effect of benzenesulfonamide derivatives on cancer cell lines.
2.2.1. Principle: The assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized for spectrophotometric quantification. The amount of formazan produced is directly proportional to the number of viable cells.
2.2.2. Materials and Reagents:
-
Cancer cell lines (e.g., MDA-MB-231, IGR39)[14]
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (substituted benzenesulfonamides) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Multi-well spectrophotometer
2.2.3. Step-by-Step Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the benzenesulfonamide derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and an untreated control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting the percentage of viability against the logarithm of the compound concentration.
2.2.4. Data Presentation: Comparative Cytotoxicity Data
| Compound ID | Target Cell Line | IC₅₀ (µM)[14] |
| Derivative 1 | MDA-MB-231 | 20.5 ± 3.6 |
| Derivative 1 | IGR39 | 27.8 ± 2.8 |
| Derivative 2 | A549 | 15.2 ± 1.9 |
| Derivative 3 | HeLa | 25.1 ± 2.5 |
Section 3: Broad-Spectrum Antimicrobial and Anti-inflammatory Activities
The therapeutic journey of benzenesulfonamides began with their antibacterial properties, and modern derivatives continue to exhibit a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[9][15][16][17] Additionally, many of these compounds possess significant anti-inflammatory and antioxidant properties.[15][16]
Mechanisms of Antimicrobial and Anti-inflammatory Action
-
Antibacterial: The classical mechanism involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[1] The structural similarity of sulfonamides to p-aminobenzoic acid (PABA), the natural substrate of DHPS, allows them to act as competitive inhibitors.
-
Antifungal: Some derivatives target fungal-specific enzymes, such as glucosamine-6-phosphate synthase, which is crucial for cell wall biosynthesis.[15]
-
Anti-inflammatory: The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and the suppression of reactive oxygen species (ROS).[15][18]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of benzenesulfonamide derivatives against various microbial strains.
3.2.1. Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
3.2.2. Materials and Reagents:
-
Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Test compounds dissolved in DMSO
-
Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole) as positive controls
-
96-well microplates
-
Resazurin or p-iodonitrotetrazolium violet (INT) for viability indication
3.2.3. Step-by-Step Procedure:
-
Inoculum Preparation: Prepare a standardized microbial inoculum in the appropriate broth.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in the 96-well plates.
-
Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 48 hours (for fungi).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits microbial growth. A viability indicator can be added to aid in the determination.
3.2.4. Data Presentation: Antimicrobial Activity Summary
| Compound ID | E. coli MIC (mg/mL)[15] | S. aureus MIC (mg/mL)[15] | C. albicans MIC (mg/mL)[15] |
| 4d | 6.72 | - | - |
| 4h | - | 6.63 | 6.63 |
| 4a | - | - | - |
| 4f | - | 6.63 | - |
| 4e | - | - | 6.63 |
Section 4: Emerging Biological Activities and Future Directions
The pharmacological landscape of substituted benzenesulfonamides is continually expanding. Recent research has uncovered their potential as:
-
Antiviral agents: Inhibitors of viral targets such as HIV-1 capsid protein and influenza hemagglutinin.[19][20]
-
Anticonvulsants: Through the inhibition of brain-specific CA isoforms.[8][21]
-
Cardiovascular agents: Modulators of ion channels and other cardiovascular targets.[22][23]
-
Antidiabetic agents: With some derivatives showing promising results in reducing hyperglycemia.[24]
The "tail approach" in drug design, which involves modifying substituents appended to the core scaffold, remains a powerful strategy for enhancing potency and selectivity.[7][25] Coupled with computational methods like QSAR and molecular docking, the rational design of next-generation benzenesulfonamide-based therapeutics holds immense promise.[23][26]
Conclusion
Substituted benzenesulfonamides are a cornerstone of modern medicinal chemistry, possessing a remarkable breadth of biological activity. Their success stems from a combination of a privileged structural scaffold, synthetic accessibility, and the ability to interact with a wide range of biological targets. This guide has provided a comprehensive overview of their major therapeutic applications, the underlying mechanisms of action, and the robust experimental protocols required for their in vitro evaluation. As research continues to uncover new biological roles and refine structure-activity relationships, the benzenesulfonamide core is poised to remain a critical component in the development of novel therapeutics for the foreseeable future.
References
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Nemra, M. T. M., AboulMagd, A. M., Hassan, H. M., Hamed, A. A., Hamed, M. I. A., & Elsaadigh, M. T. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(45), 28246-28261. [Link]
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Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23. [Link]
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Uddin, M. J., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 633. [Link]
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De Simone, G., et al. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2170369. [Link]
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Zubrienė, A., et al. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 20(9), 16498-16513. [Link]
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Wang, G., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(7), 539-544. [Link]
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Li, G., et al. (2022). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry, 65(13), 9049-9067. [Link]
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Nocentini, A., et al. (2019). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 24(18), 3329. [Link]
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Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. ResearchGate. [Link]
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Sharma, A., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 61(8), 3508-3520. [Link]
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Maresca, A., et al. (2022). One-Pot Procedure for the Synthesis of Asymmetric Substituted Ureido Benzene Sulfonamides as Effective Inhibitors of Carbonic Anhydrase Enzymes. Journal of Medicinal Chemistry, 65(1), 589-600. [Link]
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Whitepaper: The Therapeutic Renaissance of a Privileged Scaffold: Novel Sulfonamide Derivatives in Modern Drug Discovery
Abstract
The sulfonamide moiety (-SO₂NH-), the cornerstone of the first synthetic antimicrobial agents, is undergoing a remarkable renaissance in therapeutic development.[1] Far from being relegated to historical significance, this versatile scaffold is proving to be a "privileged structure" in medicinal chemistry, capable of being tailored to interact with a vast array of biological targets.[2] This guide provides an in-depth technical exploration of the design, synthesis, and evaluation of novel sulfonamide derivatives across key therapeutic areas. We move beyond simple descriptions to elucidate the causal mechanisms and experimental rationales that empower researchers to harness the full potential of this enduring pharmacophore. This document is intended for drug development professionals, medicinal chemists, and researchers seeking to leverage the unique properties of sulfonamides to address contemporary medical challenges, from oncology to infectious diseases and beyond.[3][4]
The Sulfonamide Scaffold: A Legacy of Versatility
The sulfonamide functional group is more than just a chemical curiosity; its specific stereoelectronic properties are the foundation of its broad bioactivity. The central sulfur atom is tetrahedral, and the sulfonamide nitrogen can act as a hydrogen bond donor, while the two oxygen atoms are potent hydrogen bond acceptors. This arrangement allows for multipoint interactions with enzyme active sites, making it an ideal anchor for designing potent and selective inhibitors.
Historically, the mechanism of action for antibacterial sulfa drugs involves competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[5][6] This validated the sulfonamide group as an effective structural mimic of p-aminobenzoic acid (PABA). However, modern research has revealed that its utility extends far beyond this initial application, with derivatives now targeting a diverse range of enzymes and receptors.[7][8]
Anticancer Applications: Precision Targeting of Oncogenic Pathways
The development of sulfonamide-based anticancer agents represents one of the most significant advancements in the field.[8] Their success stems from the scaffold's ability to be customized to inhibit enzymes that are fundamental to tumor growth, proliferation, and survival.[7]
Mechanism I: Inhibition of Carbonic Anhydrases in the Tumor Microenvironment
Causality: Many solid tumors exhibit hypoxia, leading to an upregulation of human carbonic anhydrase (hCA) isozymes, particularly hCA IX and hCA XII.[9] These enzymes are critical for tumor survival, as they catalyze the hydration of CO₂ to bicarbonate and a proton.[10] This process allows cancer cells to maintain a neutral intracellular pH while acidifying the extracellular environment, which promotes tumor invasion, metastasis, and resistance to therapy.[9] The primary sulfonamide group (-SO₂NH₂) is a classic zinc-binding group, and since CAs are zinc-containing metalloenzymes, sulfonamides are exceptionally well-suited to function as potent inhibitors.[11]
The sulfonamide anion (R-SO₂NH⁻) coordinates directly to the Zn(II) ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion and disrupting the catalytic cycle.[12] This targeted inhibition leads to both intracellular and extracellular pH dysregulation in cancer cells, ultimately inducing apoptosis.
Mechanism II: Disruption of Angiogenesis via Kinase Inhibition
Causality: Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, providing tumors with the necessary oxygen and nutrients for growth. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a master regulator of this process. Many successful kinase inhibitors feature a "hinge-binding" motif that occupies the ATP-binding pocket of the enzyme. The sulfonamide scaffold can be integrated into larger molecules that present hydrogen bond donors and acceptors in the correct orientation to interact with the kinase hinge region, functioning as ATP-competitive inhibitors.
Pazopanib and Dabrafenib are clinically approved anticancer drugs that feature a sulfonamide moiety crucial for their activity.[3] For instance, certain novel sulfonamide derivatives have been designed where the sulfonamide group acts as a key linker and pharmacophoric element, enabling the molecule to fit within the VEGFR-2 active site and block its signaling cascade, thereby inhibiting tumor angiogenesis.[13]
Caption: VEGFR-2 signaling pathway and its inhibition by a sulfonamide derivative.
Quantitative Data: Anticancer Activity
The potency of novel sulfonamide derivatives is typically evaluated across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparison.
| Compound ID | Target | Cell Line (Cancer Type) | IC₅₀ (µM) | Reference |
| Compound 6 | VEGFR-2 | HCT-116 (Colon) | 3.53 | [13] |
| Compound 6 | VEGFR-2 | HepG-2 (Liver) | 3.33 | [13] |
| Compound 15 | VEGFR-2 | MCF-7 (Breast) | 4.31 | [13] |
| L18 | CDK9 | MV4-11 (Leukemia) | 0.0038 | [14] |
| Celecoxib | COX-2 | Caco-2 (Colon) | >10 (Low Cytotoxicity) | [15] |
Antimicrobial Applications: Modern Strategies Against Resistance
While sulfonamides were the first effective antimicrobials, the rise of resistance has necessitated the development of novel derivatives.[16]
Mechanism: Dihydropteroate Synthase (DHPS) Inhibition
Causality: Bacteria, unlike humans who obtain folate from their diet, must synthesize it de novo.[17] The enzyme DHPS catalyzes the condensation of PABA and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate, a critical step in the folic acid pathway.[5] Due to the sulfonamide core's structural and electronic similarity to PABA, it acts as a competitive inhibitor, binding to the DHPS active site and halting folate production.[6] This depletes the bacterial supply of nucleotides, arrests DNA synthesis and repair, and results in a bacteriostatic effect.[6]
Caption: Mechanism of action for antibacterial sulfonamides in the folate pathway.
Overcoming Resistance
Novel sulfonamides are being designed to circumvent common resistance mechanisms. Strategies include creating hybrid molecules that combine the sulfonamide pharmacophore with other antibacterial scaffolds or modifying the core structure to inhibit mutated forms of DHPS.[2] Research into derivatives active against methicillin-resistant Staphylococcus aureus (MRSA) is particularly promising, with some compounds exhibiting bactericidal activity and efficacy in vivo.[2]
Anti-Inflammatory and Other Therapeutic Avenues
The versatility of the sulfonamide scaffold extends to a range of other diseases.
-
Anti-inflammatory: Selective COX-2 inhibitors, such as Celecoxib, are diaryl heterocyclic compounds containing a sulfonamide group. This moiety is critical for binding to a specific hydrophilic side pocket present in the COX-2 isozyme but not in COX-1, conferring selectivity and reducing the risk of gastrointestinal side effects associated with non-selective NSAIDs.[1][8]
-
Antidiabetic: Novel derivatives have been shown to inhibit α-glucosidase and α-amylase, enzymes responsible for carbohydrate digestion. By slowing glucose absorption, these compounds can help manage hyperglycemia. Some derivatives are more potent than the clinical drug Acarbose.[18]
-
Anticonvulsant/Antiglaucoma: Inhibition of carbonic anhydrase in the central nervous system (hCA II) and the eye (hCA I) is the mechanism behind the use of sulfonamides like Acetazolamide for treating epilepsy and glaucoma, respectively.[4][10]
Experimental Design: A Self-Validating Workflow
A robust and logical workflow is essential for the discovery and validation of novel therapeutic agents. The process must be self-validating, where the output of each stage provides the justification and direction for the next.
Caption: A self-validating workflow for sulfonamide drug discovery.
Protocol: General Synthesis of a 4-Substituted-N-phenylbenzenesulfonamide
Rationale: This protocol describes the most common method for creating the sulfonamide linkage: the reaction of a sulfonyl chloride with an amine. Pyridine is used as a base to neutralize the HCl byproduct, driving the reaction to completion. The choice of solvent (DMF) is based on its ability to dissolve a wide range of organic reactants and its high boiling point, allowing for reactions at elevated temperatures if necessary.[19]
Materials:
-
Substituted benzenesulfonyl chloride (1.0 eq)
-
Substituted aniline (1.0 eq)
-
Pyridine (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: Dissolve the substituted aniline (1.0 eq) in DMF in a round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0 °C in an ice bath.
-
Addition of Base: Slowly add pyridine (2.0 eq) to the solution while stirring.
-
Addition of Sulfonyl Chloride: Add the substituted benzenesulfonyl chloride (1.0 eq) portion-wise to the cooled solution. The addition should be controlled to keep the temperature below 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing 1 M HCl and ethyl acetate.
-
Extraction: Shake the funnel vigorously and allow the layers to separate. Collect the organic (ethyl acetate) layer. Wash the organic layer sequentially with 1 M HCl, water, and finally brine.
-
Drying and Concentration: Dry the collected organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization or column chromatography to yield the pure sulfonamide derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol: In Vitro Carbonic Anhydrase II Inhibition Assay
Rationale: This is a self-validating protocol for determining the inhibitory potency (IC₅₀) of a compound against a specific enzyme. It relies on the esterase activity of hCA II. The enzyme catalyzes the hydrolysis of 4-nitrophenyl acetate (NPA) to the yellow-colored 4-nitrophenolate, which can be measured spectrophotometrically at 400 nm. An inhibitor will slow this reaction, and the degree of inhibition is proportional to its potency. A dose-response curve is generated to calculate the IC₅₀ value, providing a quantitative measure of activity.
Materials:
-
Purified human Carbonic Anhydrase II (hCA II)
-
4-Nitrophenyl acetate (NPA) substrate
-
Tris-HCl buffer (pH 7.4)
-
Test sulfonamide derivatives dissolved in DMSO
-
96-well microplate
-
Microplate reader (spectrophotometer)
Procedure:
-
Preparation: Prepare a stock solution of hCA II in Tris-HCl buffer. Prepare serial dilutions of the test sulfonamide compounds in DMSO, and then dilute further in the buffer. Prepare a stock solution of NPA in acetonitrile.
-
Assay Setup: In a 96-well plate, add 140 µL of Tris-HCl buffer to each well.
-
Inhibitor Addition: Add 20 µL of the diluted test compound solutions to the appropriate wells. Include wells for a positive control (a known CA inhibitor like Acetazolamide) and a negative control (DMSO/buffer only).
-
Enzyme Addition: Add 20 µL of the hCA II enzyme solution to all wells except the blank. Mix gently and pre-incubate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the NPA substrate solution to all wells. The final volume in each well is 200 µL.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 400 nm every 30 seconds for 10-15 minutes. The rate of increase in absorbance is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the rate of reaction (slope of absorbance vs. time) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Outlook
The sulfonamide scaffold is a testament to the enduring power of fundamental pharmacophores in drug discovery. Its synthetic tractability and ability to engage in critical hydrogen bonding and zinc-coordinating interactions have secured its role in modern medicine. Current research continues to uncover novel applications, with many sulfonamide-containing compounds progressing through clinical trials for various conditions.[1][8] The future of sulfonamide research will likely focus on developing highly selective, isoform-specific inhibitors to improve efficacy and minimize off-target effects, as well as the creation of sophisticated hybrid molecules and drug conjugates to tackle complex diseases and overcome drug resistance. The legacy of the sulfa drugs is not just in the past; it is actively being written in the laboratories that are shaping the future of therapeutics.
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A Technical Guide to the Strategic Application of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide in Modern Organic Synthesis
Abstract: The convergence of robust synthetic methodologies with strategic molecular design is paramount in the fields of pharmaceutical and materials science. This guide elucidates the role of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide as a pivotal building block in contemporary organic synthesis. This molecule uniquely integrates two of the most powerful functionalities in synthetic chemistry: a halogenated aromatic ring, primed for versatile cross-coupling reactions, and the sulfonamide moiety, a well-established pharmacophore. We will explore its synthesis, physicochemical characteristics, and, most critically, its application in palladium-catalyzed cross-coupling reactions, providing field-proven protocols and mechanistic insights for researchers, chemists, and drug development professionals.
Introduction: A Bifunctional Synthon of Strategic Importance
In the landscape of medicinal chemistry, the sulfonamide functional group is a privileged scaffold, present in a wide array of therapeutic agents due to its ability to act as a stable mimic of other functional groups and engage in crucial hydrogen bonding interactions. Concurrently, the use of aryl halides as precursors in transition-metal-catalyzed cross-coupling reactions has revolutionized the construction of complex molecular architectures.
4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide (CAS 1094563-49-1) emerges as a highly valuable building block by embodying both of these strategic elements[1]. Its structure offers a synthetically accessible handle—the bromo group—for molecular elaboration, while carrying the N-ethyl-substituted sulfonamide core, a feature of interest for modulating physicochemical properties like lipophilicity in drug candidates[2]. This guide provides a comprehensive overview of its synthesis and utility, focusing on the practical application and the chemical principles that underpin its reactivity.
Physicochemical Properties & Characterization
Understanding the fundamental properties of a building block is critical for its effective use in synthesis, including planning reaction conditions and purification strategies.
| Property | Value | Source |
| CAS Number | 1094563-49-1 | [1] |
| Molecular Formula | C₉H₁₂BrNO₂S | [1] |
| Molecular Weight | 278.16 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| General Stability | Stable under normal laboratory conditions. | [3] |
| Incompatible Materials | Strong oxidizing agents. | [3] |
The compound is generally soluble in polar organic solvents[2]. As with many sulfonamides, it should be handled with appropriate personal protective equipment, as it can be an irritant to the skin, eyes, and respiratory system[3].
Robust Synthesis and Purification Workflow
The synthesis of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide is reliably achieved via a two-step sequence starting from the commercially available 4-bromotoluene. This pathway is efficient and scalable, making the building block readily accessible.
Step 1: Synthesis of 4-bromo-3-methylbenzene-1-sulfonyl chloride
The foundational step is the electrophilic aromatic substitution on 4-bromotoluene using chlorosulfonic acid. The directing effects of the methyl (ortho-, para-directing) and bromo (ortho-, para-directing) groups favor substitution at the position ortho to the methyl group and meta to the bromo group, yielding the desired 3-methyl-4-bromo isomer as the major product.
Causality of Experimental Choices:
-
Solvent: Dichloromethane (CH₂Cl₂) is used as it is an inert solvent that can dissolve the starting material and remain liquid at the required low temperatures.
-
Temperature Control: The reaction is highly exothermic. Adding chlorosulfonic acid dropwise to an ice-cold solution is critical to prevent overheating, which could lead to undesired side products or decomposition. The reaction is allowed to stir overnight as the temperature gradually rises to ensure complete conversion[4].
-
Workup: The reaction mixture is quenched by adding it to ice water. This hydrolyzes any remaining chlorosulfonic acid and precipitates the less water-soluble sulfonyl chloride product, facilitating its isolation by filtration[4].
Experimental Protocol:
-
Reagents: 4-bromotoluene (15 mmol), Chlorosulfonic acid (103 mmol), Dichloromethane (37 mL), Ice water.
-
Procedure: a. Dissolve 4-bromotoluene (2.61 g, 15 mmol) in dichloromethane (25 mL) in a flask equipped with a dropping funnel and a magnetic stirrer. b. Cool the solution in an ice bath. c. Prepare a solution of chlorosulfonic acid (7.00 mL, 103 mmol) in dichloromethane (12 mL) and add it to the dropping funnel. d. Add the chlorosulfonic acid solution dropwise to the stirred 4-bromotoluene solution, maintaining the temperature below 10 °C. e. After the addition is complete, allow the mixture to stir overnight, with the ice bath slowly melting. f. Carefully and slowly add the reaction mixture dropwise to a beaker containing a large amount of crushed ice and water with vigorous stirring. g. The organic product will precipitate as a solid. Isolate the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper. h. Dry the resulting solid, 4-bromo-3-methylbenzene-1-sulfonyl chloride, under vacuum. The product can be used in the next step, often without further purification[4].
Step 2: Synthesis of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide
The synthesized sulfonyl chloride is then reacted with ethylamine in a nucleophilic acyl substitution-type reaction at the sulfur center.
Causality of Experimental Choices:
-
Base: The reaction of the sulfonyl chloride with ethylamine generates one equivalent of hydrochloric acid (HCl). A base, such as sodium carbonate or triethylamine, is required to neutralize this acid, driving the reaction to completion and preventing the protonation of the ethylamine nucleophile. Maintaining a slightly basic pH (e.g., pH 8) is optimal for this conversion[5].
-
Solvent: Water is an effective and environmentally benign solvent for this reaction, especially when using an inorganic base like sodium carbonate[5]. The product often precipitates directly from the reaction mixture upon formation.
Experimental Protocol:
-
Reagents: 4-bromo-3-methylbenzene-1-sulfonyl chloride (10 mmol), Ethylamine (70% solution in water, 11 mmol), Sodium carbonate (3% aqueous solution), Distilled water.
-
Procedure: a. Suspend 4-bromo-3-methylbenzene-1-sulfonyl chloride (2.72 g, 10 mmol) in distilled water (50 mL). b. With continuous stirring at room temperature, add ethylamine (11 mmol). c. Monitor the pH of the reaction mixture. Maintain the pH at approximately 8 by the controlled addition of a 3% sodium carbonate solution. d. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion (disappearance of the starting sulfonyl chloride), the solid product is isolated by vacuum filtration. f. Wash the filtered solid with water and dry under vacuum. g. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide[5].
Application in Palladium-Catalyzed Cross-Coupling
The true synthetic power of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide lies in its utility as a substrate in cross-coupling reactions. The carbon-bromine bond serves as a reactive site for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the introduction of the sulfonamide-containing aryl moiety into diverse molecular frameworks. The Suzuki-Miyaura coupling is a premier example of this capability.
Representative Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide with an arylboronic acid.
Causality of Experimental Choices:
-
Catalyst: A palladium(0) source is required. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective precatalyst that generates the active Pd(0)L₂ species in solution.
-
Base: An aqueous solution of a base like potassium carbonate is essential. Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.
-
Solvent System: A two-phase solvent system, such as toluene and water, is often used. The organic phase dissolves the aryl halide and catalyst, while the aqueous phase dissolves the base and boronate species. The reaction occurs at the interface or is facilitated by phase-transfer phenomena.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) oxidation state, are sensitive to oxygen. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent catalyst degradation and ensure high yields.
Experimental Protocol:
-
Reagents & Equipment: 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide (1.0 mmol), Arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), Potassium carbonate (2.0 mmol), Toluene (5 mL), Water (2.5 mL), Schlenk flask or similar reaction vessel, magnetic stirrer, condenser.
-
Procedure: a. To a Schlenk flask, add 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide (278 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (35 mg, 0.03 mmol). b. Add potassium carbonate (276 mg, 2.0 mmol). c. Equip the flask with a condenser. Evacuate and backfill the flask with nitrogen or argon three times to establish an inert atmosphere. d. Add degassed toluene (5 mL) and degassed water (2.5 mL) via syringe. e. Heat the reaction mixture to 90-100 °C with vigorous stirring. f. Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 4-12 hours. g. Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL). h. Separate the organic layer. Wash with water (10 mL) and brine (10 mL), then dry over anhydrous sodium sulfate. i. Concentrate the organic phase under reduced pressure. j. Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.
Conclusion
4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide is a quintessential example of a modern synthetic building block. It provides a robust and reliable platform for introducing a valuable sulfonamide-containing scaffold into complex molecules. Its straightforward synthesis and predictable reactivity in cornerstone reactions like the Suzuki-Miyaura coupling make it an indispensable tool for chemists engaged in the design and synthesis of new chemical entities for pharmaceutical and materials applications.
References
-
John, P., Anwar, F., Khan, I. U., Sharif, S., & Tiekink, E. R. T. (2010). 4-Bromo-N-cyclohexylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, E66(8), o1989. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromobenzenesulfonamide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
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Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(6), 3715–3724. Retrieved from [Link]
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In-Silico First: A Theoretical Exploration of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide as a Potential Therapeutic Agent
Abstract
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the backbone of a wide array of therapeutic agents. This technical guide presents a comprehensive theoretical framework for the investigation of a novel compound, 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide. In the absence of extensive experimental data, this document outlines a robust in-silico approach, leveraging Density Functional Theory (DFT), molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to elucidate its structural, electronic, and potential pharmacodynamic and pharmacokinetic properties. This guide is intended for researchers, scientists, and drug development professionals, providing both the conceptual underpinnings and detailed protocols for a virtual-first evaluation of this promising molecule.
Introduction: The Rationale for a Theoretical Deep Dive
The benzenesulfonamide scaffold is a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including antibacterial, anticancer, and diuretic effects.[1] The specific substitutions on 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide—a bromine atom, a methyl group, and an N-ethyl substituent—are hypothesized to modulate its physicochemical and biological properties. The bromine atom can enhance binding affinity through halogen bonding, the methyl group can influence steric interactions and metabolic stability, and the N-ethyl group can impact solubility and cell permeability.
A "virtual-first" approach allows for a cost-effective and rapid initial assessment of a novel compound's potential. By simulating its properties, we can generate testable hypotheses and prioritize experimental resources. This guide details a multi-faceted theoretical study designed to predict the molecular geometry, electronic characteristics, potential biological targets, and drug-likeness of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide.
Proposed Synthetic Pathway
While this guide focuses on theoretical studies, a plausible synthetic route provides context for the molecule's accessibility. The synthesis of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide can be logically approached via a two-step process.
Step 1: Synthesis of 4-bromo-3-methylbenzenesulfonyl chloride
The starting material, 4-bromo-3-methylaniline, can be converted to the corresponding diazonium salt, followed by a reaction with sulfur dioxide in the presence of a copper catalyst to yield the sulfonyl chloride.[2] Alternatively, direct chlorosulfonation of 4-bromo-1-methylbenzene with chlorosulfonic acid can also yield the desired intermediate.[3]
Step 2: Formation of the Sulfonamide
The target compound is then synthesized by the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with ethylamine. This is a standard nucleophilic acyl substitution-like reaction where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide bond.[4] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[5]
In-Silico Methodology: A Tripartite Approach
Our theoretical investigation is structured around three pillars: Density Functional Theory (DFT) for intrinsic molecular properties, molecular docking for target interaction analysis, and ADMET prediction for pharmacokinetic profiling.
Caption: A generalized workflow for molecular docking studies.
Protocol:
-
Software: AutoDock Vina, Schrödinger Maestro, or similar molecular docking software.
-
Ligand Preparation: The 3D structure of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide, optimized from the DFT calculations, will be used.
-
Receptor Preparation: The crystal structures of the target proteins (PDB IDs: 1AD4 and 6FE2) will be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Binding Site Definition: The active site will be defined based on the co-crystallized ligand in the original PDB file or through literature reports.
-
Docking Simulation: The docking algorithm will be run to generate a series of possible binding poses for the ligand in the active site.
-
Analysis: The results will be analyzed to identify the most favorable binding pose based on the predicted binding energy (in kcal/mol). The intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and the protein will be visualized and analyzed.
Expected Data Output:
| Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Dihydropteroate Synthase | 1AD4 | Calculated Value | e.g., Lys, Arg, Ser |
| Carbonic Anhydrase IX | 6FE2 | Calculated Value | e.g., His, Thr, Zn²⁺ |
ADMET Prediction
Rationale: Early assessment of a compound's ADMET properties is crucial to avoid late-stage failures in drug development. [6][7][8]In-silico ADMET prediction tools utilize quantitative structure-activity relationship (QSAR) models and machine learning algorithms to estimate a wide range of pharmacokinetic and toxicological parameters from the molecular structure alone. [9][10][11][12] Protocol:
-
Tools: A consensus approach using multiple free and validated web-based tools is recommended for more reliable predictions. We will utilize:
-
SwissADME: For a broad overview of physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness. [13][14][15][16] * pkCSM: For detailed prediction of pharmacokinetic properties including absorption, distribution, metabolism, excretion, and toxicity. [17][9][10][11][12] * ADMETlab 2.0: For a comprehensive evaluation of ADMET properties with a user-friendly interface. [8][18]2. Input: The SMILES (Simplified Molecular Input Line Entry System) string of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide will be submitted to each server.
-
-
Analysis: The predicted parameters will be compared against the typical ranges for orally bioavailable drugs and known toxicophores will be identified.
Expected Data Output (Selected Parameters):
| Parameter | Predicted Value (SwissADME) | Predicted Value (pkCSM) | Predicted Value (ADMETlab 2.0) | Desirable Range/Interpretation |
| Physicochemical | ||||
| Molecular Weight ( g/mol ) | Calculated Value | Calculated Value | Calculated Value | < 500 |
| LogP (Lipophilicity) | Calculated Value | Calculated Value | Calculated Value | -0.4 to +5.6 |
| Water Solubility | Qualitative/Quantitative | Quantitative | Quantitative | High is desirable |
| Pharmacokinetics | ||||
| Human Intestinal Absorption | High/Low | % Absorbed | % Absorbed | High (>80%) |
| Blood-Brain Barrier Permeation | Yes/No | LogBB | LogBB | CNS drugs: Yes; Others: No |
| CYP450 Inhibition (e.g., 2D6, 3A4) | Yes/No | Yes/No | Yes/No | No is desirable |
| Drug-Likeness | ||||
| Lipinski's Rule of Five | Yes/No Violations | N/A | N/A | 0 violations |
| Toxicity | ||||
| AMES Mutagenicity | N/A | Yes/No | Yes/No | No |
| hERG Inhibition | N/A | Yes/No | Yes/No | No is desirable |
Synthesis of Findings and Future Directions
The culmination of these theoretical studies will provide a comprehensive in-silico profile of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide. The DFT calculations will offer fundamental insights into its stability and reactivity. The molecular docking results will generate testable hypotheses about its potential biological targets and mechanism of action. Finally, the ADMET predictions will provide an early assessment of its drug-like properties and potential liabilities.
A favorable outcome from this theoretical investigation would be characterized by:
-
A stable molecular structure with a significant HOMO-LUMO gap.
-
Strong predicted binding affinity to either DHPS or CA IX, with interactions consistent with known inhibitors.
-
Compliance with Lipinski's Rule of Five and a promising ADMET profile, indicating good oral bioavailability and low toxicity.
Such results would provide a strong rationale for the experimental synthesis and in-vitro validation of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide. The predicted spectroscopic data from DFT can aid in the characterization of the synthesized compound. The prioritized biological targets from molecular docking can guide the initial biological screening assays. This in-silico first approach serves as a critical, data-driven foundation for the efficient and informed development of novel therapeutic agents.
References
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Computational Studies on Sulfonamide Drug Molecules by Density Functional Theory. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Investigation on synthesized sulfonamide Schiff base with DFT approaches and in silico pharmacokinetic studies: Topological, NBO, and NLO analyses. (2024). Computational and Theoretical Chemistry, 1235, 114679. [Link]
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Synthesis, Density Functional Theory (DFT), Urease Inhibition and Antimicrobial Activities of 5-Aryl Thiophenes Bearing Sulphonylacetamide Moieties. (2016). Molecules, 21(5), 639. [Link]
- A DFT and QSAR Study of Several Sulfonamide Derivatives in Gas and Solvent. (2015). Journal of the Korean Chemical Society, 59(3), 221-233.
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The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (2021). Molecules, 26(11), 3195. [Link]
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ADMET-AI. (n.d.). Retrieved January 23, 2026, from [Link]
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SwissADME. (n.d.). Swiss Institute of Bioinformatics. Retrieved January 23, 2026, from [Link]
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Reactions of Amines. (2020). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]
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pkCSM - Biosig Lab. (n.d.). University of Cambridge. Retrieved January 23, 2026, from [Link]
-
1AD4: DIHYDROPTEROATE SYNTHETASE COMPLEXED WITH OH-CH2-PTERIN-PYROPHOSPHATE FROM STAPHYLOCOCCUS AUREUS. (1998). RCSB PDB. [Link]
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ADMETlab 2.0. (n.d.). ADMETlab. Retrieved January 23, 2026, from [Link]
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Open access in silico tools to predict the ADMET profiling of drug candidates. (2020). Expert Opinion on Drug Discovery, 15(9), 1043-1053. [Link]
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SwissADME. (n.d.). SIB Swiss Institute of Bioinformatics. Retrieved January 23, 2026, from [Link]
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pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. (2015). Journal of Medicinal Chemistry, 58(10), 4076-4082. [Link]
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6FE2: Three dimensional structure of human carbonic anhydrase IX. (2018). RCSB PDB. [Link]
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3TYE: Dihydropteroate Synthase in complex with DHP-STZ. (2012). RCSB PDB. [Link]
-
Home-ADMElab: ADMET Prediction|ADMET Predictor|QSAR|ADMET Database. (n.d.). ADMETlab. Retrieved January 23, 2026, from [Link]
-
pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. (2015). Journal of Medicinal Chemistry, 58(10), 4076-4082. [Link]
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Carbonic anhydrase 9. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
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reaction between acyl chlorides and amines - addition / elimination. (n.d.). Chemguide. Retrieved January 23, 2026, from [Link]
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ADMET predictions. (n.d.). VLS3D.COM. Retrieved January 23, 2026, from [Link]
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Dihydropteroate synthase. (2024). Proteopedia. Retrieved January 23, 2026, from [Link]
- Process for the preparation of substituted benzene sulfonyl chlorides. (2021).
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Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride. (2020). ResearchGate. Retrieved January 23, 2026, from [Link]
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Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. (2023). Journal of Chemical Information and Modeling, 63(7), 2098-2108. [Link]
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ifyoungnet/ADMETlab. (n.d.). GitHub. Retrieved January 23, 2026, from [Link]
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How to use SwissADME? (2020). YouTube. Retrieved January 23, 2026, from [Link]
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ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. (2021). Nucleic Acids Research, 49(W1), W5-W14. [Link]
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carbonic anhydrase 9. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 23, 2026, from [Link]
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Preparation of Amines1. (2023). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]
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Dihydropteroate synthase. (n.d.). M-CSA. Retrieved January 23, 2026, from [Link]
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Can you explain how pkCSM works? (2023). ResearchGate. Retrieved January 23, 2026, from [Link]
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CA9 Gene. (n.d.). GeneCards. Retrieved January 23, 2026, from [Link]
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2VEF: Dihydropteroate synthase from Streptococcus pneumoniae. (2008). RCSB PDB. [Link]
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pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. (2015). Semantic Scholar. Retrieved January 23, 2026, from [Link]
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(PDF) SwissADME. (2024). ResearchGate. Retrieved January 23, 2026, from [Link]
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4ZAO: Genetically engineered Carbonic anhydrase IX. (2015). RCSB PDB. [Link]
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SwissADME. (n.d.). bio.tools. Retrieved January 23, 2026, from [Link]
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preparation and isolation of the sulfonyl cyanide should be conducted in a. (n.d.). Organic Syntheses. Retrieved January 23, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the synthesis of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide, a key intermediate in the development of various pharmacologically active compounds. The protocol herein is designed to be a self-validating system, offering in-depth technical details, causal explanations for experimental choices, and robust characterization methods.
Introduction: The Significance of Arylsulfonamides
Arylsulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of biological activities. Their prevalence in drug candidates stems from their ability to act as bioisosteres of amides and their capacity to form strong hydrogen bonds with biological targets. The specific substitution pattern of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide offers a versatile scaffold for further chemical modifications, making it a valuable building block in drug discovery pipelines. This guide details a reliable two-step synthesis route, commencing with the chlorosulfonation of 4-bromo-3-methyltoluene, followed by amidation with ethylamine.
Overall Synthetic Scheme
The synthesis proceeds in two primary stages:
-
Chlorosulfonation: Electrophilic aromatic substitution on 4-bromo-3-methyltoluene using chlorosulfonic acid to yield 4-bromo-3-methylbenzene-1-sulfonyl chloride.
-
Amidation: Nucleophilic substitution of the sulfonyl chloride with ethylamine to form the desired 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide.
Caption: Overall two-step synthesis of the target sulfonamide.
PART 1: Detailed Experimental Protocols
This section provides a step-by-step guide for the synthesis, purification, and characterization of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-bromo-3-methyltoluene | ≥98% | Commercially Available | Corrosive, handle with care. |
| Chlorosulfonic Acid (ClSO₃H) | ≥99% | Commercially Available | Highly corrosive and reacts violently with water.[1] |
| Dichloromethane (CH₂Cl₂) | Anhydrous | Commercially Available | Use in a well-ventilated fume hood. |
| Ethylamine solution | 70% in H₂O | Commercially Available | Flammable and corrosive. |
| Triethylamine (Et₃N) | ≥99% | Commercially Available | Distill from CaH₂ before use. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Lab Prepared | |
| Brine | Saturated Aqueous NaCl | Lab Prepared | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available | |
| Hexanes | HPLC Grade | Commercially Available | For chromatography and recrystallization. |
| Ethyl Acetate | HPLC Grade | Commercially Available | For chromatography and recrystallization. |
Step-by-Step Protocol: Synthesis of 4-bromo-3-methylbenzene-1-sulfonyl chloride (Intermediate)
Causality: This electrophilic aromatic substitution is directed by the methyl and bromo substituents. The methyl group is an ortho-, para-director, while the bromine is also an ortho-, para-director, albeit a deactivating one. The sulfonation is expected to occur at the position para to the methyl group and ortho to the bromine, which is sterically accessible.
Caption: Workflow for the chlorosulfonation of 4-bromo-3-methyltoluene.
Procedure:
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere, dissolve 4-bromo-3-methyltoluene (10.0 g, 54.0 mmol) in anhydrous dichloromethane (50 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Chlorosulfonic Acid: Add chlorosulfonic acid (12.6 g, 7.2 mL, 108 mmol, 2.0 equiv) dropwise to the stirred solution over 30 minutes. Caution: This reaction is exothermic and releases HCl gas; ensure adequate ventilation and a gas trap.[1]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (200 g) with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-bromo-3-methylbenzene-1-sulfonyl chloride.
Step-by-Step Protocol: Synthesis of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide (Final Product)
Causality: The lone pair of electrons on the nitrogen atom of ethylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The chloride ion is an excellent leaving group, and the reaction is driven to completion by the use of a base (triethylamine) to neutralize the HCl byproduct.[2]
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude 4-bromo-3-methylbenzene-1-sulfonyl chloride (13.5 g, 50.0 mmol) in dichloromethane (100 mL). Cool the solution to 0 °C.
-
Addition of Amines: To the cooled solution, add triethylamine (7.6 g, 10.5 mL, 75.0 mmol, 1.5 equiv) followed by the dropwise addition of ethylamine solution (70% in water, 4.8 g, 7.3 mL, 75.0 mmol, 1.5 equiv).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Work-up: Wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[3][4][5]
PART 2: Characterization and Data Analysis
Thorough characterization is essential to confirm the structure and purity of the synthesized compound.
Physical Properties
| Property | Expected Value |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in CH₂Cl₂, EtOAc; Insoluble in water |
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethyl group, and the methyl group. The ethyl group should appear as a quartet for the methylene protons and a triplet for the methyl protons.[6]
-
Predicted Chemical Shifts (δ, ppm): ~7.8-7.2 (m, 3H, Ar-H), ~4.8 (t, 1H, NH), ~3.1 (q, 2H, N-CH₂), ~2.5 (s, 3H, Ar-CH₃), ~1.2 (t, 3H, CH₂-CH₃).
-
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will confirm the carbon framework of the molecule.[7][8]
-
Predicted Chemical Shifts (δ, ppm): ~140-120 (Ar-C), ~38 (N-CH₂), ~22 (Ar-CH₃), ~15 (CH₂-CH₃).
-
-
FTIR (KBr): The infrared spectrum will show characteristic absorption bands for the sulfonamide functional group.
-
Expected Absorption Bands (cm⁻¹): ~3250 (N-H stretch), ~1330 & ~1150 (asymmetric and symmetric SO₂ stretch).
-
PART 3: Safety Precautions and Waste Disposal
Safety is paramount. All procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Chlorosulfonic Acid: Extremely corrosive and reacts violently with water, releasing toxic gases. Handle with extreme care in a dry environment.[1]
-
Ethylamine Solution: Flammable, corrosive, and has a strong, irritating odor. Keep away from ignition sources.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. Minimize exposure.
-
Waste Disposal: All organic and aqueous waste should be segregated and disposed of according to institutional and local regulations.
References
- Organic Syntheses, Coll. Vol. 1, p.8 (1941); Vol. 1, p.8 (1921). [Available at: http://www.orgsyn.org/demo.aspx?prep=cv1p0008]
- Organic Syntheses, Coll. Vol. 2, p.93 (1943); Vol. 15, p.4 (1935). [Available at: http://www.orgsyn.org/demo.aspx?prep=cv2p0093]
- Organic Syntheses, Coll. Vol. 1, p.145 (1941); Vol. 4, p.25 (1925). [Available at: http://www.orgsyn.org/demo.aspx?prep=cv1p0145]
- Alsughayer, A., Elassar, A. Z. A., Mustafa, S., & Al-Sagheer, F. (2011). Synthesis, structural analysis and antibacterial activity of new potent sulfonamide derivatives. ResearchGate. [Available at: https://www.researchgate.net/figure/1-H-NMR-and-13-C-NMR-of-the-prepared-compounds_tbl3_285599539]
- Fisher Scientific. (n.d.). p-Bromotoluene Safety Data Sheet. [Available at: https://www.fishersci.com/store/msds?partNumber=AC107170010&productDescription=p-BROMOTOLUENE+99%25+1KG&vendorId=VN00032119&countryCode=US&language=en]
- Murugan, P. (2022). How to recrystallize an oily compound after column chromatography? ResearchGate. [Available at: https://www.researchgate.
- Google Patents. (n.d.). Process for the production of benzenesulfonamides. [Available at: https://patents.google.
- Sigma-Aldrich. (2024). 3-Bromotoluene Safety Data Sheet. [Available at: https://www.sigmaaldrich.com/US/en/sds/aldrich/167215]
- University of Rochester Department of Chemistry. (n.d.). Purification: How To. [Available at: https://www.sas.rochester.
- The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Available at: https://edu.rsc.org/resources/separation-purification-and-identification-of-the-components-of-a-mixture/1541.article]
- Scribd. (n.d.). Recrystallization Techniques for Purification. [Available at: https://www.scribd.
- Jackson, R. F. W. (1991). Chlorosulfonic Acid - A Versatile Reagent. Royal Society of Chemistry. [Available at: https://pubs.rsc.org/en/content/ebook/978-0-85186-294-5]
- Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. CONICET. [Available at: https://www.researchgate.
- Google Patents. (n.d.). Process for the preparation of benzene sulfonamides. [Available at: https://patents.google.
- ChemicalBook. (n.d.). Ethyl benzenesulphonate(515-46-8) 1H NMR spectrum. [Available at: https://www.chemicalbook.com/spectrum/515-46-8_1HNMR.htm]
- Katritzky, A. R., Hoffmann, S., & Suzuki, K. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. ARKIVOC. [Available at: https://www.researchgate.net/publication/228498835_N-Acylation_of_sulfonamides_using_N-acylbenzotriazoles]
- Organic Syntheses, Coll. Vol. 3, p.138 (1955); Vol. 21, p.14 (1941). [Available at: http://www.orgsyn.org/demo.aspx?prep=cv3p0138]
- Doc Brown's Chemistry. (n.d.). C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts ppm interpretation of.... [Available at: https://www.docbrown.
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- AK Scientific, Inc. (n.d.). 4-Bromo-3-chlorotoluene Safety Data Sheet.
- Thermo Fisher Scientific. (2010). Methyl 4-bromo-3-methylbenzoate Safety Data Sheet. [Available at: https://www.thermofisher.
- ResearchGate. (2015). FT-IR, 1H NMR, 13C NMR and X-ray crystallographic structure determination of 4-nitro-benzenesulfonic acid 2,4-bis-(1-phenyl-ethyl)-naphthalen-1-yl ester. [Available at: https://www.researchgate.net/publication/272382434_FT-IR_1H_NMR_13C_NMR_and_X-ray_crystallographic_structure_determination_of_4-nitro-benzenesulfonic_acid_24-bis-1-phenyl-ethyl-naphthalen-1-yl_ester]
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Application Notes and Protocols: Investigating 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Potential of Novel Sulfonamides in Oncology
The sulfonamide functional group is a cornerstone in medicinal chemistry, historically recognized for its antimicrobial properties. However, its versatile chemical nature has led to the discovery of a broad spectrum of biological activities, with a significant and growing impact on oncology.[1][2][3][4] Numerous sulfonamide-containing molecules have been successfully developed as anticancer agents, targeting a variety of key pathways involved in tumor growth, proliferation, and survival. These include inhibitors of carbonic anhydrases, tyrosine kinases, and cell cycle regulators.[3][4]
This document provides a prospective guide for the investigation of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide , a novel synthetic compound, as a potential candidate for cancer therapy. While direct biological data for this specific molecule is not yet publicly available, its structural features suggest plausible mechanisms of action based on established activities of related sulfonamide derivatives. These application notes are designed to provide a robust framework for initiating preclinical evaluation, from initial cytotoxicity screening to mechanism of action studies.
Hypothesized Mechanism of Action: Targeting Tumor Angiogenesis through VEGFR-2 Inhibition
A prominent mechanism of action for several anticancer sulfonamides is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key tyrosine kinase that drives angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[1][5] The structural components of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide, particularly the substituted benzene sulfonamide core, bear resemblance to pharmacophores known to interact with the ATP-binding pocket of kinase domains.
We hypothesize that 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide may act as a competitive inhibitor of ATP at the VEGFR-2 kinase domain. This inhibition would block the downstream signaling cascade, leading to a reduction in endothelial cell proliferation, migration, and ultimately, the suppression of tumor angiogenesis.
Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details a colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of the compound in various cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., HUVEC for endothelial cells, MCF-7 for breast cancer, A549 for lung cancer)
-
4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
Hypothetical Data Presentation:
| Cell Line | Compound IC50 (µM) |
| HUVEC | 5.2 |
| MCF-7 | 12.8 |
| A549 | 25.1 |
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine if the compound induces cell cycle arrest.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Flow cytometry can then be used to quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line (e.g., HUVEC)
-
4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide
-
6-well plates
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed HUVEC cells in 6-well plates and grow to ~70% confluency. Treat the cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.
-
Fixation: Wash the cells once with cold PBS, then resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Caption: Workflow for Cell Cycle Analysis.
Protocol 3: In Vitro VEGFR-2 Kinase Assay
This protocol directly measures the inhibitory activity of the compound on the VEGFR-2 enzyme.
Principle: This assay quantifies the amount of ATP consumed by the VEGFR-2 kinase during the phosphorylation of a substrate. A luminescent signal is generated that is inversely correlated with the amount of kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer
-
4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
Kinase assay buffer
-
Test compound or vehicle control
-
VEGFR-2 kinase
-
Substrate
-
-
Initiate Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Signal Detection: Add the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Trustworthiness and Self-Validation
The protocols provided are standard, well-established methods in preclinical cancer research. To ensure the trustworthiness of the results:
-
Controls: Always include appropriate positive (known inhibitor) and negative (vehicle) controls in every experiment.
-
Replicates: Perform each experiment with at least three biological replicates to ensure statistical significance.
-
Orthogonal Assays: Validate key findings with different experimental approaches. For example, if the compound shows cytotoxicity, follow up with apoptosis assays to confirm the mode of cell death.
Conclusion and Future Directions
The provided application notes and protocols offer a comprehensive starting point for the evaluation of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide in cancer research. Based on the chemical precedent of related sulfonamides, this compound warrants investigation as a potential inhibitor of key oncogenic pathways, such as VEGFR-2 signaling. Positive results from these initial in vitro studies would justify progression to more complex cellular models, in vivo efficacy studies in animal models, and further medicinal chemistry optimization.
References
- John, P., Anwar, F., Khan, I. U., Sharif, S., & Tiekink, E. R. T. (2010). 4-Bromo-N-cyclohexylbenzenesulfonamide.
- Wang, Y., et al. (2022). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. Frontiers in Pharmacology, 13, 966505.
- Abdel-Ghani, T. M., et al. (2024). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules, 29(5), 1084.
-
International Journal of Pharmaceutical Sciences and Research. (2024). SYNTHESIS, CHARACTERIZATION AND ANTICANCER STUDIES OF NOVEL SULPHONAMIDES. Available from: [Link]
- Hassan, G. S., et al. (2023). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega, 8(35), 31899–31920.
-
PubChem. 4-bromo-N-hydroxybenzene-1-sulfonamide. Available from: [Link]
- El-Sayad, K. A., El-Masry, G. H., & El-Naggar, M. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 149, 107409.
- Das, R., et al. (2024). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. RSC Medicinal Chemistry, 15(3), 694-702.
- Abdel-Maksoud, M. S., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16813.
- Das, R., et al. (2024).
- Tacic, A., et al. (2018). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Photochemistry and Photobiology B: Biology, 180, 275-288.
-
Impactfactor. Synthesis and Biological Activity of New Sulfonamide Derivatives. Available from: [Link]
- Wang, K., et al. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European Journal of Medicinal Chemistry, 223, 113648.
- Ghorbani-Vaghei, R., & Veisi, H. (2010). The application of poly(N, N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) and N, N, N', N'-tetrabromobenzene-1,3-disulfonamide as catalysts for one-pot synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles and 1,5-benzodiazepines, and new reagents for synthesis of benzimidazoles. Molecular Diversity, 14(2), 249–256.
- Mohamed, S. K., et al. (2022). Crystal structure of 4-bromo- N-(propyl-carbamo-yl)benzene-sulfonamide.
- Riaz, M., et al. (2023). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 28(18), 6688.
-
Science of Synthesis. Product Class 3: Bromoarenes. Available from: [Link]
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- 4. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
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scale-up synthesis of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide
An Application Note for the Scale-Up Synthesis of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide
Abstract
This document provides a comprehensive guide for the multi-gram , a valuable building block in medicinal chemistry and drug development. The described two-step protocol is designed for robustness and scalability, prioritizing safety, yield, and purity. The synthesis begins with the electrophilic chlorosulfonation of 4-bromotoluene to yield the key intermediate, 4-bromo-3-methylbenzene-1-sulfonyl chloride. This intermediate is subsequently coupled with ethylamine to afford the target sulfonamide. This guide offers detailed, step-by-step protocols, explains the chemical principles behind critical process parameters, and outlines rigorous safety measures required for handling the hazardous reagents involved.
Introduction and Synthetic Strategy
Arylsulfonamides are a cornerstone scaffold in pharmacology, exhibiting a wide range of biological activities. The target molecule, 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide, incorporates structural motifs that make it a versatile intermediate for further chemical elaboration in drug discovery programs. A reliable and scalable synthesis is therefore crucial for advancing research and development.
The chosen synthetic route is a well-established and efficient two-step process.[1] This approach offers high yields and utilizes readily available starting materials.
-
Step 1: Chlorosulfonation. The synthesis commences with the electrophilic aromatic substitution on 4-bromotoluene using chlorosulfonic acid. This reaction introduces the sulfonyl chloride moiety onto the aromatic ring, yielding the critical intermediate, 4-bromo-3-methylbenzene-1-sulfonyl chloride.[2][3]
-
Step 2: Amination. The purified sulfonyl chloride intermediate is then reacted with ethylamine in a nucleophilic substitution reaction. This step forms the sulfonamide bond, producing the final desired product.[1]
The overall workflow is designed to be a self-validating system, where the purity of the intermediate directly impacts the success of the final step.
Caption: Overall synthetic workflow for the target sulfonamide.
Materials and Equipment
| Reagents | Equipment |
| 4-Bromotoluene (≥98%) | 1 L three-neck round-bottom flask |
| Chlorosulfonic acid (≥99%) | 500 mL addition funnel |
| Thionyl chloride (≥99%) (Optional Co-reagent) | Mechanical stirrer with overhead motor |
| Dichloromethane (DCM), anhydrous | Thermometer (-20°C to 100°C) |
| Ethylamine solution (e.g., 70% in water or 2M in THF) | Ice-water bath and/or cryo-cooler |
| Triethylamine (≥99%) | Buchner funnel and vacuum flask |
| Diethyl ether | Rotary evaporator |
| Saturated sodium bicarbonate solution | pH paper or pH meter |
| Brine (Saturated NaCl solution) | Standard laboratory glassware |
| Anhydrous magnesium sulfate or sodium sulfate | Personal Protective Equipment (PPE): Chemical splash goggles, face shield, acid-resistant gloves, lab coat |
Detailed Experimental Protocols
Part A: Scale-Up Synthesis of 4-bromo-3-methylbenzene-1-sulfonyl chloride
This procedure details the electrophilic chlorosulfonation of 4-bromotoluene. The reaction is highly exothermic and generates HCl gas; it must be performed in a certified chemical fume hood with appropriate safety measures in place.
Rationale: Chlorosulfonic acid serves as the potent electrophile. The reaction is conducted at a low temperature (0-5 °C) to control the reaction rate, prevent thermal decomposition, and minimize the formation of the isomeric byproduct, 2-bromo-5-methylbenzenesulfonyl chloride.[2]
Protocol:
-
Reactor Setup: Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a 500 mL addition funnel. Ensure the setup is dry and positioned within a secondary container (e.g., a large ice bath).
-
Reagent Preparation: In the fume hood, carefully charge the addition funnel with chlorosulfonic acid (128 mL, 1.92 mol, 4.0 equiv).
-
Initial Cooldown: To the flask, add anhydrous dichloromethane (400 mL) and 4-bromotoluene (82.1 g, 0.48 mol, 1.0 equiv). Begin stirring and cool the mixture to 0 °C using an ice-water bath.
-
Controlled Addition: Once the solution reaches 0 °C, begin the dropwise addition of chlorosulfonic acid from the addition funnel. Crucially, maintain the internal temperature between 0 °C and 5 °C throughout the addition. This process is highly exothermic and will generate significant amounts of HCl gas. The addition should take approximately 2-3 hours.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. Progress can be monitored by TLC or LC-MS if desired.
-
Reaction Quench: Prepare a large beaker (e.g., 4 L) containing approximately 1.5 kg of crushed ice and 500 mL of water. While stirring the ice-water mixture vigorously, slowly and carefully pour the reaction mixture into it. This quench is extremely exothermic and will release more HCl gas.
-
Product Isolation: The sulfonyl chloride will precipitate as a white solid. Stir the slurry for 15-20 minutes to ensure complete precipitation. Isolate the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water (3 x 250 mL) until the filtrate is neutral to pH paper. This removes any residual acid.
-
Drying: Press the solid as dry as possible on the funnel. For final drying, transfer the solid to a vacuum desiccator. The product, 4-bromo-3-methylbenzene-1-sulfonyl chloride, should be used promptly in the next step as sulfonyl chlorides can slowly hydrolyze.[4]
Part B: Scale-Up Synthesis of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide
This step involves the nucleophilic attack of ethylamine on the sulfonyl chloride intermediate. A base is used to neutralize the HCl generated during the reaction.
Rationale: The sulfonyl chloride is a highly reactive electrophile. Ethylamine acts as the nucleophile, forming the stable S-N bond of the sulfonamide.[1][5] Triethylamine is added as an acid scavenger to prevent the protonation of the ethylamine nucleophile, which would render it unreactive.
Protocol:
-
Reactor Setup: In a 1 L flask equipped with a magnetic stirrer and thermometer, dissolve the crude 4-bromo-3-methylbenzene-1-sulfonyl chloride (assuming ~0.45 mol theoretical yield from Part A) in 500 mL of diethyl ether. Cool the mixture to 0 °C in an ice bath.
-
Amine Addition: In a separate beaker, mix ethylamine solution (e.g., 70% aqueous, ~35 mL, 0.54 mol, 1.2 equiv) with triethylamine (75 mL, 0.54 mol, 1.2 equiv). Transfer this mixture to an addition funnel.
-
Controlled Reaction: Add the ethylamine/triethylamine mixture dropwise to the stirred sulfonyl chloride solution over 1 hour, ensuring the internal temperature does not exceed 10 °C. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.
-
Work-up - Aqueous Wash: Transfer the reaction mixture to a 2 L separatory funnel. Wash the organic layer sequentially with:
-
1 M HCl (2 x 200 mL) to remove excess amines.
-
Saturated sodium bicarbonate solution (2 x 200 mL) to neutralize any remaining acid.
-
Brine (1 x 200 mL) to reduce the amount of water in the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product as a white or off-white solid.[6]
Quantitative Data Summary
| Parameter | Part A: Sulfonyl Chloride Synthesis | Part B: Sulfonamide Synthesis |
| Starting Material | 4-Bromotoluene | 4-Bromo-3-methylbenzene-1-sulfonyl chloride |
| Molecular Weight | 171.04 g/mol | 269.54 g/mol |
| Mass / Moles | 82.1 g / 0.48 mol | ~121.3 g (theor.) / ~0.45 mol |
| Primary Reagent | Chlorosulfonic Acid | Ethylamine Solution (70% aq.) |
| Reagent Moles | 1.92 mol (4.0 equiv) | ~0.54 mol (1.2 equiv) |
| Base | N/A | Triethylamine (~0.54 mol, 1.2 equiv) |
| Solvent / Volume | DCM / 400 mL | Diethyl Ether / 500 mL |
| Reaction Temperature | 0-5 °C | 0-10 °C, then RT |
| Reaction Time | 3-5 hours | 3-4 hours |
| Expected Yield | 85-95% | 80-90% |
| Final Product MW | 269.54 g/mol | 278.17 g/mol [7] |
Safety Precautions and Hazard Management
This synthesis involves hazardous materials that require strict adherence to safety protocols.
-
Chlorosulfonic Acid & Thionyl Chloride: Both are extremely corrosive and react violently with water, releasing toxic gases (HCl, SO₂).[8][9] They cause severe skin burns and eye damage. Always handle these reagents in a chemical fume hood, wearing a face shield, chemical splash goggles, and acid-resistant gloves (e.g., butyl rubber).[10] Ensure a supply of an appropriate neutralizing agent (like sodium bicarbonate) is readily available for spills.
-
Amines (Ethylamine, Triethylamine): These are flammable, corrosive, and have strong odors. Avoid inhalation and skin contact.
-
Pressure and Gas Evolution: Both steps of the synthesis generate HCl gas. The reaction apparatus must not be sealed and should be properly vented within the fume hood. The quenching step is particularly vigorous and must be performed slowly and with caution.
Caption: Critical safety and control points in the protocol.
References
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
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Williams, A., & Douglas, K. T. (1975). Competing sulfonylation and phosphonylation following rearrangement of an O-sulfonyl-N-phosphinoylhydroxylamine with tert-butylamine. Journal of the Chemical Society, Perkin Transactions 2, (14), 1457-1461. Retrieved from [Link]
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Application Note: A Guide to Enzymatic Screening Assays for 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide
For: Researchers, scientists, and drug development professionals.
Abstract
The sulfonamide moiety is a cornerstone of modern medicinal chemistry, present in a wide array of FDA-approved drugs targeting numerous diseases.[1][2] This application note provides a comprehensive, technically detailed guide for the enzymatic screening of a novel sulfonamide derivative, 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide . Recognizing the vast therapeutic potential of this chemical class, we present a structured, rationale-driven approach to systematically evaluate the compound's inhibitory activity against four high-priority enzyme families: Carbonic Anhydrases (CAs), Matrix Metalloproteinases (MMPs), Protein Kinases, and Cytochrome P450 (CYP) enzymes. For each class, we explain the therapeutic relevance, detail the underlying assay principles, provide robust, step-by-step protocols, and offer guidance on data interpretation. This document is designed to empower researchers to efficiently characterize the biological activity profile of this compound, accelerating its journey from initial screening to potential hit validation.
Introduction: The Sulfonamide Scaffold and Screening Rationale
Since the discovery of Prontosil, sulfonamide-containing compounds have become a privileged scaffold in drug discovery.[1] Their remarkable versatility is demonstrated by their use as antibacterial, antiviral, anti-inflammatory, anti-cancer, and anti-glaucoma agents.[2][3] This biological diversity stems from the ability of the sulfonamide group (-SO₂NH-) to act as a potent zinc-binding group or to form critical hydrogen bonds within enzyme active sites.
The subject of this guide, 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide, is a structurally distinct molecule for which the biological activity is not yet defined. A systematic screening cascade is therefore the logical first step in elucidating its therapeutic potential and off-target liability profile. Our selection of enzyme targets is based on the established pharmacology of the sulfonamide class:
-
Carbonic Anhydrases (CAs): As zinc metalloenzymes, CAs are a primary and classic target for sulfonamides. Inhibition of CAs has therapeutic applications in glaucoma, epilepsy, and oncology.[4][5][6]
-
Matrix Metalloproteinases (MMPs): MMPs are another family of zinc-dependent enzymes crucial in tissue remodeling. Their overexpression is linked to cancer metastasis and arthritis, making them key therapeutic targets.[7][8][9]
-
Protein Kinases: The dysregulation of protein kinases is a hallmark of cancer. Kinase inhibitors are a major focus of modern oncology drug development, and numerous sulfonamide-containing molecules have shown potent activity.
-
Cytochrome P450 (CYP) Enzymes: As the primary enzymes responsible for drug metabolism, screening for CYP inhibition is a mandatory step in early drug discovery to assess the potential for adverse drug-drug interactions (DDIs).[10][11][12]
This document provides the foundational protocols to initiate this investigation.
Essential First Step: Compound Management
Accurate and reproducible results begin with proper handling of the test compound.
2.1. Solubility Assessment The solubility of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide must be determined in the chosen solvent (typically DMSO) and subsequently in aqueous assay buffers.
-
Rationale: Undissolved compound can cause light scattering in optical assays, leading to false-positive results. Furthermore, the true concentration in solution will be unknown, making IC₅₀ determination inaccurate.
-
Protocol:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Visually inspect for complete dissolution.
-
Perform serial dilutions of the DMSO stock into the primary aqueous assay buffer (e.g., Tris or PBS) that will be used in screening.
-
Assess solubility at each dilution, noting the highest concentration that remains clear without precipitation after a defined incubation period (e.g., 1-2 hours) at the assay temperature. This defines the upper limit for screening concentrations.
-
2.2. Stock Solution Preparation and Storage
-
Protocol:
-
Accurately weigh the compound and dissolve in 100% high-purity DMSO to make a concentrated stock (e.g., 10 mM).
-
Aliquot the stock solution into small volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light. A safety data sheet for a structurally similar compound suggests it is stable under normal conditions but should be kept away from strong oxidizing agents.[13]
-
Primary Target: Carbonic Anhydrase (CA) Inhibition Assay
3.1. Scientific Rationale CAs are ubiquitous zinc metalloenzymes that catalyze the rapid interconversion of CO₂ and H₂O to bicarbonate and protons.[4] This reaction is fundamental to pH regulation, fluid balance, and CO₂ transport.[6] Many sulfonamides are potent CA inhibitors, with the sulfonamide nitrogen coordinating to the active site Zn²⁺ ion. Given this strong precedent, CAs are the highest-priority target class for 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide.
3.2. Assay Principle: Esterase Activity A convenient and high-throughput method for measuring CA activity relies on its secondary function as an esterase. The enzyme hydrolyzes a chromogenic ester substrate, p-nitrophenyl acetate (pNPA), to produce the yellow-colored p-nitrophenol, which can be monitored spectrophotometrically at 400 nm. An inhibitor will slow this reaction rate.
3.3. Detailed Protocol: Colorimetric CA Inhibition Assay
This protocol is adapted from standard commercial kits and literature methods.[14]
Reagents & Materials:
-
Recombinant human CA isoenzyme (e.g., hCA II, as it's a well-characterized, high-activity isoform)
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5
-
Substrate: p-Nitrophenyl Acetate (pNPA)
-
Test Compound: 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide
-
Positive Control Inhibitor: Acetazolamide[14]
-
Solvent: 100% DMSO
-
96-well clear, flat-bottom microplates
-
Microplate spectrophotometer
Procedure:
-
Compound Plating: Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold dilution starting from 1 mM is appropriate. Dispense 1 µL of each concentration into triplicate wells of the 96-well plate. Include wells for "No Inhibition" (1 µL DMSO) and "Positive Control" (1 µL Acetazolamide, e.g., 10 µM final concentration).
-
Enzyme Addition: Dilute the hCA II stock to a working concentration (e.g., 2-5 µg/mL) in cold Assay Buffer. Add 90 µL of the diluted enzyme solution to each well containing the compound/control.
-
Pre-incubation: Mix the plate gently on a shaker for 1 minute, then incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Prepare a fresh solution of pNPA in acetonitrile or DMSO and dilute it into the Assay Buffer to the final desired concentration (e.g., 0.5-1.0 mM). To start the reaction, add 10 µL of the pNPA solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 25°C or 37°C. Measure the absorbance at 400 nm every 30-60 seconds for 10-15 minutes.
3.4. Data Analysis
-
For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Calculate the Percent Inhibition for each compound concentration using the following formula: % Inhibition = (1 - (V_inhibitor / V_DMSO)) * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Diagram: Workflow for Carbonic Anhydrase Inhibition Screening
Caption: High-throughput screening workflow for a colorimetric CA inhibition assay.
Secondary Target: Matrix Metalloproteinase (MMP) Inhibition Assay
4.1. Scientific Rationale MMPs are key drivers of extracellular matrix degradation, a process essential for tumor invasion and metastasis.[9] Many small molecule MMP inhibitors feature a zinc-binding group, and sulfonamides have been explored for this purpose.[8] Screening against MMPs can therefore reveal potential anti-cancer or anti-inflammatory applications.
4.2. Assay Principle: FRET Substrate Cleavage This assay utilizes a peptide substrate containing a fluorescent donor (fluorophore) and a quencher molecule.[15] The peptide is designed with a specific cleavage site for the MMP of interest. In the intact peptide, the quencher absorbs the energy emitted by the fluorophore via Förster Resonance Energy Transfer (FRET), resulting in low fluorescence. When the MMP cleaves the peptide, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.[16]
4.3. Detailed Protocol: Fluorimetric FRET-based MMP Assay
This protocol is a generalized procedure based on commercial kits.[17]
Reagents & Materials:
-
Recombinant human MMP isoenzyme (e.g., MMP-2 or MMP-9, common cancer targets)
-
MMP Assay Buffer (typically Tris-based with CaCl₂, ZnCl₂, and Brij-35)
-
FRET peptide substrate specific for the chosen MMP
-
Test Compound: 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide
-
Positive Control Inhibitor: GM6001 (a broad-spectrum MMP inhibitor) or Marimastat
-
Solvent: 100% DMSO
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation (if required): Some MMPs are supplied as pro-enzymes and require activation with APMA (4-aminophenylmercuric acetate). Follow the manufacturer's specific protocol for this step.
-
Compound Plating: As described in section 3.3, step 1, plate serial dilutions of the test compound and controls (DMSO, GM6001) into the black 96-well plate (1 µL/well).
-
Enzyme Addition: Dilute the activated MMP enzyme to its optimal working concentration in MMP Assay Buffer. Add 50 µL of the diluted enzyme to each well.
-
Pre-incubation: Mix gently and incubate the plate for 30-60 minutes at 37°C. This allows for inhibitor binding.
-
Reaction Initiation: Dilute the FRET substrate in MMP Assay Buffer to its final concentration (typically 2-10 µM). Add 50 µL of the substrate solution to each well to start the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (e.g., Ex/Em = 490/520 nm, depending on the specific FRET pair) kinetically for 30-60 minutes at 37°C.
4.4. Data Analysis Data analysis is analogous to the CA assay. The rate of increase in relative fluorescence units (RFU/min) is used to calculate % inhibition and subsequently the IC₅₀ value from a dose-response curve.
Diagram: Principle of FRET-based Protease Assay
Caption: FRET principle for MMP activity detection.
Tertiary Target: Protein Kinase Inhibition Assay
5.1. Scientific Rationale Protein kinases are fundamental regulators of cellular signaling, and their aberrant activity is a common cause of cancer. The ATP-binding pocket of many kinases can accommodate a variety of inhibitor scaffolds, including sulfonamides. Screening against a representative kinase (e.g., a cyclin-dependent kinase or a tyrosine kinase) can uncover potential applications in oncology.
5.2. Assay Principle: ADP-Glo™ Luminescence Assay The ADP-Glo™ Kinase Assay is a universal method that measures the amount of ADP produced during a kinase reaction.[18] It's a two-step process: first, a reagent is added to stop the kinase reaction and deplete the remaining ATP. Second, a detection reagent is added to convert the ADP produced into ATP, which is then used in a luciferase-luciferin reaction to generate a light signal.[19] The amount of light is directly proportional to the ADP formed and thus to the kinase activity. Inhibitors reduce the amount of ADP produced, resulting in a lower light signal.[20]
5.3. Detailed Protocol: ADP-Glo™ Kinase Assay
This protocol is based on the Promega ADP-Glo™ system.[18][21]
Reagents & Materials:
-
Kinase of interest (e.g., CDK2/Cyclin A) and its specific peptide substrate
-
Kinase Assay Buffer
-
ATP
-
Test Compound: 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide
-
Positive Control Inhibitor (e.g., Staurosporine, a broad-spectrum kinase inhibitor)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well white, opaque microplates
-
Luminometer
Procedure:
-
Compound Plating: Prepare and dispense serial dilutions of the test compound and controls into the 384-well plate (volume is typically ~1-5 µL).
-
Kinase Reaction: Prepare a master mix containing the kinase, its substrate, and MgCl₂ in kinase buffer. Add this mix to the wells.
-
Reaction Initiation: Prepare an ATP solution in kinase buffer. Initiate the reaction by adding the ATP solution to all wells. The final reaction volume is typically small (e.g., 5-10 µL).
-
Incubation: Mix the plate gently and incubate for 60 minutes at room temperature.
-
ATP Depletion: Add an equal volume (e.g., 5-10 µL) of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Detection: Add a double volume (e.g., 10-20 µL) of Kinase Detection Reagent to each well. Mix and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Signal Measurement: Read the luminescence on a plate-reading luminometer.
5.4. Data Analysis
-
The raw relative light unit (RLU) data is used for calculations.
-
Calculate Percent Inhibition using the formula: % Inhibition = (1 - (RLU_inhibitor - RLU_background) / (RLU_DMSO - RLU_background)) * 100 (Where background is a reaction with no enzyme).
-
Plot the dose-response curve and determine the IC₅₀ value as described previously.
Diagram: Principle of Luminescence-based Kinase Assay (ADP-Glo™)
Caption: Two-step process for detecting kinase activity via ADP production.
ADME Profiling: Cytochrome P450 (CYP) Inhibition Assay
6.1. Scientific Rationale Inhibition of CYP enzymes is a major cause of clinical drug-drug interactions.[22] If a new drug inhibits a CYP enzyme, it can dangerously increase the plasma concentration of co-administered drugs that are metabolized by that same enzyme. Regulatory agencies like the FDA require in vitro CYP inhibition assessment for all new drug candidates.[11][23][24]
6.2. Assay Principle: Fluorogenic Substrate Metabolism This high-throughput assay uses recombinant human CYP enzymes and specific fluorogenic substrates that are converted into highly fluorescent products by a single CYP isoform.[25] The rate of fluorescence generation is proportional to the enzyme's activity. Test compounds are screened for their ability to inhibit this fluorescence, allowing for rapid determination of IC₅₀ values against a panel of key CYP isoforms.[26][27]
6.3. Detailed Protocol: Fluorogenic CYP Inhibition Panel
Reagents & Materials:
-
Recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) co-expressed with P450 reductase
-
Reaction Buffer (e.g., Potassium Phosphate buffer, pH 7.4)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Isoform-specific fluorogenic substrates (see Table 1)
-
Test Compound and known isoform-specific inhibitors (see Table 1)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Plating: Plate serial dilutions of the test compound and known inhibitors in the black 96-well plate. Include DMSO controls.
-
Enzyme/Substrate Mix: In Reaction Buffer, prepare a 2X master mix containing the specific CYP enzyme and its corresponding fluorogenic substrate. Add 50 µL of this mix to each well.
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C.
-
Reaction Initiation: Prepare a 2X NADPH regenerating system solution in Reaction Buffer. Initiate the reactions by adding 50 µL to all wells.
-
Kinetic Measurement: Immediately read the plate kinetically on a fluorescence reader (using appropriate Ex/Em wavelengths for the substrate) for 30 minutes at 37°C.[26]
6.4. Data Presentation and Analysis Calculate reaction rates and % inhibition as in previous sections. The IC₅₀ values for the test compound against each CYP isoform should be determined and summarized in a table for clear comparison.
Table 1: Common CYP Isoforms, Substrates, and Inhibitors for Fluorometric Screening
| CYP Isoform | Fluorogenic Substrate | Ex/Em (nm) | Known Selective Inhibitor |
|---|---|---|---|
| CYP3A4 | 7-Benzyloxy-4-(trifluoromethyl)coumarin (BFC) | 405 / 530 | Ketoconazole |
| CYP2D6 | 3-[2-(N,N-Diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin (AMMC) | 390 / 460 | Quinidine |
| CYP2C9 | 7-Methoxy-4-(trifluoromethyl)coumarin (MFC) | 409 / 530 | Sulfaphenazole |
| CYP2C19 | 3-Cyano-7-ethoxycoumarin (CEC) | 408 / 460 | Ticlopidine |
| CYP1A2 | 7-Ethoxyresorufin | 530 / 590 | Furafylline |
Data compiled from various sources.[10][25][26]
Data Interpretation and Path Forward
The initial screening cascade will generate IC₅₀ values for 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide against multiple enzyme targets.
-
Potency: An IC₅₀ < 1 µM is generally considered potent and warrants further investigation. An IC₅₀ > 10-30 µM is often considered inactive.
-
Selectivity: The compound's activity profile across the different enzyme classes is critical. High potency against a therapeutic target (e.g., MMP-9) with low potency against off-targets (e.g., CYP isoforms) is the ideal profile for a drug candidate.
-
Next Steps: A potent and selective "hit" from this primary screening should be subjected to further validation, including:
-
Confirmation of the IC₅₀ value with fresh compound.
-
Screening against a broader panel of related enzymes (e.g., all major MMP or kinase isoforms) to confirm selectivity.
-
Mechanism of inhibition (MOI) studies to determine if inhibition is competitive, non-competitive, or uncompetitive.
-
Cell-based assays to confirm that enzymatic inhibition translates to a functional effect in a biological system.
-
Diagram: Decision Tree for Hit Validation and Progression
Caption: A logical progression from initial hit identification to lead optimization.
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- 18. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. drugtargetreview.com [drugtargetreview.com]
- 21. promega.com [promega.com]
- 22. Federal Register :: Clinical Drug Interaction Studies-Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions and In Vitro Drug Interaction Studies-Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions; Guidance for Industry; Availability [federalregister.gov]
- 23. fda.gov [fda.gov]
- 24. collections.nlm.nih.gov [collections.nlm.nih.gov]
- 25. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 26. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide Synthesis
Welcome to the technical support center for the synthesis of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this specific sulfonamide synthesis. We will move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide actionable strategies to enhance both yield and purity.
Sulfonamides are a cornerstone of modern medicinal chemistry, renowned for their stability and diverse biological activities.[1] However, their synthesis, particularly of multi-substituted analogues like 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide, can present unique challenges. This guide is structured as a series of troubleshooting questions and FAQs to directly address the issues you may encounter in the lab.
Overall Synthesis Workflow
The synthesis is typically approached as a two-step process:
-
Chlorosulfonation: Formation of the key intermediate, 4-bromo-3-methylbenzene-1-sulfonyl chloride, from a suitable starting material.
-
Sulfonamide Coupling: Reaction of the sulfonyl chloride intermediate with N-ethyl-3-methylaniline to form the final product.
Caption: High-level workflow for the synthesis of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide.
Part 1: Troubleshooting the Synthesis of 4-bromo-3-methylbenzene-1-sulfonyl chloride (Intermediate)
The quality of your sulfonyl chloride intermediate is paramount for a high-yielding final step. The classical method involves chlorosulfonation of 4-bromo-3-methyltoluene, but this can be aggressive and lead to side products.[2] A more controlled, modern approach starts from 4-bromo-3-methylaniline, proceeding via a Sandmeyer-type reaction.
Experimental Protocol: Synthesis of 4-bromo-3-methylbenzene-1-sulfonyl chloride via Diazotization-Sulfonylation
-
Diazotization: Dissolve 4-bromo-3-methylaniline (1.0 eq) in a mixture of glacial acetic acid and propionic acid. Cool the solution to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (1.1 eq) in concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C. Stir for 1 hour at 0-5 °C.
-
Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride (0.1 eq). Cool this solution to 10 °C.
-
Reaction: Slowly add the cold diazonium salt solution from Step 1 to the SO₂/CuCl solution. Vigorous gas evolution (N₂) will occur. Stir the reaction mixture for 2-3 hours, allowing it to warm to room temperature.
-
Work-up: Pour the reaction mixture onto crushed ice. The sulfonyl chloride will precipitate as a solid. Filter the solid, wash thoroughly with cold water, and dry under vacuum.[3]
Troubleshooting Q&A: Sulfonyl Chloride Synthesis
Q1: My yield of 4-bromo-3-methylbenzene-1-sulfonyl chloride is consistently low. What are the likely causes?
A1: Low yields in this Sandmeyer-type sulfonylation often stem from two main issues: instability of the diazonium salt and inefficient capture by the SO₂/copper reagent.
-
Causality: Diazonium salts are notoriously unstable at higher temperatures. If the temperature during diazotization or addition rises above 10-15 °C, the salt will decompose, leading to phenols and other byproducts instead of the desired sulfonyl chloride. Secondly, the concentration of SO₂ in the reaction medium must be sufficient for efficient trapping of the aryl radical intermediate.
-
Expert Recommendation:
-
Strict Temperature Control: Use an ice-salt or acetone-dry ice bath to maintain the temperature rigorously below 5 °C during diazotization. Ensure the receiving flask with the SO₂/CuCl mixture is also pre-chilled.
-
Ensure SO₂ Saturation: Bubble SO₂ gas through the acetic acid solvent for a sufficient time before adding the diazonium salt solution. The reaction should be performed under an atmosphere of SO₂ if possible.
-
Catalyst Activity: Ensure your copper(I) chloride is fresh and active. Old or oxidized catalyst (greenish tint instead of white/pale) will be less effective.
-
Q2: My isolated intermediate is a dark, oily substance instead of the expected solid. What went wrong?
A2: The presence of a dark oil indicates significant impurities. These are likely from decomposition byproducts or side reactions.
-
Causality: The primary culprits are often phenolic compounds (from diazonium salt decomposition reacting with water) and potentially some residual starting aniline. These impurities can interfere with the crystallization of the sulfonyl chloride.
-
Expert Recommendation:
-
Anhydrous Conditions: While the workup involves water, the reaction itself should be as anhydrous as possible until the final quenching step to minimize phenol formation.
-
Purification: Do not proceed to the next step with an oily, impure intermediate. Attempt to purify it. You can try dissolving the oil in a minimal amount of a solvent like dichloromethane, washing with a cold, dilute sodium bicarbonate solution (to remove acidic impurities like sulfonic acid), then water, drying over anhydrous MgSO₄, and removing the solvent under reduced pressure. A short plug of silica gel may also be effective.
-
Part 2: Troubleshooting the Sulfonamide Coupling Reaction
This step involves the nucleophilic attack of N-ethylaniline on the electrophilic sulfur atom of the sulfonyl chloride. The primary challenges here are ensuring the reaction goes to completion and avoiding hydrolysis of the sensitive sulfonyl chloride.
Experimental Protocol: Synthesis of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide
-
Setup: Dissolve N-ethylaniline (1.1 eq) and a non-nucleophilic base like pyridine or triethylamine (1.5 eq) in an anhydrous solvent such as dichloromethane (DCM) or acetonitrile in a flask equipped with a nitrogen inlet and a magnetic stirrer. Cool the solution to 0 °C.[4]
-
Addition: Dissolve the 4-bromo-3-methylbenzene-1-sulfonyl chloride (1.0 eq) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over 30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by TLC or LC-MS.[5]
-
Work-up: Quench the reaction by adding dilute HCl. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally, brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[6]
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.[7]
Troubleshooting Q&A: Sulfonamide Coupling
Q1: The reaction seems to stall, and I always recover a significant amount of unreacted N-ethylaniline. Why is the reaction incomplete?
A1: Incomplete conversion is a common issue and can be traced to several factors related to both reactants and conditions.
-
Causality & Logic:
-
Degraded Sulfonyl Chloride: The most frequent cause is the degradation of your sulfonyl chloride intermediate. These compounds are highly susceptible to hydrolysis by atmospheric moisture, converting them to the unreactive sulfonic acid.[1]
-
Insufficient Base: The reaction generates one equivalent of HCl, which will protonate the N-ethylaniline, rendering it non-nucleophilic. An insufficient amount of base (or a base that is too weak) will not effectively scavenge this acid, thus shutting down the reaction.
-
Steric Hindrance: While not extreme in this case, the methyl group ortho to the sulfonyl chloride and the ethyl group on the nitrogen introduce some steric bulk that can slow the reaction down compared to simpler analogues.
-
-
Expert Recommendation:
-
Verify Intermediate Quality: Before starting the coupling, confirm the purity of your 4-bromo-3-methylbenzene-1-sulfonyl chloride. A quick ¹H NMR can verify its integrity. If it has been stored for some time, it has likely degraded. Always use freshly prepared or purified sulfonyl chloride.
-
Optimize Base and Stoichiometry: Use at least 1.5 equivalents of a tertiary amine base like triethylamine or DIPEA. Pyridine is also a classic choice as it can act as both a base and a nucleophilic catalyst.[4] Ensure your N-ethylaniline is pure and used in slight excess (1.1-1.2 eq) to drive the reaction to completion.
-
Increase Reaction Time/Temperature: If the reaction is clean but slow, consider increasing the reaction time or gently heating the mixture (e.g., to 40 °C) after the initial addition at 0 °C.[6]
-
Caption: Troubleshooting decision tree for low sulfonamide yield.
Q2: My final product is contaminated with a water-soluble impurity that I can't seem to remove. What is it?
A2: This is almost certainly the sulfonic acid (4-bromo-3-methylbenzenesulfonic acid), formed from the hydrolysis of the sulfonyl chloride.
-
Causality: If any moisture is present in the reaction solvent, glassware, or reagents, it will readily react with the highly electrophilic sulfonyl chloride. The resulting sulfonic acid is non-volatile, often crystalline, and can be difficult to separate from the desired sulfonamide, especially if the product itself has some water solubility.
-
Expert Recommendation:
-
Rigorous Anhydrous Technique: Use flame-dried glassware. Use solvents from a solvent purification system or freshly opened bottles of anhydrous grade solvent. Run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Work-up Optimization: During the work-up, the wash with saturated sodium bicarbonate solution is critical. This basic wash will deprotonate the acidic sulfonic acid, forming its sodium salt, which is highly water-soluble and will be efficiently extracted into the aqueous layer. Ensure this wash is performed thoroughly.
-
Part 3: General FAQs
Q: What are the optimal reaction conditions to maximize yield?
A: Based on established literature for similar transformations, the following optimized conditions are recommended.
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | 1.0 eq Sulfonyl Chloride, 1.1-1.2 eq Amine, 1.5-2.0 eq Base | A slight excess of the amine drives the reaction. Sufficient base is needed to neutralize the HCl byproduct.[4] |
| Solvent | Anhydrous Dichloromethane (DCM) or Acetonitrile | Good solubility for reactants, unreactive, and easily removed. |
| Temperature | 0 °C for addition, then warm to Room Temp | Controls the initial exothermic reaction, then allows the reaction to proceed to completion at a reasonable rate.[6] |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial for preventing hydrolysis of the sulfonyl chloride by atmospheric moisture. |
| Monitoring | Thin Layer Chromatography (TLC) or LC-MS | Allows for tracking the consumption of the limiting reagent (sulfonyl chloride) to determine reaction completion. |
Q: How do I best purify the final product, 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide?
A: The purification strategy depends on the scale and the nature of the impurities.
-
Recrystallization: This is the most effective method for removing minor impurities on a larger scale. A mixed solvent system like ethanol/water or ethyl acetate/hexanes is a good starting point. Dissolve the crude product in the minimum amount of hot "good" solvent (ethanol or ethyl acetate) and then add the "poor" solvent (water or hexanes) dropwise until the solution becomes turbid. Allow it to cool slowly to form pure crystals.
-
Flash Column Chromatography: For smaller scales or to remove impurities with similar polarity, silica gel chromatography is ideal. A gradient elution starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity will typically provide good separation.[7]
References
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available from: [Link]
-
Bolshan, Y., & Biscoe, M. R. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9483–9487. Available from: [Link]
-
John, P., et al. (2010). 4-Bromo-N-cyclohexylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 66(8), o1989. Available from: [Link]
-
Wang, Y., et al. (2022). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. European Journal of Medicinal Chemistry, 238, 114479. Available from: [Link]
- Tully, J. (1957). Sulfonamide purification process. U.S. Patent No. 2,777,844. Washington, DC: U.S. Patent and Trademark Office.
-
Wintner, J. (2020). Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride. ResearchGate. Available from: [Link]
- Bobbitt, K. L., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
-
Bowser, J. R., Williams, P. J., & Kura, K. (1983). Preparation of sulfonamides from N-silylamines. The Journal of Organic Chemistry, 48(22), 4111–4113. Available from: [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2010). The application of poly(N, N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) and N, N, N', N'-tetrabromobenzene-1,3-disulfonamide as catalysts for one-pot synthesis.... Molecular Diversity, 14(2), 249-256. Available from: [Link]
- Google Patents. (2021). Process for the preparation of substituted benzene sulfonyl chlorides. CN112759536A.
-
Semantic Scholar. Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. books.rsc.org [books.rsc.org]
- 3. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide
Welcome to the technical support center for the synthesis and purification of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. By understanding the underlying chemical principles and potential pitfalls, you can streamline your workflow and achieve a highly pure final product.
Synthesis Overview: The Reaction of 4-bromo-3-methylbenzenesulfonyl chloride with Ethylamine
The synthesis of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide is typically achieved through the nucleophilic substitution reaction between 4-bromo-3-methylbenzenesulfonyl chloride and ethylamine.[1] In this reaction, the lone pair of electrons on the nitrogen atom of ethylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond and the elimination of a chloride ion. A base, such as pyridine or triethylamine, is commonly used to neutralize the hydrogen chloride byproduct.[2]
Caption: General reaction scheme for the synthesis of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide.
Frequently Asked Questions (FAQs)
Q1: My crude product is a sticky oil instead of a solid. What should I do?
A1: "Oiling out" is a common issue in the crystallization of sulfonamides and can be caused by several factors.[3] The presence of significant impurities can lower the melting point of the mixture, causing it to separate as a liquid. Additionally, if the cooling process is too rapid, the compound may not have sufficient time to form a crystalline lattice. To address this, try dissolving the oil in a minimal amount of a suitable hot solvent and allowing it to cool slowly to room temperature, followed by further cooling in an ice bath. If the problem persists, a preliminary purification by column chromatography may be necessary to remove the bulk of the impurities before attempting recrystallization.
Q2: I have a low yield after purification. What are the common causes?
A2: Low yield can result from several factors. Incomplete reaction is a primary cause; ensure your reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC). During the workup, ensure that the pH is appropriately adjusted to ensure the sulfonamide is in its neutral, less water-soluble form. During recrystallization, using an excessive amount of solvent will lead to product loss in the mother liquor. Finally, ensure that all transfers of the product are done carefully to minimize mechanical losses.
Q3: My purified product has a brownish tint. How can I remove the color?
A3: A colored tint in your product often indicates the presence of minor, highly colored impurities. These can sometimes be removed by treating a solution of your crude product with activated charcoal before filtration and recrystallization. The charcoal will adsorb many colored impurities. Use a minimal amount of charcoal and filter it through a pad of celite to ensure all the charcoal is removed.
Troubleshooting Guide: Common Impurities and Their Removal
The primary challenge in purifying 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide lies in effectively removing unreacted starting materials and side-products.
| Impurity | Structure | Origin | Impact on Purification |
| 4-bromo-3-methylbenzenesulfonyl chloride | Br(CH₃)C₆H₃SO₂Cl | Unreacted starting material | Can co-crystallize with the product. It is reactive and can degrade over time. |
| Ethylamine | CH₃CH₂NH₂ | Unreacted starting material | Highly volatile and water-soluble, usually removed during workup. |
| 4-bromo-3-methylbenzenesulfonic acid | Br(CH₃)C₆H₃SO₃H | Hydrolysis of the sulfonyl chloride | Highly polar and can interfere with crystallization. |
| 4-bromo-N,N-diethyl-3-methylbenzene-1-sulfonamide | Br(CH₃)C₆H₃SO₂N(CH₂CH₃)₂ | Over-reaction of the product with ethylamine | Structurally similar to the product, making separation by crystallization difficult. |
| Ethylammonium chloride | [CH₃CH₂NH₃]⁺Cl⁻ | Byproduct of the reaction | Water-soluble and typically removed during the aqueous workup. |
Issue 1: Presence of Unreacted 4-bromo-3-methylbenzenesulfonyl chloride
Causality: The sulfonyl chloride is a reactive compound and can be challenging to completely consume in the reaction.[4] It is also sensitive to moisture and can hydrolyze.[5]
Troubleshooting Protocol: Column Chromatography
-
TLC Analysis: First, analyze your crude product by TLC to visualize the separation of the product and the unreacted sulfonyl chloride. A common eluent system is a mixture of hexanes and ethyl acetate.
-
Column Preparation: Pack a silica gel column with the chosen eluent system.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the eluent and load it onto the column.
-
Elution: Elute the column with the hexanes/ethyl acetate mixture. The less polar sulfonyl chloride will elute before the more polar sulfonamide product.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Workflow for purification by column chromatography.
Issue 2: Presence of 4-bromo-3-methylbenzenesulfonic acid
Causality: The starting sulfonyl chloride is susceptible to hydrolysis, especially if the reaction is not performed under anhydrous conditions.[5] The resulting sulfonic acid is highly polar.
Troubleshooting Protocol: Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate or DCM.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. The basic wash will deprotonate the acidic sulfonic acid, forming a water-soluble salt that will partition into the aqueous layer.
-
Separation: Separate the organic layer and wash it with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Issue 3: Presence of 4-bromo-N,N-diethyl-3-methylbenzene-1-sulfonamide
Causality: The desired N-ethyl sulfonamide product still possesses a proton on the nitrogen atom, which can be removed by a base. The resulting anion can then react with another molecule of an alkylating agent if present, or potentially with the starting sulfonyl chloride, though less likely. More commonly, if there is an excess of ethylamine, the initially formed product can be further alkylated.[6]
Troubleshooting Protocol: Recrystallization
-
Solvent Selection: The key to separating the desired product from the diethyl-substituted impurity is to find a solvent system where their solubilities are significantly different. A good starting point is a mixture of ethanol and water or isopropanol and water.[3]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent mixture.
-
Cooling: Allow the solution to cool slowly to room temperature. The desired mono-ethylated product is generally less soluble and should crystallize out first.
-
Isolation: Collect the crystals by vacuum filtration.
-
Purity Check: Analyze the purity of the crystals by TLC or ¹H NMR. If the diethyl impurity is still present, a second recrystallization may be necessary.
Table 1: Recrystallization Solvent Screening
| Solvent System | Observations |
| Ethanol/Water | Good for inducing crystallization of many sulfonamides.[3] |
| Isopropanol/Water | Another effective system for sulfonamides.[3] |
| Toluene | May be effective for less polar impurities.[7] |
| Ethyl Acetate/Hexanes | A versatile system for a range of polarities. |
References
-
Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
- BenchChem. (2025).
-
ResearchGate. (2004, August 9). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Retrieved from [Link]
-
Chemguide. (n.d.). amines as nucleophiles. Retrieved from [Link]
-
NIH. (2018, March 21). Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. Retrieved from [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 3. 4-Bromo-3-methylbenzenesulfonyl chloride(72256-93-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing N-Alkylation of Sulfonamides
Welcome to the technical support center for the N-alkylation of sulfonamides. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for this crucial transformation. The sulfonamide moiety is a cornerstone in medicinal chemistry, and mastering its N-alkylation is key to successful drug discovery programs.[1] This resource synthesizes established methodologies with practical, field-proven insights to help you navigate the complexities of this reaction.
Troubleshooting Guide: Addressing Common Experimental Challenges
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the N-alkylation of sulfonamides.
Issue 1: Low or No Conversion to the Desired N-Alkylated Product
Question: I am not observing any significant formation of my desired N-alkylated sulfonamide. What are the likely causes and how can I troubleshoot this?
Answer: Low or no conversion is a common hurdle that can often be traced back to several key reaction parameters. Let's break down the potential causes and solutions systematically.
Causality-Driven Troubleshooting:
-
Insufficient Deprotonation of the Sulfonamide: The nitrogen atom of a sulfonamide is not inherently nucleophilic and requires deprotonation by a suitable base to react with an alkylating agent.[2] The pKa of the N-H bond is typically in the range of 10-11, so a base strong enough to effectively deprotonate it is crucial.
-
Solution: Evaluate your choice of base. For standard alkylations with alkyl halides, strong bases like sodium hydride (NaH) in an aprotic solvent like THF or DMF are effective.[2] Alternatively, inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be successful, often at elevated temperatures.[2] For more sensitive substrates, consider milder conditions or alternative methodologies.
-
-
Inadequate Reaction Temperature and Time: Many N-alkylation reactions require thermal energy to overcome the activation barrier.[3]
-
Solution: Monitor your reaction over time using TLC or LC-MS. If no conversion is observed at room temperature, gradually increase the temperature. For instance, thermal alkylation with trichloroacetimidates often necessitates refluxing in a solvent like toluene.[3][4] Be mindful that excessively long reaction times at high temperatures can lead to decomposition of starting materials or products.[3]
-
-
Poor Solvent Choice: The solvent plays a critical role in solvating the reactants and influencing the reaction rate.
-
Solution: Polar aprotic solvents such as DMF, DMSO, and THF are generally preferred for N-alkylation with alkyl halides.[3] These solvents effectively solvate the cation of the base, leaving the sulfonamide anion more nucleophilic. In contrast, protic solvents can solvate the nucleophile, reducing its reactivity.
-
-
Steric Hindrance: Highly sterically hindered sulfonamides or alkylating agents can significantly impede the reaction rate.[3] N-substituted sulfonamides, for example, are often less reactive than their primary counterparts due to increased steric bulk around the nitrogen atom.[4]
-
Solution: If you suspect steric hindrance is the issue, you may need to increase the reaction temperature or time. In some cases, a different synthetic approach might be necessary. For instance, the Mitsunobu reaction can be an effective alternative for coupling sulfonamides to alcohols, particularly for generating sterically encumbered products.[4]
-
-
Nature of the Alkylating Agent: The reactivity of the alkylating agent is paramount.
-
Solution: Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. If you are using a less reactive alkyl halide, consider converting it to the corresponding iodide in situ using a catalytic amount of sodium iodide (Finkelstein reaction). For reactions involving alcohols as alkylating agents, a "borrowing hydrogen" methodology with a manganese catalyst can be highly effective.[1][5]
-
Issue 2: Formation of Di-Alkylated Byproduct
Question: My reaction is producing a significant amount of the di-alkylated sulfonamide. How can I favor mono-alkylation?
Answer: The formation of a di-alkylated byproduct occurs when the initially formed mono-alkylated product is deprotonated and reacts with another equivalent of the alkylating agent. Several strategies can be employed to mitigate this.
Strategies to Promote Mono-Alkylation:
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture helps to maintain a low concentration of the electrophile, thereby favoring reaction with the more abundant primary sulfonamide anion over the less abundant and generally less reactive mono-alkylated sulfonamide anion.[3]
-
Use of Stoichiometry: Carefully controlling the stoichiometry of your reactants is critical. Use of a slight excess of the sulfonamide relative to the alkylating agent can help to consume the alkylating agent before significant di-alkylation can occur.
-
Choice of Sulfonamide: In some cases, employing a bulkier sulfonamide can sterically hinder the second alkylation.[3] However, this is dependent on the specific synthetic target.
-
Alternative Methods: The use of polymer-supported sulfonamides can be an elegant solution to prevent di-alkylation. In this method, the sulfonamide is anchored to a resin, and after mono-alkylation, the product is cleaved from the support. This approach has been shown to produce mono-N-alkylated sulfonamides in high yields.[6]
Issue 3: Poor Yield with Electron-Deficient Sulfonamides
Question: I am attempting to N-alkylate a sulfonamide bearing a strong electron-withdrawing group (e.g., a nitro group), and my yields are consistently low. Why is this happening and what can I do?
Answer: Electron-withdrawing groups on the aryl ring of a sulfonamide increase the acidity of the N-H proton, making deprotonation easier. However, they also decrease the nucleophilicity of the resulting sulfonamide anion by delocalizing the negative charge. This reduced nucleophilicity can lead to lower reaction rates and yields.[1]
Troubleshooting Strategies:
-
Stronger Alkylating Agents: Consider using a more reactive alkylating agent, such as an alkyl iodide or triflate.
-
Catalyst-Based Approaches: For electron-deficient sulfonamides, certain catalytic systems may be more effective. For example, while a manganese-catalyzed "borrowing hydrogen" reaction works well for many sulfonamides, those with strongly electron-withdrawing groups like nitro or cyano substituents may not be suitable substrates.[1] In such cases, exploring alternative catalytic systems or returning to classical alkylation with a highly reactive electrophile may be necessary.
-
Solvent and Temperature Optimization: For particularly insoluble sulfonamides, such as 2-nitrobenzenesulfonamide in toluene, a change in solvent or the use of a catalyst like BF₃·OEt₂ may be required to achieve a satisfactory yield.[4]
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose base for N-alkylation of sulfonamides?
A1: There is no single "best" base, as the optimal choice depends on the specific substrates and reaction conditions. However, for classical alkylations with alkyl halides, sodium hydride (NaH) in THF or DMF is a robust and widely used option.[2] For reactions where a milder base is preferred, potassium carbonate (K₂CO₃) is a common choice, though it may require higher temperatures.[1]
Q2: Can I use alcohols directly as alkylating agents?
A2: Yes, modern catalytic methods allow for the direct use of alcohols as alkylating agents. The "borrowing hydrogen" or "hydrogen autotransfer" methodology, often catalyzed by manganese or ruthenium complexes, is an environmentally friendly approach where the alcohol is transiently oxidized to an aldehyde, which then undergoes reductive amination with the sulfonamide.[1][5] This method generates water as the only byproduct.[1]
Q3: How does steric hindrance on the alkylating agent affect the reaction?
A3: Steric hindrance on the alkylating agent can significantly decrease the reaction rate. Primary alkyl halides are generally more reactive than secondary halides, and tertiary halides are typically unreactive in Sₙ2-type alkylations. For sterically demanding alkyl groups, alternative methods like the Mitsunobu reaction or thermal alkylation with trichloroacetimidates that proceed through an Sₙ1-like mechanism with a stable carbocation precursor may be more successful.[4]
Q4: Are there methods to avoid the use of strong bases?
A4: Yes, several methods circumvent the need for strong bases.
-
Thermal Alkylation with Trichloroacetimidates: This method often proceeds under neutral conditions, requiring only heat.[4]
-
Mitsunobu Reaction: This reaction uses triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD) to activate an alcohol for nucleophilic attack by the sulfonamide.
-
Reductive Amination: This involves the reaction of the sulfonamide with an aldehyde or ketone in the presence of a reducing agent.
Optimized Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using NaH and an Alkyl Halide
This protocol is a standard and robust method for the N-alkylation of primary sulfonamides.
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the sulfonamide (1.0 equivalent).
-
Add anhydrous DMF or THF to dissolve the sulfonamide.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.05 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating may be required for less reactive alkyl halides.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Manganese-Catalyzed N-Alkylation using an Alcohol ("Borrowing Hydrogen")
This protocol, adapted from the work of Morrill and colleagues, provides a green and efficient method for N-alkylation.[1]
Step-by-Step Methodology:
-
To an oven-dried Schlenk tube, add the sulfonamide (1.0 equivalent), the alcohol (1.0 equivalent), the Mn(I) PNP pincer precatalyst (5 mol %), and potassium carbonate (K₂CO₃, 10 mol %).
-
Add xylenes to achieve the desired concentration (e.g., 1 M).
-
Seal the tube and heat the reaction mixture to 150 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation and Visualization
Table 1: Comparison of Common Bases for N-Alkylation
| Base | Typical Solvent(s) | Temperature Range | Strengths | Limitations |
| NaH | THF, DMF | 0 °C to RT | Highly effective, fast reactions | Moisture sensitive, requires inert atmosphere |
| K₂CO₃ | DMF, Acetonitrile | RT to Reflux | Inexpensive, milder than NaH | Often requires heat, slower reactions |
| Cs₂CO₃ | DMF, Acetonitrile | RT to Reflux | More reactive than K₂CO₃, good for challenging alkylations | More expensive |
| DBU | Acetonitrile, DCM | RT | Strong, non-nucleophilic organic base | Can sometimes lead to elimination side products |
| KOt-Bu | THF, t-BuOH | RT to Reflux | Very strong base | Can promote elimination, sterically hindered |
Diagram 1: General Workflow for Troubleshooting Low Conversion
Caption: A decision tree for troubleshooting low conversion in sulfonamide N-alkylation.
Diagram 2: "Borrowing Hydrogen" Catalytic Cycle
Caption: Simplified catalytic cycle for the N-alkylation of sulfonamides using alcohols via a "Borrowing Hydrogen" mechanism.
References
-
Sanghavi, N. M., Parab, V. L., Patravale, B. S., & Patel, M. N. (1989). N-ALKYLATION OF SUFONAMIDES USING ANION EXCHANGE RESIN. Synthetic Communications, 19(9&10), 1499-1503. Retrieved from [Link]
-
Okhtiienko, A. P., & Kasyan, L. I. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies, 24(2). Retrieved from [Link]
-
Cheek, B. D., & Broussard, T. C. (2016). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. The Journal of Organic Chemistry, 81(18), 8035–8042. Retrieved from [Link]
-
S-Alkylation of sulfinamides with Zn-carbenoids: expanding stereoselective sulfoximine synthesis beyond NH derivatives. (2024). RSC Publishing. Retrieved from [Link]
-
N-alkylation of amides with alkyl halides?. (2015). Chemistry Stack Exchange. Retrieved from [Link]
-
Reed-Berendt, B. G., White, A. J. P., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Organic Letters, 21(6), 1895–1900. Retrieved from [Link]
-
Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). ACS Publications. Retrieved from [Link]
-
Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis. (n.d.). PMC. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 6. tandfonline.com [tandfonline.com]
troubleshooting guide for Suzuki coupling with 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to diagnose and solve challenges in your own experiments.
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is crucial for effective troubleshooting. The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron species and an organohalide.[1] The process is a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
The specific substrate, 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide, is an aryl bromide. The reactivity order for halides in the oxidative addition step is generally I > Br > OTf >> Cl.[2][3] The presence of the strongly electron-withdrawing sulfonamide group activates the aryl bromide, making the initial oxidative addition step more favorable compared to electron-rich aryl bromides.[4][5]
Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when performing a Suzuki coupling with 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide.
Q1: My reaction shows little to no conversion of the starting material. What are the most critical factors to investigate first?
Low or no conversion is the most common issue and typically points to a problem with one of the core components of the catalytic system.
A1: Causality-Driven Checklist:
-
Oxygen Contamination (Catalyst Death): The active catalyst is a Pd(0) species, which is highly sensitive to oxygen. Oxygen will oxidize Pd(0) to inactive Pd(II) species and can also degrade phosphine ligands.
-
Troubleshooting: Ensure your solvent is thoroughly degassed using methods like sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes or using several freeze-pump-thaw cycles. Assemble your reaction under a positive pressure of inert gas.
-
-
Inactive Catalyst or Pre-catalyst: The palladium source may be old or improperly stored. Pd(II) pre-catalysts require in-situ reduction to Pd(0) to enter the catalytic cycle. If this reduction fails, the reaction won't start.
-
Troubleshooting: Use a freshly opened bottle of the palladium catalyst or a well-stored sample. Consider using a pre-catalyst that is designed for easy activation.
-
-
Insufficient or Inappropriate Base: The base plays a crucial role in the transmetalation step. It activates the organoboron compound, making it more nucleophilic and ready to transfer its organic group to the palladium center.[3][6]
-
Troubleshooting: Ensure the base is anhydrous (if required by the solvent) and finely powdered for maximum surface area. For your specific substrate, common choices like K₂CO₃, Cs₂CO₃, or K₃PO₄ are excellent starting points.[1] If using boronic esters (e.g., pinacol esters), a stronger base might be necessary to facilitate hydrolysis prior to transmetalation.[4]
-
-
Water Content: While many Suzuki reactions tolerate or even benefit from some water (especially with inorganic bases like K₂CO₃), the amount can be critical. Anhydrous conditions can be slow if the base isn't soluble, while too much water can promote unwanted side reactions like protodeboronation.
-
Troubleshooting: For a solvent system like dioxane or THF, adding a small amount of water (e.g., a 10:1 organic solvent to water ratio) is often beneficial for dissolving the base.[4]
-
Q2: I'm observing significant formation of a de-brominated byproduct (N-ethyl-3-methylbenzene-1-sulfonamide). What is happening?
A2: Understanding Hydrodehalogenation:
This side reaction, known as hydrodehalogenation, is the replacement of the bromine atom with a hydrogen atom. It is a common issue, particularly with electron-deficient aryl halides like yours.
-
Mechanism: This can occur through several pathways. One common route involves the oxidative addition of the aryl bromide to Pd(0), followed by a reaction with a hydride source in the mixture. The hydride source can be trace water, base, or even the solvent.
-
Troubleshooting:
-
Optimize the Base: Using a non-coordinating, moderately strong base like K₃PO₄ can sometimes suppress this side reaction compared to very strong bases like alkoxides.
-
Ligand Choice: Select ligands that promote rapid reductive elimination. Bulky, electron-rich phosphine ligands can accelerate the desired C-C bond formation, outcompeting the hydrodehalogenation pathway.[1][2]
-
Control Temperature: Lowering the reaction temperature may slow down the undesired pathway more than the desired coupling.
-
Q3: My boronic acid seems to be decomposing, and I see a homocoupled dimer of my boronic acid partner (R'-R'). Why?
A3: Identifying Protodeboronation and Homocoupling:
These are two distinct but common side reactions involving the organoboron reagent.
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source (like water), replacing the boronic acid group with a hydrogen atom (R'-H).[7] This is especially problematic with electron-rich or heteroaryl boronic acids and can be accelerated by excess base or high temperatures.[4]
-
Mitigation:
-
Use a slight excess (1.1-1.5 equivalents) of the boronic acid to compensate for some loss.
-
Avoid excessively high temperatures or prolonged reaction times.
-
Consider using boronate esters (e.g., pinacol esters) or trifluoroborate salts, which are often more stable.[4]
-
-
-
Homocoupling: The formation of a biaryl from two molecules of the boronic acid (R'-R') is often catalyzed by Pd(II) species, particularly in the presence of oxygen.[4][7] If your reaction mixture is not properly deoxygenated, Pd(0) can be oxidized to Pd(II), which then promotes this unwanted reaction.[4]
-
Mitigation: The single most important factor is rigorous deoxygenation of your reaction mixture before heating.[4]
-
Q4: How do I choose the optimal catalyst system for an electron-deficient aryl sulfonamide?
A4: A Rational Approach to Catalyst & Ligand Selection:
Your substrate is electron-deficient, which facilitates oxidative addition. The main challenge is often promoting the subsequent, sometimes slower, steps of transmetalation and reductive elimination.
-
Palladium Source: Pd(OAc)₂ and Pd₂(dba)₃ are common, cost-effective Pd(II) and Pd(0) sources, respectively, that are paired with a ligand. Pre-formed catalysts like Pd(PPh₃)₄ or more advanced pre-catalysts (e.g., Buchwald pre-catalysts) offer convenience and sometimes higher activity.[4]
-
Ligand Selection: The ligand is critical. It stabilizes the palladium center, modulates its reactivity, and prevents the formation of inactive palladium black.[4] For your substrate, you need a ligand that is both electron-rich and sterically bulky.
| Ligand Class | Examples | Characteristics & Use Case for Your Substrate |
| Triarylphosphines | PPh₃, P(o-tol)₃ | Standard, but often require higher temperatures. PPh₃ is a good initial choice for simple systems.[2] |
| Bulky Alkylphosphines | P(t-Bu)₃, PCy₃ | Very electron-rich and bulky. Excellent for promoting reductive elimination but can be air-sensitive.[6] |
| Buchwald-type Biarylphosphines | SPhos, XPhos, RuPhos | State-of-the-art ligands. Highly electron-rich and sterically demanding. Excellent for challenging couplings, including those with sterically hindered or electron-deficient partners.[8] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, more electron-rich than most phosphines. Offer high thermal stability and are effective for coupling unreactive substrates like aryl chlorides.[1][6] |
Recommendation: Start with a robust system like Pd₂(dba)₃ with a ligand like SPhos or XPhos. These systems are well-documented to be effective for a wide range of substrates, including those with electron-withdrawing groups.
Experimental Protocols & Optimization
Protocol 1: General Procedure for Suzuki Coupling
This protocol provides a reliable starting point for the coupling of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide with a generic arylboronic acid.
Materials:
-
4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed Solvent (e.g., Dioxane/H₂O 10:1)
Procedure:
-
To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Seal the flask with a septum.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Using a syringe, add the degassed solvent mixture.
-
Place the flask in a pre-heated oil bath at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer. Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Flowchart
When a reaction fails, a systematic approach is more effective than random changes.
Caption: A decision tree for troubleshooting Suzuki coupling reactions.
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(35), 11138–11147. [Link]
-
Nasrollahzadeh, M., et al. (2017). The Suzuki−Miyaura coupling between different aryl halides and various aryl boronic acids. ResearchGate. [Link]
-
Ball, N. D., & Lloyd-Jones, G. C. (2012). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Chemistry – A European Journal, 18(28), 8569-8576. [Link]
-
Ullah, F., et al. (2019). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 24(18), 3374. [Link]
-
Lipshutz, B. H., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Nature Communications, 12, 5013. [Link]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
-
Le, T. D., et al. (2023). Delving into the Inception of BODIPY Dyes: Paradigms of In Vivo Bioimaging, Chemosensing, and Photodynamic/Photothermal Therapy. International Journal of Molecular Sciences, 24(17), 13391. [Link]
-
Cazin, C. S. J., et al. (2011). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 30(16), 4432-4436. [Link]
-
Zhang, T. R., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1, 106-109. [Link]
-
Thomas, A. A., et al. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. ACS Catalysis, 9(11), 10654-10659. [Link]
-
Frost, C. G., & Mfuh, A. M. (2011). The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands. Molecules, 16(8), 6215-6228. [Link]
-
Ghaffari, B., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 226. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
stability issues of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide under acidic/basic conditions
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide is an N-alkylated aryl sulfonamide. The stability of such compounds is a critical parameter in drug development and various research applications, as degradation can lead to loss of efficacy and the formation of potentially toxic impurities. This guide offers a framework for investigating the stability of this and related sulfonamides, providing both theoretical background and practical experimental guidance.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for my sulfonamide under acidic or basic conditions?
A1: The primary degradation pathway for sulfonamides under both acidic and basic conditions is hydrolysis, which involves the cleavage of the sulfur-nitrogen (S-N) bond.[1] Under acidic conditions, the reaction is typically catalyzed by protons, while under basic conditions, hydroxide ions act as the nucleophile. The specific mechanism can be influenced by the substituents on the aromatic ring and the nitrogen atom.
Q2: At what pH is my sulfonamide likely to be most stable?
A2: Generally, many sulfonamides exhibit greater stability in neutral to slightly acidic conditions. However, the electronic effects of the bromo and methyl substituents on the benzene ring, as well as the N-ethyl group, will influence the pKa of the sulfonamide and its susceptibility to hydrolysis at different pH values. Experimental determination across a range of pH values is essential to identify the optimal stability profile.
Q3: What are the expected degradation products?
A3: Cleavage of the S-N bond would likely result in the formation of 4-bromo-3-methylbenzenesulfonic acid and ethylamine. Secondary degradation of these primary products could also occur under harsh conditions.
Q4: How can I monitor the degradation of my compound?
A4: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and effective technique for this purpose.[2][3][4][5] This method should be able to separate the parent compound from all potential degradation products. For identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[6][7][8][9]
Q5: What is a "forced degradation" study, and why is it necessary?
A5: A forced degradation or stress study involves exposing the compound to harsh conditions (e.g., strong acids and bases, high temperatures, light, oxidizing agents) to accelerate its degradation.[10][11][12] This helps to rapidly identify potential degradation products and pathways, and is essential for developing and validating a stability-indicating analytical method as mandated by regulatory bodies like the ICH.[12] A degradation of 5-20% is typically targeted to ensure that the analytical method can effectively detect and quantify the degradants.[12]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| No degradation observed even under harsh acidic/basic conditions. | The compound is highly stable under the tested conditions. The stress conditions were not harsh enough. | Increase the concentration of the acid/base, elevate the temperature, or extend the exposure time. However, avoid overly harsh conditions that might lead to unrealistic degradation pathways.[13] |
| Mass balance is not achieved (sum of parent compound and degradants is significantly less than 100%). | Some degradation products are not being detected by the analytical method (e.g., they lack a UV chromophore, are volatile, or are retained on the column). Co-elution of peaks. | Use a more universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD).[14] Check for peak purity using a photodiode array (PDA) detector or MS to ensure no co-elution.[14][15] |
| Inconsistent results between replicate experiments. | Poor control of experimental parameters (pH, temperature).[16][17] Instability of the compound in the analytical mobile phase. Contamination of glassware or reagents. | Use calibrated equipment and ensure precise control over pH and temperature. Use buffers to maintain a stable pH.[16][17] Evaluate the stability of the compound in the chosen mobile phase. Ensure all glassware is scrupulously clean and use high-purity reagents. |
| Appearance of many small, unexpected peaks in the chromatogram. | Secondary degradation of primary degradation products. Interaction of the compound with the buffer or solvent.[11] | Reduce the harshness of the stress conditions (time, temperature, or concentration of stressor).[13] Run a blank experiment with only the solvent/buffer under the stress conditions to identify any artifacts.[11] |
Visualizing Degradation Pathways and Troubleshooting
Generalized Hydrolytic Degradation Pathways
The following diagrams illustrate the plausible hydrolytic degradation pathways for an N-alkylated aryl sulfonamide like 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide.
Caption: Acid-catalyzed hydrolysis of N-alkyl aryl sulfonamides.
Caption: Base-catalyzed hydrolysis of N-alkyl aryl sulfonamides.
Troubleshooting Workflow for a Forced Degradation Study
Caption: A workflow for troubleshooting common issues in forced degradation studies.
Experimental Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide.
1. Materials and Reagents:
-
4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide (high purity)
-
HPLC-grade acetonitrile and methanol
-
Purified water (18 MΩ·cm)
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Volumetric flasks and pipettes
-
pH meter
-
HPLC system with UV/PDA detector
-
LC-MS system (for peak identification)
2. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of the sulfonamide in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solution to a final concentration of approximately 100 µg/mL in the respective stress media (see below).
3. Stress Conditions:
-
Acid Hydrolysis:
-
Prepare a working solution in 0.1 M HCl.
-
Incubate a portion at room temperature and another at 60°C.
-
Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Prepare a working solution in 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Control Sample:
-
Prepare a working solution in purified water.
-
Treat it identically to the stressed samples (except for the addition of acid/base) to serve as a baseline.
-
4. HPLC Analysis:
-
Develop a stability-indicating HPLC method. A good starting point would be:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for an appropriate wavelength using a PDA detector (e.g., 254 nm).
-
Injection Volume: 10 µL
-
-
Analyze the control, acid-stressed, and base-stressed samples at each time point.
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
5. Data Analysis:
-
Calculate the percentage of degradation of the parent compound at each time point.
-
Calculate the mass balance by summing the percentage of the remaining parent compound and the percentages of all degradation products.
-
If significant degradation is observed, use LC-MS to identify the structure of the degradation products by comparing their mass-to-charge ratios (m/z) with the expected products.
Summary of Potential Stability Profile
The following table provides a hypothetical summary of results that might be obtained from a forced degradation study. Actual results will need to be determined experimentally.
| Condition | Time (hours) | Temperature (°C) | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 | 60 | 15% | 4-bromo-3-methylbenzenesulfonic acid, Ethylamine |
| 0.1 M NaOH | 24 | 60 | 8% | 4-bromo-3-methylbenzenesulfonic acid, Ethylamine |
| Water | 24 | 60 | < 1% | None detected |
References
-
Schlatter, C. U., & Wolf, J. B. (2018). Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase. Biochemistry, 57(32), 4849–4852. [Link]
-
Piggott, A. M., & Karuso, P. (2007). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Tetrahedron Letters, 48(42), 7452–7455. [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
ResearchGate. (n.d.). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. [Link]
-
Piggott, A. M., & Karuso, P. (2007). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Tetrahedron Letters, 48(42), 7452–7455. [Link]
-
Lhasa Limited. (2023). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. [Link]
-
Ahmad, I., et al. (2014). Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing. Journal of Chromatographic Science, 52(8), 834–842. [Link]
-
Ibis Scientific, LLC. (2023). The Impact of pH on Chemical Stability in Lab Experiments. [Link]
-
Kaufmann, A., & Butcher, P. (2002). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Journal of AOAC International, 85(4), 875–883. [Link]
-
Pharma Stability. (n.d.). Troubleshooting & Pitfalls. [Link]
-
Matczuk, M., et al. (2015). Determination of five sulfonamides in medicated feedingstuffs by liquid chromatography with ultraviolet detection. Journal of Pre-Clinical and Clinical Research, 9(1), 43–47. [Link]
-
ResearchGate. (n.d.). How to determine pH stability of an organic compound?. [Link]
-
Agilent Technologies. (2016). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. [Link]
-
Al-Bayati, M. F., & Al-Tamimi, A. A. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience, 11(4), 4337–4346. [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
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Huynh-Ba, K., & Dong, M. W. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC North America, 38(6), 324–336. [Link]
-
Felis, E., et al. (2020). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. Molecules, 25(23), 5693. [Link]
-
Pérez-Parada, A., et al. (2011). Simultaneous Determination of 11 Sulfonamides by HPLC–UV and Application for Fast Screening of Their Aerobic Elimination and Biodegradation in a Simple Test. Water, Air, & Soil Pollution, 219(1-4), 165–176. [Link]
-
Element. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Göbel, A., et al. (2004). Trace Determination of Macrolide and Sulfonamide Antimicrobials, a Human Sulfonamide Metabolite, and Trimethoprim in Wastewater Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry. Analytical Chemistry, 76(16), 4756–4764. [Link]
-
Modality Solutions. (2023). Top 5 Factors Affecting Chemical Stability. [Link]
-
Al-Degs, Y. S., et al. (2018). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. Journal of Analytical Methods in Chemistry, 2018, 6834181. [Link]
-
QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. [Link]
-
Shimadzu Corporation. (2022, November 2). Determination of Sulfonamide Residues in Fish using LCMS-8045 Triple Quadrupole Mass Spectrometer [Video]. YouTube. [Link]
-
Brümmer, H. (2011). How to Approach a Forced Degradation Study. SGS Life Science Services. [Link]
Sources
- 1. (PDF) Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis [academia.edu]
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Technical Support Center: Method Refinement for Spectroscopic Analysis of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide
Welcome to the technical support center for the spectroscopic analysis of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you refine your analytical methods and overcome common experimental challenges.
General Workflow for Spectroscopic Analysis
Before delving into technique-specific issues, it's crucial to have a systematic approach to the analysis of a novel or synthesized compound like 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide. The following workflow is recommended to ensure data quality and comprehensive characterization.
Caption: A general workflow for the spectroscopic analysis of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural elucidation of organic molecules. For 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide, ¹H and ¹³C NMR will provide critical information about the aromatic substitution pattern, the nature of the N-alkyl group, and the overall connectivity.
NMR: Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shifts for the aromatic protons in ¹H NMR?
A1: The aromatic protons of benzene typically appear around 7.3 ppm.[1] For this compound, we expect three distinct signals in the aromatic region (approximately 7.0-8.0 ppm). The sulfonamide group (-SO₂NHR) is strongly electron-withdrawing, which will deshield the ortho protons, shifting them downfield. The methyl group is electron-donating, causing a shielding effect (upfield shift), particularly for the ortho and para positions. The bromine atom also has an influence. The complex interplay of these effects will result in a specific splitting pattern.
Q2: How will the ethyl and methyl groups appear in the ¹H NMR spectrum?
A2: The N-ethyl group will present as a quartet (for the -CH₂-) coupled to a triplet (for the -CH₃). The methylene (-CH₂-) protons, being adjacent to the electronegative nitrogen atom, will be deshielded and appear further downfield than the methyl protons. The methyl group on the benzene ring is a singlet, as it has no adjacent protons.
Q3: How many signals are expected in the ¹³C NMR spectrum?
A3: Due to the substitution pattern, all eight carbon atoms in the benzene ring and the side chains are chemically non-equivalent. Therefore, you should expect to see a total of 9 signals: 6 for the aromatic carbons, 2 for the N-ethyl group carbons, and 1 for the methyl group carbon on the ring. Aromatic carbons typically resonate between 120-150 ppm.
Q4: I have a broad peak that disappears upon adding D₂O. What is it?
A4: This is a classic test for an exchangeable proton. The broad peak corresponds to the N-H proton of the sulfonamide group. This proton can exchange with deuterium from the D₂O, and since deuterium is not observed in ¹H NMR, the peak disappears.[2]
NMR: Troubleshooting Guide
Q: My aromatic region is a complex, overlapping multiplet. How can I resolve it?
A:
-
Increase Spectrometer Field Strength: If available, running the sample on a higher field spectrometer (e.g., 600 MHz instead of 300 MHz) will increase the chemical shift dispersion and can often resolve overlapping signals.
-
Change NMR Solvent: The aromatic rings of solvents like benzene-d₆ can interact with the analyte through π-π stacking, inducing significant changes in the chemical shifts of your compound and potentially resolving the overlap. Acetone-d₆ is another good alternative to the common chloroform-d₃.[2]
-
2D NMR Experiments: A COSY (Correlation Spectroscopy) experiment will show which protons are coupled to each other, helping to trace the connectivity within the aromatic spin system even if the signals are overlapped. An HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each proton to its directly attached carbon, which can also help in assigning the signals.
Q: I'm having trouble dissolving my sample in chloroform-d₃. What should I do?
A:
-
Try Other Common Solvents: Depending on the polarity of your compound, solvents like acetone-d₆, methanol-d₄, or dimethyl sulfoxide-d₆ (DMSO-d₆) can be effective.[2]
-
Gentle Warming: Gently warming the NMR tube in a water bath can sometimes help to dissolve the sample. However, be cautious as this can change the chemical shifts slightly.
-
Sonication: Placing the NMR tube in an ultrasonic bath for a few minutes can also aid in dissolution.
NMR: Experimental Protocol & Expected Data
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Transfer: Filter the solution through a small plug of glass wool into a clean, dry NMR tube.
-
Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
(Optional but recommended) Acquire 2D spectra such as COSY and HSQC for unambiguous assignments.
-
-
Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak.
| Group | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Aromatic CHs | 3 signals, ~7.0-8.0 ppm (d, dd, s) | 6 signals, ~120-150 ppm |
| Ring-CH₃ | ~2.4 ppm (s, 3H) | ~20 ppm |
| N-CH₂-CH₃ | ~3.1 ppm (q, 2H) | ~40 ppm |
| N-CH₂-CH₃ | ~1.2 ppm (t, 3H) | ~15 ppm |
| N-H | Broad singlet, variable ppm | - |
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying the functional groups present in a molecule. For this sulfonamide, key vibrations for the S=O, N-H, and C-H bonds will be prominent.
IR: Frequently Asked Questions (FAQs)
Q1: What are the most important peaks to look for in the IR spectrum?
A1: The most characteristic peaks for a sulfonamide are the asymmetric and symmetric stretching vibrations of the S=O group, which are typically strong and appear in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively.[3] You should also look for the N-H stretch, which will be a sharp to medium peak around 3390–3323 cm⁻¹.[3]
Q2: Will I be able to see the C-Br stretch?
A2: The C-Br stretching vibration is often weak and appears in the fingerprint region, typically between 600-500 cm⁻¹. While it might be present, it can be difficult to assign definitively due to the complexity of this region.[4]
IR: Troubleshooting Guide
Q: My N-H peak is very broad, and I see a broad absorption around 3400 cm⁻¹. What's wrong?
A: This is a classic sign of water contamination in your sample or the KBr matrix. Water has a very broad O-H stretch in this region.
-
Dry Your Sample: Ensure your sample is thoroughly dried under high vacuum before preparing the KBr pellet.
-
Dry the KBr: Spectroscopic grade KBr is hygroscopic. It should be stored in a desiccator and can be dried in an oven at ~110°C for a few hours before use.
-
Use ATR: If the problem persists, consider using an Attenuated Total Reflectance (ATR) accessory. ATR is less sensitive to moisture and requires minimal sample preparation.
Q: The baseline of my spectrum is very noisy and the peaks are weak.
A: This usually indicates poor sample preparation or a problem with the instrument's optics.
-
Check Sample Concentration (KBr): You may have too little sample in your KBr pellet. Try remaking the pellet with a slightly higher concentration of your compound.
-
Ensure Good Contact (ATR): If using ATR, ensure the sample is making good, even contact with the crystal by applying sufficient pressure.
-
Run a Background Spectrum: The instrument's optics might be dirty. Run a new background spectrum. If the problem persists, the instrument may need cleaning or realignment.[5]
IR: Experimental Protocol & Expected Data
Protocol: Attenuated Total Reflectance (ATR) IR
-
Background: Ensure the ATR crystal is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire Spectrum: Collect the sample spectrum.
-
Clean-up: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft cloth.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | 3390 - 3323 | Medium |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch | 2980 - 2850 | Medium-Weak |
| S=O Asymmetric Stretch | 1344 - 1317 | Strong |
| S=O Symmetric Stretch | 1187 - 1147 | Strong |
| S-N Stretch | 924 - 906 | Medium |
(Data sourced from references[3][6][7])
Mass Spectrometry (MS)
MS provides the molecular weight and, through fragmentation patterns, valuable structural information. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule.
MS: Frequently Asked Questions (FAQs)
Q1: What will be the molecular ion peak (M⁺)?
A1: The molecular formula is C₉H₁₂BrNO₂S. You should look for the isotopic cluster corresponding to the protonated molecule [M+H]⁺. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, you will see two peaks of nearly equal intensity separated by 2 m/z units for any fragment containing bromine. The monoisotopic mass for [C₉H₁₂⁷⁹BrNO₂S + H]⁺ is approximately 294.98, and for [C₉H₁₂⁸¹BrNO₂S + H]⁺ is approximately 296.98.
Q2: What are the expected major fragmentation pathways?
A2: Sulfonamides commonly fragment through the cleavage of the S-N bond and the loss of SO₂.[8][9] Expect to see fragments corresponding to:
-
Loss of the ethyl group.
-
Cleavage of the S-N bond to give the [C₇H₆BrO₂S]⁺ fragment.
-
Loss of SO₂ from the parent or other fragments.
MS: Troubleshooting Guide
Caption: A troubleshooting flowchart for common issues in mass spectrometry.
MS: Experimental Protocol & Expected Data
Protocol: Electrospray Ionization (ESI) MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode.
-
Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition: Acquire the mass spectrum in positive ion mode. Start with low fragmentation energy (low cone voltage) to observe the molecular ion, then gradually increase it to induce fragmentation and observe daughter ions (MS/MS).
| Ion | m/z (Predicted) | Notes |
| [M(⁷⁹Br)+H]⁺ | ~295.0 | Molecular ion (protonated) |
| [M(⁸¹Br)+H]⁺ | ~297.0 | Isotopic partner of molecular ion |
| [M-C₂H₅+H]⁺ | ~266.0 / 268.0 | Loss of ethyl group |
| [C₇H₆⁷⁹BrO₂S]⁺ | ~236.9 | Cleavage of S-N bond |
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is useful for quantitative analysis and for confirming the presence of the aromatic chromophore.
UV-Vis: Frequently Asked Questions (FAQs)
Q1: What absorption maxima (λₘₐₓ) should I expect?
A1: Benzenesulfonamide itself shows absorption maxima around 218 nm and 264 nm.[10] The substitution on the benzene ring in your compound will cause a bathochromic (red) shift to longer wavelengths. You can expect strong absorptions in the 220-280 nm range.
UV-Vis: Troubleshooting Guide
Q: My absorbance reading is above 2.0 and the peak is flattened at the top.
A: Your sample is too concentrated. The detector becomes saturated at high absorbance values, leading to non-linear behavior as described by the Beer-Lambert law.
-
Dilute the Sample: Prepare a more dilute solution and re-run the spectrum. Aim for a maximum absorbance between 0.5 and 1.5 for the most accurate measurements.
Q: I don't see any peaks, just a curve that goes up sharply at low wavelengths.
A: You are likely observing the "UV cutoff" of your solvent. Many solvents (like acetone or chloroform) absorb strongly at low UV wavelengths.[11]
-
Check Solvent Cutoff: Ensure the solvent you are using is transparent in the region you are interested in. Acetonitrile and water are good choices for low UV measurements.
-
Scan a Wider Range: Scan to a longer wavelength (e.g., up to 400 nm) to ensure you are not missing a peak that has been shifted.
UV-Vis: Experimental Protocol
-
Solvent Selection: Choose a UV-transparent solvent in which your compound is soluble (e.g., ethanol, methanol, or acetonitrile).
-
Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent.
-
Blanking: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (take a baseline).
-
Measurement: Replace the blank cuvette with a cuvette containing your sample solution and record the absorption spectrum, typically from 200 to 400 nm.
References
- Marshall, F. J., & Sigal, M. V., Jr. (1958). Journal of Organic Chemistry, 23(6), 927–929.
-
Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. [Link]
-
Mizota, I., Shimizu, M., Hotta, M., & Yamamoto, A. (2026). Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. Organic Letters. [Link]
-
John, P., Anwar, F., Khan, I. U., Sharif, S., & Tiekink, E. R. T. (2010). 4-Bromo-N-cyclohexylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, E66(8), o1989. [Link]
-
Gowda, B. T., et al. (2005). Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung B, 60(6), 699-706. [Link]
-
Khan, I. U., Ahmad, W., Arshad, M. N., Sharif, S., & Ahmed, J. (2010). N-Benzyl-N-ethyl-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2507. [Link]
-
Shajikumar, & Ganapathi Raman, R. (2018). Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. Oriental Journal of Chemistry, 34(3), 1478-1483. [Link]
-
Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. [Link]
-
SIELC Technologies. UV-Vis Spectrum of Benzenesulfonamide. [Link]
-
Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. [Link]
-
Workman, Jr., J. (2016). Common Problems with FT-IR Instruments and How to Avoid Them. Spectroscopy Online. [Link]
-
Uno, T., Machida, K., & Hanai, K. (1968). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 14(7), 756-762. [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
- Derrick, M. R., Stulik, D., & Landry, J. M. (1999). Infrared Spectroscopy in Conservation Science. Getty Conservation Institute.
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. (2022). IR Spectroscopy. [Link]
-
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Request PDF on ResearchGate. [Link]
-
Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]
-
Chemistry Steps. NMR Spectroscopy Practice Problems. [Link]
-
Reddit. (2020). UV/VIS Spectrum of Benzamide: How to Interpret? What is the peak?. [Link]
-
Numan, A., & Danielson, N. D. (2004). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photoderivatization. Journal of Chromatographic Science, 42(10), 509-516. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Reusch, W. (n.d.). Infrared Spectroscopy. Michigan State University Department of Chemistry. [Link]
-
Supporting Information Figure S1: Mass spectral fragmentations of sulfonates. [Link] (Link to a relevant article showing sulfonate fragmentation).
Sources
- 1. youtube.com [youtube.com]
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- 4. researchgate.net [researchgate.net]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]
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- 8. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
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addressing poor solubility of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide in assays
Welcome to the dedicated technical support guide for 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the poor aqueous solubility of this compound in experimental assays. Our goal is to provide you with the expertise and practical solutions required to ensure the reliability and reproducibility of your results.
Introduction: Understanding the Solubility Challenge
4-Bromo-N-ethyl-3-methylbenzene-1-sulfonamide is an aromatic sulfonamide derivative utilized as an intermediate in the synthesis of more complex molecules in medicinal and agricultural chemistry.[1][2] Like many organic compounds with significant aromatic character and a lack of ionizable groups, it is expected to exhibit low solubility in aqueous buffers. This can lead to several experimental artifacts, including precipitation in assays, inaccurate concentration measurements, and ultimately, misleading biological data. This guide provides a systematic approach to addressing these solubility issues.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation after diluting my 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide stock solution into my aqueous assay buffer. What is the primary cause of this?
This is a classic sign of a compound exceeding its solubility limit in the final assay medium. While 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide may be soluble in a concentrated organic stock solution (e.g., in DMSO), its solubility dramatically decreases when diluted into a predominantly aqueous environment like PBS or cell culture media.[3][4] The organic solvent concentration is lowered upon dilution, and the compound crashes out of the solution.
Q2: What is the recommended solvent for preparing a stock solution of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide?
For preparing a high-concentration stock solution, a polar aprotic organic solvent is generally recommended.[5] Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power for a wide range of organic molecules.[3] Ethanol or N,N-dimethylformamide (DMF) can also be considered as alternatives, depending on the tolerance of your specific assay system to these solvents.[4]
Q3: Can I dissolve 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide directly in an aqueous buffer?
Directly dissolving this compound in aqueous buffers is not recommended and is likely to be unsuccessful due to its hydrophobic nature.[3] The most reliable method is to first create a concentrated stock solution in an appropriate organic solvent and then serially dilute it into your experimental buffer.[3][4]
Q4: How can I determine the maximum soluble concentration of this compound in my assay?
A simple empirical test can be performed. Prepare a series of dilutions of your organic stock solution into the final assay buffer. Visually inspect for any signs of precipitation (cloudiness, turbidity, or visible particles) immediately after dilution and after a period of incubation that mimics your assay conditions. The highest concentration that remains clear is your approximate working solubility limit. It is also advisable to centrifuge the samples and inspect for a pellet.
Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues
If you are encountering solubility problems, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for addressing poor solubility.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh a sufficient amount of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide (MW: 278.17 g/mol ) for your desired stock volume.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution vigorously. If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes to aid dissolution.[6] Ensure no solid particles are visible.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Advanced Solubilization Techniques
If standard dilution from an organic stock is insufficient, consider these advanced methods.
-
Co-solvency: While minimizing the final concentration of organic solvents is ideal, sometimes increasing it slightly can maintain solubility.[3] Create a dose-response curve for your assay system with the solvent alone to determine the maximum tolerable concentration (e.g., 0.5%, 1% DMSO).
-
pH Adjustment: The solubility of sulfonamides can be pH-dependent.[7] If your assay permits, you can test the solubility in a series of buffers with slightly different pH values (e.g., pH 7.4, 7.8, 8.2). An increase in pH may enhance the solubility of some sulfonamides.[7]
-
Use of Surfactants: For some applications, adding a small amount of a non-ionic surfactant can help to create micelles that encapsulate the hydrophobic compound and keep it in solution.[3] Common choices include Tween® 80 or Pluronic® F-68 at low concentrations (e.g., 0.01% - 0.1%).
Quantitative Data Summary: Solvent and Additive Recommendations
| Solvent/Additive | Recommended Starting Concentration | Suitability & Considerations |
| DMSO | Stock: 10-50 mM; Final Assay: <1% | Excellent for stock solutions. High concentrations can be toxic to cells.[3] |
| Ethanol | Stock: 10-50 mM; Final Assay: <1% | Alternative to DMSO. May be less toxic in some biological systems. |
| Tween® 80 | Final Assay: 0.01% - 0.1% | Can aid in solubilization but may interfere with some protein-ligand interactions. |
| Pluronic® F-68 | Final Assay: 0.01% - 0.1% | Biocompatible surfactant, often used in cell culture to reduce shear stress. |
Logical Relationships in Solubility Enhancement
The choice of a solubilization strategy involves balancing the chemical properties of the compound with the constraints of the experimental system.
Caption: Interplay of factors in selecting a solubilization strategy.
By understanding the inherent properties of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide and applying these systematic troubleshooting principles, you can effectively mitigate solubility issues, leading to more accurate and reliable experimental outcomes.
References
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]
-
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Validation & Comparative
A Comparative Efficacy Analysis of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide and Other Sulfonamide Derivatives: A Guide for Researchers
This guide provides a comprehensive comparison of the potential efficacy of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide with other established sulfonamide compounds. As a novel derivative, direct experimental data on its biological activity is not yet available in peer-reviewed literature. Therefore, this analysis is built upon established structure-activity relationships (SAR) within the sulfonamide class, offering a predictive framework for researchers and drug development professionals. We will delve into the potential antibacterial, anticancer, and enzyme inhibitory activities of this compound, supported by detailed hypothetical experimental protocols for its evaluation.
The Sulfonamide Scaffold: A Privileged Structure in Medicinal Chemistry
Sulfonamides, characterized by the -SO₂NH- functional group, were the first class of synthetic antimicrobial agents and have since become a cornerstone of medicinal chemistry.[1] Their therapeutic applications have expanded significantly beyond their initial use against bacterial infections to include anticancer, anti-inflammatory, antiviral, and diuretic agents.[2][3] The versatility of the sulfonamide scaffold lies in the ability to readily modify the substituents on the aromatic ring and the amide nitrogen, which profoundly influences the compound's biological activity and pharmacokinetic properties.[4]
Profiling 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide
Chemical Structure:
Caption: Chemical structure of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide.
This compound features a benzene ring substituted with a sulfonamide group, a bromine atom, and a methyl group. The sulfonamide nitrogen is further substituted with an ethyl group. These substitutions are expected to significantly influence its biological activity compared to parent sulfonamides.
Comparative Efficacy Analysis: A Predictive Approach
Antibacterial Activity
The classical mechanism of antibacterial sulfonamides involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[5] This bacteriostatic effect disrupts the production of purines and pyrimidines, ultimately halting bacterial growth.[6]
Structural Considerations for 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide:
-
Lack of a p-amino group: The archetypal antibacterial sulfonamides, like sulfanilamide, possess a p-aminobenzenesulfonamide core, which mimics the natural substrate of DHPS, para-aminobenzoic acid (PABA). The title compound lacks this critical p-amino group, suggesting it is unlikely to be a potent competitive inhibitor of DHPS through the classical mechanism.
-
Alternative Mechanisms: However, recent research has revealed that novel sulfonamides can exert antibacterial effects through various other mechanisms, including the inhibition of other essential enzymes or disruption of the bacterial cell membrane.[7] The lipophilicity introduced by the bromo, methyl, and ethyl groups might enhance its ability to penetrate bacterial cell walls.
Comparison with Sulfamethoxazole:
| Feature | 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide | Sulfamethoxazole |
| Core Structure | Benzenesulfonamide | p-Aminobenzenesulfonamide |
| Mechanism | Unlikely DHPS inhibition; potential for alternative mechanisms | DHPS Inhibition |
| Predicted Spectrum | Uncertain; potentially active against strains resistant to classical sulfonamides | Broad spectrum against Gram-positive and Gram-negative bacteria |
Anticancer Activity
A growing body of evidence supports the potential of sulfonamides as anticancer agents.[8][9] Their mechanisms of action are diverse and include the inhibition of carbonic anhydrases, disruption of microtubule assembly, and cell cycle arrest.[8]
Structural Considerations for 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide:
-
Halogenation: The presence of a bromine atom is a noteworthy feature. Halogenation, particularly with chlorine and bromine, has been shown to enhance the cytotoxic activity of some classes of sulfonamides.[10] This is often attributed to increased lipophilicity, which can improve cell membrane permeability and interactions with hydrophobic pockets of target proteins.
-
N-alkylation: The N-ethyl group may also contribute to its cytotoxic potential by influencing its binding to target enzymes or proteins.
Comparison with a Halogenated Anticancer Sulfonamide Derivative:
A study on phenylsulfonylpiperazine derivatives found that compounds with a 4-chloro substitution exhibited increased cytotoxicity against breast cancer cell lines.[10] While structurally different, this highlights the potential role of halogenation in the anticancer activity of sulfonamides.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes. Certain sulfonamides are potent inhibitors of specific CA isoforms, some of which are overexpressed in tumors (e.g., CA IX and XII), making them attractive targets for cancer therapy.[5][11]
Structural Considerations for 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide:
The unsubstituted sulfonamide group (-SO₂NH₂) is a key pharmacophore for binding to the zinc ion in the active site of carbonic anhydrases. The N-ethyl substitution in the title compound would likely hinder this critical interaction, suggesting it may not be a potent CA inhibitor. However, the overall substitution pattern on the benzene ring can influence isoform selectivity.[4]
Proposed Experimental Workflow for Efficacy Evaluation
To empirically determine the efficacy of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide, a systematic experimental approach is necessary.
Caption: Proposed workflow for the synthesis and biological evaluation of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide.
Detailed Experimental Protocols
1. Synthesis of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide
A plausible synthetic route would involve the diazotization of 4-bromo-3-methylaniline, followed by a sulfonyl chloride formation and subsequent amidation with ethylamine. This multi-step synthesis would require careful control of reaction conditions to achieve a good yield.[1]
2. In Vitro Antibacterial Susceptibility Testing
-
Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the test compound against a panel of pathogenic bacteria.
-
Methodology (Broth Microdilution):
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth.
-
Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
To determine the MBC, subculture aliquots from wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
3. In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To assess the cytotoxic effect of the test compound on human cancer cell lines.
-
Methodology:
-
Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[8]
-
Conclusion
While direct experimental evidence is currently lacking, a structure-activity relationship analysis suggests that 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide may not be a potent antibacterial agent via the classical DHPS inhibition pathway. However, the presence of bromo, methyl, and ethyl substituents could confer activity through alternative mechanisms and may impart cytotoxic properties against cancer cells. Its potential as a carbonic anhydrase inhibitor appears limited due to the N-ethyl substitution. The proposed experimental workflows provide a clear path for the empirical validation of these hypotheses. Further research is warranted to synthesize this novel compound and evaluate its biological activities to fully understand its therapeutic potential.
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A Comparative Analysis of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide and Other Halogenated Benzenesulfonamides in Drug Discovery
This guide provides an in-depth comparison of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide with other halogenated benzenesulfonamides, offering insights into their synthesis, physicochemical properties, and biological activities. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced roles of halogenation in modulating the therapeutic potential of this important scaffold.
Introduction: The Benzenesulfonamide Scaffold and the Strategic Role of Halogenation
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including diuretics, antiepileptics, and, most notably, potent enzyme inhibitors.[1][2][3] The primary sulfonamide group (-SO₂NH₂) is a powerful zinc-binding group, making these compounds exemplary inhibitors of zinc-containing metalloenzymes, particularly the carbonic anhydrases (CAs).[4][5]
The strategic modification of the benzene ring is a key tactic in drug design, employed to fine-tune a compound's pharmacokinetic and pharmacodynamic profile. Halogenation, the introduction of fluorine, chlorine, bromine, or iodine, is a particularly powerful tool. Halogens can modulate a molecule's:
-
Lipophilicity: Affecting membrane permeability and transport.
-
Electronic Profile: Influencing acidity (pKa) and binding interactions.
-
Metabolic Stability: Blocking sites of metabolic attack to increase half-life.
-
Binding Affinity: Introducing new interactions, such as halogen bonding, with target proteins.
This guide focuses specifically on 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide, a representative molecule, to explore how the nature and position of halogen substituents on the benzenesulfonamide scaffold dictate its performance relative to other analogs.
Physicochemical Properties: A Comparative Overview
The identity and position of the halogen atom profoundly influence the molecule's physical and chemical properties. These properties, in turn, govern its biological behavior. The strength of halogen-π interactions, for instance, increases in the order of F < Cl < Br < I, which can affect chromatographic retention and receptor binding.[6]
Table 1: Calculated Physicochemical Properties of Representative Halogenated Benzenesulfonamides
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | pKa (Predicted) |
| Benzenesulfonamide | C₆H₇NO₂S | 157.19 | -0.3 | 10.0 |
| 4-Chlorobenzenesulfonamide | C₆H₆ClNO₂S | 191.64 | 1.2 | 9.1 |
| 4-Bromo-N-ethyl-3-methylbenzene-1-sulfonamide | C₉H₁₂BrNO₂S | 294.16 | 2.5 (Est.) | ~9.5 (Est.) |
| 4-Bromobenzenesulfonamide | C₆H₆BrNO₂S | 236.09 | 1.3 | 9.0 |
| 4-Fluorobenzenesulfonamide | C₆H₆FNO₂S | 175.18 | 0.5 | 8.9 |
Data for unsubstituted and 4-halo-benzenesulfonamides sourced from PubChem.[7][8] Properties for the title compound are estimated based on structural similarity.
Causality Behind the Trends:
-
Lipophilicity (XLogP3): As we move from F to Cl to Br, the lipophilicity generally increases. This is due to the increasing size and polarizability of the halogen atom. The addition of ethyl and methyl groups on the title compound further enhances its lipophilic character compared to simpler analogs. This property is critical for cell membrane penetration.
-
Acidity (pKa): The electron-withdrawing nature of halogens increases the acidity of the sulfonamide N-H bond (lowers the pKa) compared to the unsubstituted parent compound. This is crucial for biological activity, as the deprotonated sulfonamide anion is the active species that coordinates to the Zn²⁺ ion in the active site of enzymes like carbonic anhydrase.
General Synthesis of Halogenated N-Alkylbenzenesulfonamides
The synthesis of N-substituted benzenesulfonamides is a well-established process, typically involving the reaction of a substituted benzenesulfonyl chloride with a primary or secondary amine.[9] This reaction is robust and allows for significant diversification.
Experimental Workflow: A Self-Validating System
The protocol below describes a general, reliable method for synthesizing compounds like 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide. The inclusion of purification and analytical validation steps ensures the integrity of the final product.
Caption: General workflow for the synthesis, purification, and validation of N-substituted benzenesulfonamides.
Rationale for Experimental Choices:
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) are often chosen for their inertness and ability to dissolve both reactants.
-
Base: A tertiary amine base like triethylamine (TEA) or pyridine is essential to neutralize the HCl byproduct generated during the reaction, driving it to completion.
-
Temperature: The reaction is often initiated at 0°C to control the initial exothermic reaction, then allowed to warm to room temperature for completion.
-
Work-up: Acidification is a critical step. It protonates any remaining base and ensures the sulfonamide, which is typically a solid, precipitates out of the aqueous phase or is fully extracted into the organic phase.
-
Purification: Recrystallization is an effective method for obtaining highly pure crystalline solids, a hallmark of a self-validating protocol as a sharp melting point indicates high purity.
Comparative Biological Activity
The true value of a compound is defined by its biological performance. Halogenated benzenesulfonamides are primarily investigated as carbonic anhydrase inhibitors and antimicrobial agents.
Carbonic Anhydrase (CA) Inhibition
Benzenesulfonamides are classic CA inhibitors.[3] They function by coordinating the sulfonamide anion to the catalytic zinc ion in the enzyme's active site, blocking its access to the substrate, CO₂. The affinity and isoform selectivity are dictated by interactions between the substituted benzene ring and amino acid residues lining the active site.
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Comparative Analysis of Synthesis Routes for 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide: A Senior Application Scientist's Guide
Introduction
4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motifs, a substituted aromatic ring and a sulfonamide group, are prevalent in a wide array of therapeutic agents. The efficient and selective synthesis of this molecule is therefore of significant interest to researchers in medicinal chemistry and drug development. This guide provides a comparative analysis of two primary synthetic routes to this target molecule, offering detailed experimental protocols, a discussion of the underlying chemical principles, and a critical evaluation of their respective advantages and disadvantages. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their synthetic endeavors.
Retrosynthetic Analysis: Two Convergent Pathways
Two logical and convergent synthetic strategies for the preparation of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide have been identified and will be critically evaluated. These are designated as Route A and Route B .
Route A employs a strategy where the aromatic ring is first functionalized with the bromo and sulfonyl chloride groups, followed by the final amination step with ethylamine. This route prioritizes the early installation of the key substituents on the aromatic core.
Route B , in contrast, involves the initial formation of the sulfonamide moiety from 3-methylaniline, followed by a late-stage bromination of the N-ethyl-3-methylbenzene-1-sulfonamide intermediate. This approach hinges on the regioselectivity of the final bromination step.
The following sections will provide a detailed, step-by-step experimental protocol for each route, accompanied by a comparative analysis of their respective merits.
Route A: Bromination and Sulfonylation Followed by Amination
This synthetic pathway commences with the commercially available 4-bromo-3-methylaniline. The synthesis proceeds through the formation of the corresponding sulfonyl chloride, which is then reacted with ethylamine to yield the target compound.
Experimental Protocol: Route A
Step 1: Synthesis of 4-bromo-3-methylbenzene-1-sulfonyl chloride
-
Materials: 4-bromo-3-methylaniline, Hydrochloric Acid (concentrated), Sodium Nitrite, Sulfur Dioxide, Copper(II) Chloride, Dichloromethane.
-
Procedure:
-
To a stirred solution of 4-bromo-3-methylaniline (10.0 g, 53.7 mmol) in a mixture of concentrated hydrochloric acid (20 mL) and water (50 mL) at 0-5 °C, a solution of sodium nitrite (3.88 g, 56.2 mmol) in water (10 mL) is added dropwise, maintaining the temperature below 5 °C.
-
The resulting diazonium salt solution is stirred for an additional 30 minutes at 0-5 °C.
-
In a separate flask, a solution of sulfur dioxide in acetic acid is prepared by bubbling SO2 gas through glacial acetic acid (50 mL) containing a catalytic amount of copper(II) chloride (0.5 g).
-
The cold diazonium salt solution is then added portion-wise to the sulfur dioxide solution at room temperature. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, the reaction mixture is stirred for 2 hours at room temperature.
-
The mixture is then poured into ice-water (200 mL) and extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to afford 4-bromo-3-methylbenzene-1-sulfonyl chloride as a crude oil, which can be used in the next step without further purification. A similar procedure for a related compound reports a high yield.[1]
-
Step 2: Synthesis of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide
-
Materials: 4-bromo-3-methylbenzene-1-sulfonyl chloride, Ethylamine (70% in water), Dichloromethane.
-
Procedure:
-
The crude 4-bromo-3-methylbenzene-1-sulfonyl chloride (from the previous step, assuming ~53.7 mmol) is dissolved in dichloromethane (100 mL) and cooled to 0-5 °C.
-
Ethylamine solution (70% in water, 10 mL, ~110 mmol, 2 equivalents) is added dropwise with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours.
-
The reaction is monitored by TLC until the starting sulfonyl chloride is consumed.
-
The reaction mixture is then washed successively with 1M HCl (2 x 50 mL), water (50 mL), and brine (50 mL).
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide as a white solid. A similar reaction with cyclohexylamine reports a straightforward workup and crystallization.[2]
-
Visualization of Route A Workflow
Caption: Synthetic workflow for Route A.
Route B: Sulfonamide Formation Followed by Bromination
This alternative pathway begins with the readily available 3-methylaniline. The sulfonamide is constructed first, followed by a regioselective bromination to introduce the bromine atom at the desired position.
Experimental Protocol: Route B
Step 1: Synthesis of N-ethyl-3-methylbenzene-1-sulfonamide
-
Materials: 3-methylaniline, 4-toluenesulfonyl chloride, Pyridine, Dichloromethane, Ethyl Iodide, Sodium Hydride, N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a solution of 3-methylaniline (10.0 g, 93.3 mmol) in pyridine (50 mL) at 0 °C, 4-toluenesulfonyl chloride (19.5 g, 102.6 mmol) is added portion-wise. The reaction is stirred at room temperature for 12 hours. The reaction mixture is then poured into ice-water and the precipitate is collected by filtration, washed with water, and dried to give 3-methyl-N-(toluene-4-sulfonyl)aniline.
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 4.1 g, 102.6 mmol) in anhydrous DMF (100 mL) at 0 °C, a solution of 3-methyl-N-(toluene-4-sulfonyl)aniline (from the previous step) in DMF (50 mL) is added dropwise. The mixture is stirred at room temperature for 1 hour.
-
Ethyl iodide (16.0 g, 102.6 mmol) is then added dropwise at 0 °C and the reaction is stirred at room temperature overnight.
-
The reaction is quenched by the slow addition of water and the product is extracted with ethyl acetate. The organic layer is washed with water and brine, dried over sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to afford N-ethyl-3-methylbenzene-1-sulfonamide. A similar procedure for the N-alkylation of a sulfonamide has been reported.[3]
-
Step 2: Synthesis of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide
-
Materials: N-ethyl-3-methylbenzene-1-sulfonamide, N-Bromosuccinimide (NBS), Acetonitrile.
-
Procedure:
-
To a solution of N-ethyl-3-methylbenzene-1-sulfonamide (from the previous step, assuming ~93.3 mmol) in acetonitrile (150 mL), N-bromosuccinimide (17.4 g, 97.9 mmol, 1.05 equivalents) is added in one portion.
-
The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in dichloromethane (100 mL) and washed with water (2 x 50 mL) and brine (50 mL). The aqueous washes help to remove the succinimide byproduct.[4]
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide as a white solid. The regioselectivity of bromination with NBS is often high for activated aromatic rings.[5]
-
Visualization of Route B Workflow
Caption: Synthetic workflow for Route B.
Comparative Analysis
| Feature | Route A | Route B |
| Starting Materials | 4-bromo-3-methylaniline | 3-methylaniline |
| Number of Steps | 2 | 2 |
| Key Challenge | Handling of diazonium salts and sulfonyl chloride | Regioselectivity of the final bromination step |
| Reagents & Safety | Uses potentially hazardous reagents like NaNO2 and SO2. Chlorosulfonic acid, an alternative for sulfonyl chloride formation, is highly corrosive and reacts violently with water.[6][7] | Employs NaH which is flammable and requires careful handling. NBS is a safer alternative to liquid bromine. |
| Yield (Anticipated) | Potentially high yields in both steps based on analogous reactions.[1][2] | Yields can be variable depending on the efficiency of the N-alkylation and the selectivity of the bromination. |
| Purification | Purification of the intermediate sulfonyl chloride can be challenging. Final product purification is standard. | Purification of the intermediate sulfonamide is straightforward. Final product purification requires removal of succinimide.[4] |
| Scalability | Diazotization reactions can be challenging to scale up due to safety concerns. | The use of NaH and NBS is generally scalable with appropriate engineering controls. |
| Regioselectivity | The positions of the bromo and sulfonyl groups are pre-defined by the starting material. | The success of this route is highly dependent on the directing effects of the methyl and N-ethylsulfonamido groups to favor bromination at the desired C4 position. The sulfonamide group is an ortho-, para-director, and the methyl group is also an ortho-, para-director. Their combined effect should favor bromination at the 4-position, which is para to the methyl group and ortho to the sulfonamide group. |
Expert Insights and Recommendations
From the perspective of a senior application scientist, the choice between Route A and Route B depends on several factors, including the available starting materials, the scale of the synthesis, and the laboratory's capabilities for handling hazardous reagents.
Route A offers the advantage of unambiguous regiochemistry. The substitution pattern is established from the outset with the use of 4-bromo-3-methylaniline. However, this route involves the in-situ generation of a diazonium salt, a process that requires careful temperature control and can be hazardous on a larger scale. The intermediate sulfonyl chloride is also moisture-sensitive and can be corrosive.
Route B is attractive due to its potentially milder reaction conditions in the final bromination step, using NBS instead of more hazardous brominating agents. The key challenge lies in ensuring the regioselectivity of the bromination. The combined activating and directing effects of the methyl and N-ethylsulfonamido groups are expected to favor the desired 4-bromo isomer. However, the formation of other isomers is possible and would necessitate careful purification. The N-alkylation step using sodium hydride also requires an inert atmosphere and careful handling.
Recommendation: For laboratory-scale synthesis where regiochemical control is paramount and the necessary precautions for handling diazonium salts can be taken, Route A is a reliable choice. For larger-scale preparations where avoiding diazotization is a priority, and if the regioselectivity of the bromination can be optimized and confirmed, Route B presents a viable alternative. Preliminary small-scale experiments to verify the regioselectivity of the bromination in Route B are highly recommended before committing to a larger-scale synthesis.
Conclusion
Both Route A and Route B provide feasible pathways to 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide. The optimal choice will depend on the specific constraints and priorities of the research or production campaign. A thorough risk assessment of the reagents and reaction conditions is essential before undertaking either synthesis. The detailed protocols and comparative analysis provided in this guide are intended to equip researchers with the necessary information to make an informed decision and to proceed with their synthesis in a safe and efficient manner.
References
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Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Activity of 4-Bromo-N-ethyl-3-methylbenzene-1-sulfonamide Derivatives
In the landscape of contemporary drug discovery, the journey from a promising molecule in a petri dish to a clinically effective therapeutic is fraught with challenges. The benzenesulfonamide scaffold, a cornerstone in medicinal chemistry, continues to yield derivatives with a wide spectrum of biological activities. This guide focuses on a specific chemical class—4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide derivatives—to provide researchers, scientists, and drug development professionals with a comprehensive comparison of their in vitro and in vivo performance. By objectively presenting experimental data and elucidating the underlying methodologies, we aim to bridge the often-elusive gap between laboratory findings and real-world biological efficacy.
The core structure of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide serves as a versatile template for generating derivatives with potential therapeutic applications, notably as carbonic anhydrase inhibitors and anticancer agents. Understanding the correlation, or lack thereof, between in vitro potency and in vivo activity is paramount for advancing these compounds through the drug development pipeline. This guide will delve into these two key therapeutic areas, presenting a synthesis of available data for structurally related compounds to illuminate the path forward for this promising class of molecules.
Carbonic Anhydrase Inhibition: From Enzyme Kinetics to Physiological Impact
Benzenesulfonamides are renowned for their potent inhibition of carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes crucial in various physiological processes.[1] Dysregulation of CA activity is implicated in several pathologies, including glaucoma, epilepsy, and cancer, making them a prime target for therapeutic intervention.[1]
In Vitro Efficacy: A Tale of Isoform Selectivity
The in vitro evaluation of CA inhibitors typically involves measuring their inhibitory constant (Kᵢ) against a panel of human (h) CA isoforms. This is critical as isoform selectivity can significantly impact the therapeutic window and side-effect profile of a drug candidate. While specific data for 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide derivatives is not extensively published, studies on structurally similar benzenesulfonamides provide valuable insights into their potential inhibitory profiles.
For instance, a series of novel benzenesulfonamide-triazole conjugates were tested in vitro against four human carbonic anhydrase isozymes: hCA I, hCA II, hCA IV, and the tumor-associated hCA IX.[2] The results demonstrated that the tumor-associated hCA IX was the most susceptible to inhibition by these derivatives.[2] Similarly, another study synthesized a series of benzene- and 2,3,5,6-tetrafluorobenzenesulfonamides, which showed low nanomolar to subnanomolar inhibition of the tumor-associated hCA IX and XII isoforms.[3]
Table 1: Representative In Vitro Carbonic Anhydrase Inhibition by Benzenesulfonamide Derivatives
| Compound Class | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IV (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| Benzenesulfonamide-triazole conjugates | Moderate Inhibition | Moderate Inhibition | Potent Inhibition | High Potency | Not Reported | [2] |
| Fused-pyrimidine-benzenesulfonamides | High Selectivity over | 0.11 µM | High Selectivity over | High Selectivity over | 0.083-0.087 µM | [4] |
| Azobenzenesulfonamides | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [5] |
Note: This table presents a synthesis of data for different classes of benzenesulfonamide derivatives to illustrate typical inhibitory profiles. Specific values vary between individual compounds within each class.
The determination of CA inhibitory activity is commonly performed using a stopped-flow CO₂ hydration assay or a colorimetric assay measuring the hydrolysis of p-nitrophenyl acetate.[6][7]
Colorimetric Assay for CA Activity:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
CA Enzyme Stock Solution: 1 mg/mL in cold Assay Buffer.
-
Substrate Solution: p-Nitrophenyl acetate (p-NPA) dissolved in acetonitrile.
-
Test Compound Stock Solution: Dissolved in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add Assay Buffer, CA working solution, and varying concentrations of the test compound or reference inhibitor (e.g., acetazolamide).
-
Pre-incubate the plate at room temperature.
-
Initiate the reaction by adding the p-NPA substrate solution.
-
Monitor the increase in absorbance at 400-405 nm over time using a microplate reader. The rate of p-nitrophenol formation is proportional to CA activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The inhibitory constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
In Vitro Carbonic Anhydrase Inhibition Assay Workflow.
In Vivo Efficacy: Translating Enzyme Inhibition to Therapeutic Effect
Demonstrating in vivo efficacy of CA inhibitors often involves animal models of diseases where CA activity is upregulated. For glaucoma, this typically involves measuring the reduction of intraocular pressure (IOP) in rabbits.[8] For epilepsy, anticonvulsant activity can be assessed in rodent seizure models.[9]
A study on isoquinoline sulfonamides, potent and selective inhibitors of hCA II and hCA VII, tested their ability to prevent audiogenic seizures in DBA/2 mice.[9] Several of these compounds, administered intraperitoneally, protected the mice from convulsions, demonstrating in vivo target engagement and a resulting physiological effect.[9]
The correlation between in vitro and in vivo activities of sulfonamide CA inhibitors has been a subject of study for decades. An early study in rabbits highlighted the importance of tissue distribution and physicochemical properties in translating in vitro potency to in vivo IOP reduction.[10] More recently, a study on benzenesulfonamide perforin inhibitors established a pharmacokinetic/pharmacodynamic (PK/PD) relationship, showing that maintaining plasma concentrations above a certain threshold was crucial for in vivo efficacy.[11][12]
While not a direct measure of CA inhibition, this protocol demonstrates an in vivo effect of a CA inhibitor, dorzolamide, against vancomycin-resistant enterococci (VRE), highlighting the broader therapeutic potential of this class of drugs.[13]
-
Animal Model:
-
Use 8-week-old female C57BL/6 mice.
-
Sensitize mice with ampicillin in drinking water for 7 days.
-
Infect mice with a clinical isolate of VRE.
-
-
Treatment:
-
Administer the test compound (e.g., dorzolamide) or vehicle control daily via oral gavage.
-
Include a positive control group treated with a standard antibiotic (e.g., linezolid).
-
-
Sample Collection and Analysis:
-
Collect fecal pellets at baseline and on specified days post-treatment.
-
At the end of the study, euthanize the mice and collect cecal and ileal contents.
-
Homogenize the samples, perform serial dilutions, and plate on selective agar (e.g., enterococcosel agar with vancomycin).
-
Incubate plates at 37°C for 48 hours and count the colony-forming units (CFU).
-
-
Data Analysis:
-
Calculate the log₁₀ reduction in VRE CFU in the treatment groups compared to the vehicle control.
-
Use appropriate statistical tests (e.g., ANOVA) to determine the significance of the observed effects.
-
Anticancer Activity: From Cell Lines to Tumor Xenografts
The sulfonamide moiety is a key pharmacophore in a number of anticancer drugs. Their mechanisms of action are diverse and can include inhibition of carbonic anhydrases (particularly the tumor-associated isoforms CA IX and XII), disruption of microtubule polymerization, and targeting other key signaling pathways.[14][15]
In Vitro Cytotoxicity: Gauging Potency Against Cancer Cells
The initial screening of potential anticancer agents involves assessing their cytotoxicity against a panel of human cancer cell lines. The half-maximal growth inhibitory concentration (GI₅₀) or the half-maximal inhibitory concentration (IC₅₀) are common metrics used to quantify in vitro anticancer activity.
A study investigating the anticancer potential of N-ethyl toluene-4-sulfonamide and 2,5-Dichlorothiophene-3-sulfonamide evaluated their effects on breast (MCF-7, MDA-MB231) and cervical (HeLa) cancer cell lines.[16][17] The 2,5-Dichlorothiophene-3-sulfonamide derivative showed promising GI₅₀ values of 7.13 ± 0.13 µM, 4.62 ± 0.13 µM, and 7.2 ± 1.12 µM against MCF-7, MDA-MB231, and HeLa cells, respectively.[16][17]
Table 2: Representative In Vitro Anticancer Activity of Sulfonamide Derivatives
| Compound/Class | Cell Line | Assay | Metric | Value (µM) | Reference |
| 2,5-Dichlorothiophene-3-sulfonamide | MCF-7 | Cell Viability | GI₅₀ | 7.13 ± 0.13 | [17] |
| 2,5-Dichlorothiophene-3-sulfonamide | MDA-MB-231 | Cell Viability | GI₅₀ | 4.62 ± 0.13 | [17] |
| 2,5-Dichlorothiophene-3-sulfonamide | HeLa | Cell Viability | GI₅₀ | 7.2 ± 1.12 | [17] |
| Benzenesulfonamide (E7010) | Various | Not Specified | Not Specified | Not Specified | [14] |
| Benzenesulfonamide (E7070) | Various | Not Specified | Not Specified | Not Specified | [18] |
Note: This table provides examples of in vitro anticancer activity for different sulfonamide derivatives.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.[19]
-
Cell Culture:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Include a vehicle control and a positive control (e.g., doxorubicin).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.
-
Workflow for Assessing Anticancer Activity.
In Vivo Antitumor Efficacy: The Ultimate Litmus Test
The gold standard for preclinical evaluation of anticancer drugs is their ability to inhibit tumor growth in vivo. Human tumor xenograft models in immunocompromised mice are widely used for this purpose.[20]
A novel sulfonamide, E7010, which inhibits tubulin polymerization, demonstrated significant antitumor activity when administered orally in various rodent tumors and human tumor xenografts.[14] In a mouse model of colon 38 carcinoma, E7010 inhibited tumor growth by 60-99% at doses of 25-100 mg/kg daily for 8 days.[14] Similarly, another sulfonamide, KCN1, showed in vivo anticancer efficacy in mice bearing Panc-1 or Mia Paca-2 pancreatic tumor xenografts.[21]
These studies underscore the potential for sulfonamide derivatives to exhibit potent in vivo antitumor activity. However, the translation from in vitro cytotoxicity to in vivo efficacy is not always straightforward and is influenced by the compound's pharmacokinetic and pharmacodynamic properties.[22]
-
Cell Preparation and Implantation:
-
Harvest human cancer cells from culture.
-
Subcutaneously inject a suspension of the cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound, vehicle control, or a positive control drug via the desired route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.
-
-
Tumor Measurement and Monitoring:
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate tumor volume using the formula: (length × width²)/2.
-
Monitor the body weight and general health of the mice.
-
-
Endpoint and Data Analysis:
-
The study may be terminated when tumors in the control group reach a certain size or after a fixed duration.
-
Calculate the percentage of tumor growth inhibition for the treatment groups compared to the control group.
-
Statistically analyze the differences in tumor growth between the groups.
-
Conclusion: Charting a Path Forward
This guide has synthesized the available data on the in vitro and in vivo activities of benzenesulfonamide derivatives, with a focus on their potential as carbonic anhydrase inhibitors and anticancer agents, to provide a framework for understanding the therapeutic promise of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide derivatives. While a direct one-to-one comparison for this specific chemical entity remains to be fully elucidated in the public domain, the wealth of information on structurally related compounds offers invaluable insights.
The data presented herein underscores the importance of a multi-faceted approach to drug discovery. Potent in vitro activity is a critical first step, but it is the successful translation of this activity into in vivo efficacy that ultimately determines the clinical potential of a new therapeutic agent. For the 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide class of compounds, future research should focus on establishing a clear in vitro-in vivo correlation (IVIVC). This will require a systematic evaluation of their absorption, distribution, metabolism, and excretion (ADME) properties, alongside robust in vivo studies in relevant disease models.
By understanding the structure-activity relationships that govern both in vitro potency and in vivo behavior, researchers can more effectively design and optimize the next generation of sulfonamide-based therapeutics. The detailed experimental protocols provided in this guide serve as a foundation for such investigations, empowering scientists to rigorously evaluate their compounds and make informed decisions as they navigate the complex path of drug development.
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literature review comparing the biological activities of similar sulfonamide compounds
Introduction: The Enduring Versatility of the Sulfonamide Moiety
The sulfonamide functional group (-S(=O)₂-N<), a deceptively simple arrangement of sulfur, oxygen, and nitrogen, has proven to be one of the most prolific and versatile scaffolds in medicinal chemistry. Since the discovery of the antibacterial properties of prontosil in the 1930s, sulfonamide-containing compounds have paved the way for the antibiotic revolution and have since been adapted to treat a wide array of diseases.[1] Their remarkable ability to interact with a diverse range of biological targets stems from their unique electronic and structural features, allowing for the development of drugs with activities spanning from antimicrobial to anticancer, anti-inflammatory, and diuretic effects.[2][3]
This guide provides a comparative literature review of the biological activities of structurally similar sulfonamide compounds. By examining their mechanisms of action, structure-activity relationships (SAR), and providing key experimental data, we aim to offer a valuable resource for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and provide detailed protocols for key assays, ensuring a foundation of scientific integrity and trustworthiness.
Antimicrobial Activity: The Foundation of Sulfonamide Therapeutics
The initial therapeutic breakthrough for sulfonamides was their ability to combat bacterial infections. This activity is rooted in their structural mimicry of p-aminobenzoic acid (PABA), an essential precursor for folic acid synthesis in bacteria.
Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase
Bacteria rely on the enzyme dihydropteroate synthase (DHPS) to incorporate PABA into dihydropteroic acid, a crucial step in the folate biosynthesis pathway. Folic acid is a vital cofactor for the synthesis of nucleic acids and certain amino acids. Sulfonamides, due to their structural similarity to PABA, act as competitive inhibitors of DHPS.[4] By binding to the active site of the enzyme, they block the utilization of PABA, thereby halting folic acid production and ultimately inhibiting bacterial growth and replication. This bacteriostatic effect is the cornerstone of their antimicrobial action.
Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides.
Comparative Antimicrobial Potency
The efficacy of sulfonamide antibiotics can vary significantly depending on the specific chemical structure and the target microorganism. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several common sulfonamides against representative Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater potency.
| Sulfonamide | Target Organism | MIC (µg/mL) | Reference |
| Sulfamethoxazole | Escherichia coli | 16 - >64 | [2] |
| Sulfamethoxazole | Staphylococcus aureus | 32 - 512 | [5] |
| Sulfadiazine | Staphylococcus aureus | - | - |
| Sulfisoxazole | Escherichia coli | - | [6] |
| Sulfisoxazole | Staphylococcus aureus | 300 | [5] |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.
Anticancer Activity: A Modern Frontier for Sulfonamides
The application of sulfonamides has expanded into oncology, with several derivatives demonstrating potent anticancer activity. Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.
Mechanisms of Anticancer Action
Sulfonamide-based anticancer agents have been shown to target a variety of cellular processes, including:
-
Carbonic Anhydrase Inhibition: Tumor cells often overexpress carbonic anhydrases (CAs), particularly CA IX, which are involved in regulating intracellular and extracellular pH, promoting tumor growth and metastasis. Certain sulfonamides are potent inhibitors of these enzymes.[3]
-
Tyrosine Kinase Inhibition: Many sulfonamides act as tyrosine kinase inhibitors, disrupting signaling pathways that are essential for cancer progression.[3]
-
Cell Cycle Arrest and Apoptosis Induction: Some sulfonamide derivatives can induce cell cycle arrest, typically at the G1 or G2/M phase, and trigger apoptosis (programmed cell death) in cancer cells.[7][8]
-
Wnt/β-catenin Signaling Pathway Inhibition: The Wnt/β-catenin pathway is frequently dysregulated in various cancers. Some sulfonamides have been shown to inhibit this pathway, leading to decreased proliferation of cancer cells.[4][9]
Caption: Simplified Wnt/β-catenin signaling pathway and a potential point of inhibition by anticancer sulfonamides.
Comparative Anticancer Potency
The in vitro efficacy of anticancer drugs is commonly assessed by determining their half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug that inhibits cell growth by 50%. The following table presents the IC₅₀ values for several benzenesulfonamide derivatives against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Benzenesulfonylguanidine 6 | HCT-116 | 13 | [7][8] |
| Benzenesulfonylguanidine 7 | HCT-116 | 12 | [7][8] |
| Benzenesulfonylguanidine 7 | MCF-7 | 19 | [7][8] |
| Benzenesulfonylguanidine 9 | MCF-7 | 18 | [7][8] |
| Compound 5d | MCF-7 | 15.02 | [10] |
| Compound 13c | MCF-7 | 3.03 | [10] |
| Compound 13c | HCT-116 | 4.62 | [10] |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.
Anti-inflammatory Activity: Targeting Cyclooxygenase-2 (COX-2)
A significant class of non-steroidal anti-inflammatory drugs (NSAIDs) is based on the sulfonamide scaffold. These drugs, known as coxibs, exhibit selective inhibition of cyclooxygenase-2 (COX-2).
Mechanism of Action: Selective COX-2 Inhibition
Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[11] While COX-1 is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa, COX-2 is primarily induced during inflammation.[12] Sulfonamide-based NSAIDs, such as celecoxib and rofecoxib, are designed to selectively bind to and inhibit the COX-2 isoform. This selectivity is attributed to the presence of a side pocket in the COX-2 active site that is absent in COX-1, which can accommodate the bulky sulfonamide group.[13] By selectively inhibiting COX-2, these drugs reduce the production of inflammatory prostaglandins, thereby exerting their anti-inflammatory and analgesic effects with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[14]
Caption: Mechanism of action of sulfonamide NSAIDs via selective COX-2 inhibition.
Comparative COX-2 Inhibitory Potency
The following table compares the in vitro COX-2 inhibitory potency (IC₅₀) of several well-known sulfonamide-based NSAIDs.
| Compound | COX-2 IC₅₀ (µM) | Reference |
| Celecoxib | 0.06 | [11] |
| Rofecoxib | 0.53 | [15] |
| Valdecoxib | - | [13] |
| Meloxicam | - | [15] |
Note: IC₅₀ values can vary depending on the assay conditions. The data presented is for comparative purposes.
Diuretic Activity: Modulating Renal Function
Certain sulfonamide derivatives, particularly the thiazide and loop diuretics, are widely used to treat hypertension and edema. Their diuretic effect is achieved by targeting specific ion transporters in the nephron.
Mechanism of Action: Inhibition of Sodium-Chloride Symporters
Thiazide diuretics, such as hydrochlorothiazide, exert their effect primarily in the distal convoluted tubule of the nephron.[16] They act by inhibiting the Na⁺/Cl⁻ symporter on the apical membrane of the tubular cells.[16][17] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. As a result, more sodium and chloride remain in the tubule, leading to an osmotic increase in water retention within the tubule and consequently, increased urine output (diuresis).[18][19]
Caption: Mechanism of action of thiazide diuretics in the distal convoluted tubule.
Structure-Activity Relationship of Thiazide Diuretics
The diuretic potency of thiazide derivatives is highly dependent on their chemical structure. Key structural features that influence activity include:
-
Position 6: Substitution with an electron-withdrawing group (e.g., -Cl, -CF₃) is essential for diuretic activity.[20]
-
Position 3: Introduction of a lipophilic group at this position generally increases diuretic potency.[20]
-
Saturation of the 3,4-double bond: This modification, as seen in hydrochlorothiazide, significantly enhances diuretic activity compared to the unsaturated parent compound, chlorothiazide.[20]
-
Position 7: A free sulfonamide group is crucial for the diuretic effect.[20]
Experimental Protocols: Ensuring Scientific Rigor
To ensure the reproducibility and validity of the findings discussed, detailed experimental protocols for key biological assays are provided below.
General Synthesis of Sulfonamides
A common and versatile method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the HCl byproduct.[21][22]
Workflow for General Sulfonamide Synthesis:
Caption: General workflow for the synthesis of sulfonamides.
Step-by-Step Protocol:
-
Dissolve the sulfonyl chloride (1 mmol) in an appropriate solvent such as acetonitrile (15 mL).[21]
-
Slowly add the primary or secondary amine (1 mmol) to the solution.[21]
-
Add a suitable base, such as pyridine or triethylamine, to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
-
Reflux the reaction mixture for 1-2 hours or stir at room temperature until the reaction is complete (monitored by TLC).[21]
-
Once the reaction is complete, concentrate the mixture using a rotary evaporator.[21]
-
Purify the resulting sulfonamide product using an appropriate method, such as silica gel chromatography, using a suitable solvent system (e.g., hexane:ethyl acetate).[21]
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[23][24]
Step-by-Step Protocol:
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the sulfonamide compound in a suitable solvent (e.g., DMSO) at a concentration 100 times the highest concentration to be tested.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the sulfonamide stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentrations. Leave a well with only broth as a sterility control and a well with broth and inoculum as a growth control.[25]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[26]
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.[25]
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[27]
Anticancer Activity: MTT Assay for Cell Viability and IC₅₀ Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][28]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 or HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[29]
-
Compound Treatment: Treat the cells with various concentrations of the sulfonamide compounds for a specified period (e.g., 48 or 72 hours).[29]
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[28] During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to each well to dissolve the formazan crystals.[28]
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is then determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.[30]
Anti-inflammatory Activity: Fluorometric COX-2 Inhibitor Screening Assay
This protocol is based on a common method for screening COX-2 inhibitors by detecting the peroxidase activity of the enzyme.[1][12]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare the assay buffer, COX-2 enzyme solution, a fluorometric probe (e.g., Amplex Red), and the arachidonic acid substrate according to the manufacturer's instructions.
-
Inhibitor Preparation: Prepare serial dilutions of the sulfonamide test compounds in the assay buffer.
-
Assay Reaction: In a 96-well black microplate, add the assay buffer, COX-2 enzyme, and the test inhibitor or a vehicle control.
-
Initiation of Reaction: Initiate the reaction by adding the arachidonic acid substrate and the fluorometric probe to each well.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red) over time using a fluorescence plate reader.
-
Data Analysis: The rate of the reaction is determined from the slope of the fluorescence versus time plot. The percent inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC₅₀ value is then determined by plotting the percent inhibition against the inhibitor concentration.
Conclusion: The Future of Sulfonamide Drug Discovery
The sulfonamide scaffold continues to be a cornerstone of modern drug discovery, demonstrating remarkable versatility across a spectrum of therapeutic areas. From their historical role as pioneering antibacterial agents to their current applications in oncology, inflammation, and cardiovascular medicine, sulfonamides exemplify the power of a privileged structure in medicinal chemistry. The comparative analysis presented in this guide highlights the subtle structural modifications that can dramatically alter the biological activity of these compounds, offering a roadmap for the rational design of new and more potent therapeutic agents.
The detailed experimental protocols provided herein are intended to empower researchers to conduct their own investigations with scientific rigor and confidence. As our understanding of the molecular targets and signaling pathways involved in various diseases deepens, the potential for developing novel, highly specific, and effective sulfonamide-based drugs will undoubtedly continue to expand. The ongoing exploration of this remarkable chemical entity promises to yield new therapeutic breakthroughs for years to come.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide
In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Just as crucial as the synthesis itself is the responsible management and disposal of these compounds. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our approach is grounded in established safety protocols and regulatory standards, reflecting a commitment to safety that extends beyond the product.
Hazard Assessment and Characterization
Before any disposal activities commence, a thorough understanding of the compound's potential hazards is paramount. Based on analogous sulfonamide compounds, 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide should be handled as a hazardous substance.
Key Potential Hazards:
-
Skin and Eye Irritation: Direct contact may cause irritation or burns.[1][3]
-
Respiratory Irritation: Inhalation of dust or powder can irritate the respiratory tract.[1][2]
-
Environmental Hazard: While specific data is unavailable, brominated organic compounds can be persistent in the environment and may be harmful to aquatic life.
-
Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, and hydrogen bromide.[1]
Chemical and Physical Properties Summary
The following table summarizes the known and inferred properties of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide. This data is essential for waste characterization required by disposal facilities.
| Property | Value | Source/Rationale |
| CAS Number | 1094563-49-1 | [4] |
| Molecular Formula | C₉H₁₂BrNO₂S | Inferred from chemical name and structure. |
| Molecular Weight | 278.16 g/mol | Calculated from the molecular formula. |
| Appearance | Solid (likely white to off-white powder/crystals) | Based on similar sulfonamide compounds.[5] |
| Solubility | Likely insoluble in water; soluble in polar organic solvents. | General characteristic of sulfonamides.[5][6] |
| Stability | Stable under normal laboratory conditions. | Based on SDS for similar compounds.[1] |
| Incompatibilities | Strong oxidizing agents. | Based on SDS for similar compounds.[1] |
| Hazard Categories | Skin Irritant (Category 2), Eye Irritant (Category 2), STOT SE 3 | Inferred from SDS of 4-Bromo-3-methylbenzenesulfonamide and 3-Bromo-N-methylbenzenesulfonamide.[1][2] |
Personal Protective Equipment (PPE) - Your First Line of Defense
Due to the irritant nature of this compound, a robust selection of PPE is non-negotiable. The goal is to create a complete barrier, preventing any route of exposure.
-
Hand Protection: Wear nitrile or neoprene gloves that are appropriate for handling organic chemicals. Ensure gloves are inspected for integrity before each use.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn if there is a risk of splashing or dust generation.[1]
-
Body Protection: A laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: If handling the solid outside of a fume hood where dust may be generated, a NIOSH-approved respirator with a particulate filter is necessary.
The Occupational Safety and Health Administration (OSHA) mandates that employers provide and ensure the use of appropriate PPE to protect workers from workplace hazards.[7]
Experimental Workflow for Disposal
The disposal of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide must be conducted in a manner that is compliant with the Resource Conservation and Recovery Act (RCRA), which is enforced by the U.S. Environmental Protection Agency (EPA).[8] The guiding principle is that hazardous chemical waste must be managed by a licensed hazardous waste disposal company.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Containerization:
-
Why: Proper containment is crucial to prevent leaks and environmental contamination.
-
Action: Use a chemically resistant, leak-proof container with a secure screw-on cap. The container should be in good condition and compatible with the waste. For solids, a wide-mouth polyethylene or glass jar is suitable. For liquids (e.g., solutions of the compound), use appropriate solvent waste containers.
-
-
Labeling:
-
Why: Accurate labeling is an OSHA and EPA requirement, ensuring that the hazards are clearly communicated to all handlers.[9]
-
Action: The waste container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide"
-
The specific hazards (e.g., "Irritant," "Skin/Eye Hazard")
-
The date accumulation started.
-
Your name, laboratory, and contact information.
-
-
-
Storage:
-
Why: Safe temporary storage prevents accidents and ensures compliance.
-
Action: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel, away from ignition sources, and have secondary containment to capture any potential leaks.[9]
-
-
Arranging for Disposal:
-
Why: Federal law mandates that hazardous waste be transported, treated, and disposed of by licensed professionals.[10]
-
Action: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste. They will have a contract with a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in the regular trash. The EPA has a strict ban on the sewering of hazardous waste pharmaceuticals.[11][12]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide.
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Mastering the Safe Handling of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide: A Guide to Personal Protective Equipment and Disposal
For the diligent researcher navigating the complexities of drug development, the synthesis and handling of novel chemical entities are routine. Yet, familiarity must not breed complacency, especially when working with compounds like 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide. While specific toxicological data for this compound is not widely available, its structural alerts—a sulfonamide group and a brominated aromatic ring—necessitate a cautious and well-informed approach to personal protection and waste management. This guide provides a comprehensive framework for the safe handling of this compound, grounded in established safety principles for analogous chemical structures.
Understanding the Hazard Landscape
The first principle of laboratory safety is to understand the potential risks. Based on the known hazards of structurally similar compounds, such as 4-bromo-3-methylbenzenesulfonamide and 4-bromo-3-methylbenzenesulfonyl chloride, we can anticipate the following primary hazards for 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide:
-
Skin and Eye Irritation/Corrosion: Aromatic sulfonamides and halogenated compounds are frequently cited as irritants and, in some cases, corrosive to the skin and eyes. Direct contact can lead to redness, pain, and in severe cases, chemical burns and irreversible eye damage.
-
Respiratory Tract Irritation: Inhalation of dusts or aerosols can cause irritation to the nose, throat, and lungs, potentially leading to respiratory discomfort or more severe complications with significant exposure.
-
Potential for Systemic Toxicity: While specific data is lacking, many organic compounds, particularly those containing halogens, can have toxic effects if absorbed through the skin, inhaled, or ingested.
Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is not just recommended; it is essential.
Core Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is contingent on the specific laboratory operation being performed. The following table summarizes the recommended PPE for handling 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (in a fume hood) | Safety glasses with side shields or chemical splash goggles | Nitrile or neoprene gloves (double-gloving recommended) | Laboratory coat | Not generally required if handled exclusively within a certified chemical fume hood |
| Chemical synthesis and purification (in a fume hood) | Chemical splash goggles and a face shield | Nitrile or neoprene gloves (double-gloving recommended) | Laboratory coat | Not generally required if handled exclusively within a certified chemical fume hood |
| Handling outside of a fume hood (e.g., transport) | Chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat | Air-purifying respirator with an organic vapor/acid gas cartridge and a particulate filter (N95, R95, or P95) |
| Cleaning spills | Chemical splash goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a laboratory coat | Air-purifying respirator with an organic vapor/acid gas cartridge and a P100 particulate filter |
A Deeper Dive into PPE Selection:
-
Eye and Face Protection: At a minimum, chemical splash goggles are required for any operation involving this compound. When there is a significant risk of splashing, a face shield should be worn in conjunction with goggles.
-
Hand Protection: Aromatic and halogenated hydrocarbons are known to attack many common glove materials.[1] Therefore, selecting the right gloves is critical. While nitrile gloves offer good general chemical resistance, for prolonged or high-exposure tasks, neoprene or butyl rubber gloves are recommended. Double-gloving is a prudent measure to protect against undetected pinholes and to allow for safe removal of the outer glove if contamination occurs.
-
Body Protection: A standard laboratory coat is sufficient for most operations within a fume hood. For tasks with a higher risk of splashes or spills, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Respiratory Protection: All work with solid or concentrated forms of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide should be conducted within a certified chemical fume hood to minimize inhalation exposure. If operations must be performed outside of a fume hood, or in the event of a spill, respiratory protection is mandatory. An air-purifying respirator equipped with a combination of organic vapor/acid gas cartridges and a particulate pre-filter (at least N95 rated) is necessary.[2][3][4] For cleaning up significant spills, a P100 filter is recommended for the highest level of particulate protection.[3]
Operational and Disposal Plans: A Step-by-Step Guide
Donning and Doffing PPE: A Critical Procedure
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Laboratory Coat
-
Inner Gloves
-
Outer Gloves
-
Respiratory Protection (if required)
-
Eye and Face Protection
Doffing Sequence:
-
Outer Gloves (peel off away from the body)
-
Face Shield and Goggles
-
Laboratory Coat (peel off, turning inside out)
-
Inner Gloves
-
Respiratory Protection (if worn)
-
Wash hands thoroughly with soap and water.
Experimental Workflow: Safe Handling Practices
The following diagram illustrates the key decision points for ensuring safety throughout the experimental workflow.
Caption: Decision workflow for PPE selection based on the operational context of handling 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide.
Disposal Plan: A Commitment to Environmental Stewardship
As a halogenated organic compound, 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide and any materials contaminated with it must be disposed of as hazardous waste.[5][6][7]
Step-by-Step Disposal Protocol:
-
Segregation: All waste containing this compound (e.g., residual solids, contaminated gloves, weighing paper, and solutions) must be collected in a designated, properly labeled hazardous waste container. This waste stream should be classified as "halogenated organic waste." Do not mix with non-halogenated waste streams, as this significantly increases disposal costs and environmental impact.[6][8]
-
Containerization: Use a chemically resistant container with a secure, vapor-tight lid. The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide."
-
Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Final Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor. Adhere to all local, state, and federal regulations for hazardous waste disposal.[9][10][11]
By adhering to these rigorous safety and disposal protocols, researchers can confidently work with 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide, ensuring their own safety and minimizing their environmental footprint. This commitment to best practices is the bedrock of scientific integrity and responsible research.
References
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OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC. (n.d.). Retrieved from [Link]
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OSHA Glove Selection Chart - Environmental Health and Safety. (n.d.). Retrieved from [Link]
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Respirator Selection | Respiratory Protection | 3M - US. (n.d.). Retrieved from [Link]
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Substance Information - ECHA. (2023, June 9). Retrieved from [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis. (n.d.). Retrieved from [Link]
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Glove Selection Examples of Chemical Resistance of Common Glove Materials Excellent, Good, Fair, Poor - OSU Chemistry. (n.d.). Retrieved from [Link]
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N-butylbenzenesulphonamide - Substance Information - ECHA. (n.d.). Retrieved from [Link]
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ASHP Guidelines on Handling Hazardous Drugs. (n.d.). Retrieved from [Link]
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Substitution of hazardous chemicals - ECHA. (n.d.). Retrieved from [Link]
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Ansell Chemical Resistance Glove Chart - Environment, Health and Safety. (n.d.). Retrieved from [Link]
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EPA HAZARDOUS WASTE CODES. (n.d.). Retrieved from [Link]
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Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC. (n.d.). Retrieved from [Link]
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REACH guidance documents - ECHA. (n.d.). Retrieved from [Link]
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APR8715.1 Chapter 38 – OSHA Regulated Chemicals with Expanded Health Standards - NASA. (n.d.). Retrieved from [Link]
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Organic Solvents | 3M. (n.d.). Retrieved from [Link]
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Gloves Chemical Resistance Chart. (n.d.). Retrieved from [Link]
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1910.134 - Respiratory protection. | Occupational Safety and Health Administration - OSHA. (n.d.). Retrieved from [Link]
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Solvents in the Workplace - How to Determine if They Are Hazardous Waste - EPA. (n.d.). Retrieved from [Link]
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Guidelines for Public and Occupational Chemical Exposures to Materials that are also Found in Environmental Tobacco Smoke - NCBI. (n.d.). Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
